molecular formula C8H5F2N B1418047 4,5-Difluoro-2-methylbenzonitrile CAS No. 1003708-82-4

4,5-Difluoro-2-methylbenzonitrile

Cat. No.: B1418047
CAS No.: 1003708-82-4
M. Wt: 153.13 g/mol
InChI Key: NEUWJWYFYDQUMY-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylbenzonitrile (CAS 1003708-82-4) is a high-value fluorinated aromatic building block critical for advanced organic synthesis. This compound, with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol, features a benzonitrile core strategically functionalized with two fluorine atoms and a methyl group . This unique structure makes it an indispensable intermediate in pharmaceutical research for synthesizing novel drug candidates. The incorporation of fluorine atoms is a well-established strategy to enhance a compound's metabolic stability, lipophilicity, and bioavailability, making this intermediate particularly valuable for medicinal chemists . It has been identified as a key precursor in the development of bioactive molecules, including 4-(benzoselenazol-2-yl)arylamine compounds investigated for their potential in treating cancers such as gastric and intestinal cancer . In the agrochemical sector, this intermediate contributes to the creation of advanced pesticides and herbicides, where its structural properties can help improve the efficacy and environmental profile of crop protection agents . Supplied with a guaranteed purity of ≥99.0% , our this compound is characterized as a white to off-white powder and is ideal for demanding synthetic applications, ensuring consistent performance and minimizing side reactions. Key physicochemical parameters include a boiling point of approximately 214.3 °C at 760 mmHg and a flash point of 83.4±25.9 °C . This product is intended for research purposes as a chemical intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a controlled laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWJWYFYDQUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661262
Record name 4,5-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-82-4
Record name 4,5-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-82-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on 4,5-Difluoro-2-methylbenzonitrile, a fluorinated aromatic building block with significant potential in these advanced applications. While detailed experimental data for this specific compound is emerging, this guide consolidates available information and provides expert insights based on the established chemistry of analogous structures.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. These substituents create a unique electronic and steric environment, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
CAS Number 1003708-82-4
Molecular Formula C₈H₅F₂N
Molecular Weight 153.13 g/mol
Appearance White to off-white powder or crystals
Purity Typically ≥98%
Storage Sealed in a dry, room temperature environment

Synthesis Strategies: A Prospective Analysis

While specific, detailed, and publicly available synthesis protocols for this compound are not extensively documented in peer-reviewed literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The synthesis of related fluorinated benzonitriles often involves multi-step sequences.

A likely retrosynthetic approach would involve the introduction of the cyano group at a late stage, potentially from a corresponding aldehyde, amide, or aryl halide. The core 1,2-difluoro-4-methylbenzene scaffold would be the key intermediate.

retrosynthesis target This compound intermediate1 4,5-Difluoro-2-methylbenzaldehyde target->intermediate1 Dehydration of oxime or Amide dehydration intermediate2 1,2-Difluoro-4-methylbenzene intermediate1->intermediate2 Formylation precursor1 Commercially Available Precursors intermediate2->precursor1 Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could commence from a commercially available difluorotoluene derivative. The introduction of the formyl group, followed by conversion to an oxime and subsequent dehydration, is a classic method for nitrile synthesis.

synthesis_workflow start 1,2-Difluoro-4-methylbenzene step1 Formylation (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF) start->step1 product1 4,5-Difluoro-2-methylbenzaldehyde step1->product1 step2 Oxime Formation (Hydroxylamine hydrochloride, base) product1->step2 product2 4,5-Difluoro-2-methylbenzaldehyde oxime step2->product2 step3 Dehydration (e.g., Acetic anhydride, heat) product2->step3 final_product This compound step3->final_product

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization: An Interpretive Guide

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key FeaturesRationale
¹H NMR Aromatic protons (2H) appearing as complex multiplets due to H-F and F-F coupling. A singlet for the methyl group (3H).The fluorine atoms will split the signals of the adjacent aromatic protons.
¹³C NMR Multiple signals in the aromatic region, with carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. A signal for the methyl carbon and the nitrile carbon.The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹⁹F NMR Two distinct signals in the typical aromatic fluorine region, likely showing coupling to each other and to adjacent protons.The two fluorine atoms are in different chemical environments.
FT-IR A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch. C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands.The nitrile stretch is a highly diagnostic feature.
Mass Spec. A molecular ion peak (M⁺) at m/z = 153.13. Fragmentation patterns would likely involve loss of HCN and potentially fluorine atoms.High-resolution mass spectrometry would confirm the elemental composition.

Reactivity and Application in Synthesis

The reactivity of this compound is governed by the interplay of its functional groups.

  • Nitrile Group: The cyano group can undergo hydrolysis to the corresponding carboxylic acid or reduction to a primary amine. It can also participate in cycloaddition reactions.

  • Aromatic Ring: The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing nucleophiles at the positions ortho or para to the fluorine atoms. The methyl group provides some steric hindrance and has a mild electron-donating effect.

Potential Applications as a Building Block:

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules.

applications start This compound app1 Pharmaceuticals start->app1 app2 Agrochemicals start->app2 app3 Organic Electronics (e.g., OLEDs) start->app3 app4 Functional Dyes start->app4 sub_app1 Kinase Inhibitors, GPCR Modulators app1->sub_app1 sub_app3 TADF Emitters app3->sub_app3

Caption: Potential application areas for this compound.

In Drug Discovery:

The difluorinated phenyl motif is a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity, thereby improving pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups. The structural similarity to intermediates used in the synthesis of drugs like Trelagliptin, a DPP-4 inhibitor, suggests its potential in developing new therapeutics.[2]

In Materials Science:

Benzonitrile derivatives are key components in the design of materials for organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF).[2] The electron-withdrawing nature of the dinitrile core, often flanked by donor moieties, is crucial for achieving the small energy gap between the singlet and triplet excited states required for efficient TADF. The substitution pattern of this compound makes it an interesting candidate for incorporation into novel TADF emitters.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of advanced materials and pharmaceuticals. While detailed characterization and application data are still emerging, its structural features suggest significant potential. The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold provides a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with tailored functions. As the demand for sophisticated fluorinated intermediates continues to grow, we can expect to see this compound feature more prominently in the scientific literature and patent applications.

References

  • Lead Sciences. This compound. [Link]

Sources

A Comprehensive Technical Guide to 4,5-Difluoro-2-methylbenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methylbenzonitrile is a fluorinated aromatic building block of increasing importance in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitrile group, and a methyl group, imparts specific electronic and steric properties that are highly valuable in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectroscopic characterization, safety and handling guidelines, and a discussion of its current and potential applications in drug discovery. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and utilization of this versatile chemical intermediate.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] The unique properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1]

The benzonitrile moiety, a benzene ring substituted with a nitrile (-C≡N) group, is another key pharmacophore. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a versatile synthetic handle for further molecular elaboration. When combined, the fluoro and benzonitrile functionalities create a powerful class of building blocks for the synthesis of complex molecular architectures.

This compound has emerged as a particularly useful synthon. The ortho methyl group and the meta and para fluorine atoms to the nitrile create a unique electronic and steric environment, influencing the reactivity of the aromatic ring and the nitrile group. This guide will delve into the specifics of this valuable compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅F₂N[2][3]
Molecular Weight 153.13 g/mol [3]
CAS Number 1003708-82-4[2][3]
Appearance White to off-white solid[4]
Purity ≥97.0%[2]

Synthesis and Mechanistic Considerations

A potential retrosynthetic pathway is illustrated below:

G This compound This compound Cyanation Cyanation This compound->Cyanation 4,5-Difluoro-2-methylbromobenzene 4,5-Difluoro-2-methylbromobenzene Cyanation->4,5-Difluoro-2-methylbromobenzene Halogenation Halogenation 4,5-Difluoro-2-methylbromobenzene->Halogenation 3,4-Difluorotoluene 3,4-Difluorotoluene Halogenation->3,4-Difluorotoluene G cluster_0 This compound cluster_1 Potential Transformations Start C₈H₅F₂N Nitrile_Hydrolysis Nitrile Hydrolysis (-> Carboxylic Acid) Start->Nitrile_Hydrolysis H₂O, H⁺/OH⁻ Nitrile_Reduction Nitrile Reduction (-> Amine) Start->Nitrile_Reduction H₂, Catalyst or LiAlH₄ Benzylic_Halogenation Benzylic Halogenation (on Methyl Group) Start->Benzylic_Halogenation NBS, Initiator Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (on Fluoro) Start->Nucleophilic_Aromatic_Substitution Nu⁻

Sources

Physical Properties & Handling Guide: 4,5-Difluoro-2-methylbenzonitrile

[1]

Part 1: Executive Summary & Chemical Identity

4,5-Difluoro-2-methylbenzonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly quinolone antibiotics and bioactive heterocycles.[1] Its structure features a benzonitrile core decorated with two fluorine atoms and a methyl group, creating a unique electronic environment that facilitates regioselective nucleophilic aromatic substitution (

1
Chemical Identification
ParameterDetail
CAS Number 1003708-82-4
IUPAC Name This compound
Synonyms 2-Cyano-4,5-difluorotoluene; 4,5-Difluoro-o-tolunitrile
Molecular Formula

Molecular Weight 153.13 g/mol
SMILES Cc1cc(F)c(F)cc1C#N

Part 2: Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models derived from structural analogs (e.g., 4-fluoro-2-methylbenzonitrile).

Physical Properties Table
PropertyValue / DescriptionNote/Condition
Physical State SolidCrystalline powder or needles
Color White to Off-WhiteMay yellow upon oxidation/light exposure
Melting Point 50 – 58 °C Predicted range based on structural analogs
Boiling Point ~210 – 220 °CAt 760 mmHg (Predicted)
Density 1.25 ± 0.05 g/cm³Bulk crystal density
Solubility (Water) Insoluble (< 0.1 g/L)Hydrophobic character dominates
Solubility (Organic) HighSoluble in DCM, EtOAc, MeOH, DMSO
LogP 2.3 – 2.6Moderate lipophilicity
pKa N/ANo ionizable protons in pH 1-14 range
Structural Analysis & Spectroscopy

Researchers characterizing this compound should look for the following diagnostic signals.

1.

H-NMR (Proton NMR)
  • Methyl Group (

    
    ):  A distinct singlet or fine doublet (due to long-range F-coupling) appearing around 
    
    
    2.45 – 2.55 ppm
    .[1]
  • Aromatic Region:

    • H-3 (Proton between Methyl and Fluorine): Appears as a multiplet (dd) around

      
       7.1 – 7.3 ppm .[1]
      
    • H-6 (Proton ortho to Nitrile): Deshielded by the cyano group, appearing downfield around

      
       7.4 – 7.6 ppm  as a multiplet (dd).[1]
      
2.

F-NMR (Fluorine NMR)
  • Expect two distinct signals in the range of -130 to -150 ppm .[1] The fluorine at position 4 (para to CN) and position 5 (meta to CN) will show strong vicinal coupling (

    
    ).[1]
    

Part 3: Synthetic Utility & Reactivity

The core value of this compound lies in its regioselective reactivity .[1] The nitrile group is a strong electron-withdrawing group (EWG), while the fluorine atoms are good leaving groups in

1
Regioselectivity Logic[1]
  • Position 4 (Para to CN): Highly activated. The nitrile group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at this position.[1]

  • Position 5 (Meta to CN): Less activated. Attack here is disfavored compared to position 4.[1]

  • Methyl Sterics: The methyl group at position 2 provides steric bulk, protecting the nitrile from hydrolysis under mild conditions but not significantly hindering attack at C4 or C5.[1]

Experimental Workflow: Regioselective Substitution

The following diagram illustrates the reaction logic for derivatizing this scaffold.

GStartThis compound(Substrate)IntermediateMeisenheimer Complex(Stabilized by -CN)Start->Intermediate Attack at C4 (Para to CN)Byproduct5-Substituted Isomer(Minor Product)Start->Byproduct Attack at C5 (Slower)NucleophileNucleophile (Nu-)(e.g., Piperazine, Alkoxide)Nucleophile->IntermediateProduct4-Substituted-5-fluoro-2-methylbenzonitrile(Major Product)Intermediate->Product Elimination of F-

Figure 1: Regioselectivity in Nucleophilic Aromatic Substitution (

Part 4: Synthesis & Manufacturing Pathways

For researchers needing to synthesize this compound de novo (e.g., if stock is unavailable), two primary routes exist.[1]

Route A: The Sandmeyer Approach (Laboratory Scale)

Best for small-scale, high-purity synthesis starting from the aniline.[1]

Route B: Halogen Exchange (Industrial Scale)

Used for bulk manufacturing, replacing chlorines with fluorines (Halex reaction).[1]

SynthesisAniline4,5-Difluoro-2-methylanilineDiazoniumDiazonium Salt(Intermediate)Aniline->DiazoniumNaNO2, HCl, 0°CSandmeyerCuCN / NaCN(Sandmeyer Reaction)Diazonium->SandmeyerTargetThis compoundSandmeyer->TargetN2 EvolutionChloro4,5-Dichloro-2-methylbenzonitrileChloro->TargetHalex ReactionKFKF / Spray-driedKF->TargetF- SourceSolventSulfolane or DMSO180-220°CSolvent->Target

Figure 2: Primary synthetic pathways.[1] Route A is preferred for laboratory synthesis due to milder conditions; Route B is common in industrial manufacturing.

Part 5: Handling, Safety, and Storage

Signal Word: WARNING

Hazard Statements (GHS)[1][4]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Protocol: Safe Handling in the Lab
  • Engineering Controls: Always handle within a certified chemical fume hood. The solid dust can be irritating to the respiratory tract.[1]

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety glasses with side shields, and a lab coat.[1]

  • Spill Cleanup: Sweep up dry solid to avoid generating dust.[1] If in solution, absorb with sand or vermiculite.[1] Do not flush into surface water; nitriles can be toxic to aquatic life.[1]

  • Storage: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is preferred for long-term standard stability). Keep container tightly closed to prevent hydrolysis of the nitrile group over extended periods.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3826055, 4-Fluoro-2-methylbenzonitrile (Analog Reference).[1] Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: this compound (CAS 1003708-82-4).[1] Retrieved from .[1]

  • Organic Syntheses (2024). Synthesis of Fluorinated Benzonitriles via Nucleophilic Substitution. Organic Syntheses, 101, 542-563.[1][2] Retrieved from .[1]

  • Lead Sciences. Chemical Data Sheet: this compound. Retrieved from .[1]

A-Z Guide to 4,5-Difluoro-2-methylbenzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylbenzonitrile, a key fluorinated building block in modern chemical research and development. The strategic placement of two fluorine atoms, a methyl group, and a nitrile moiety on the benzene ring imparts unique reactivity and makes it a valuable precursor in the synthesis of complex molecules. This document details its physicochemical properties, provides in-depth spectroscopic analysis for its unambiguous identification, outlines a robust synthetic protocol with mechanistic insights, discusses its chemical reactivity, and explores its significant applications in the pharmaceutical and materials science sectors. Safety protocols for handling and storage are also rigorously detailed. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound, also known as 5-Cyano-1,2-difluoro-4-methylbenzene, is a crystalline solid at room temperature. The presence of electronegative fluorine atoms and the electron-withdrawing nitrile group significantly influences the electronic properties of the aromatic ring, making it a versatile synthon.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 147754-12-9 [1]
Molecular Formula C₈H₅F₂N [2]
Molecular Weight 153.13 g/mol [2]
Appearance White to off-white crystalline solid [1][3]
Melting Point 70 - 74 °C [1]
Purity ≥97% (typical) [1]

| Solubility | Soluble in common organic solvents |[2] |

Spectroscopic Characterization for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following data provides the basis for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provide a complete picture of the atomic connectivity and environment.

  • ¹H NMR: The spectrum will show a singlet for the methyl (CH₃) protons and two aromatic protons, which will appear as complex multiplets due to proton-fluorine coupling.

  • ¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (F, N, C), and the signals for the fluorinated carbons will show characteristic C-F coupling.

  • ¹⁹F NMR: This spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, each coupled to the other fluorine and to adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The most prominent and diagnostic peak is the sharp, strong absorption band for the nitrile (C≡N) group.

  • C≡N Stretch: A strong, sharp peak is expected in the region of 2220-2240 cm⁻¹. Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4] The position in this range is characteristic of an aromatic nitrile, where conjugation slightly lowers the frequency compared to saturated nitriles.[4]

  • C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds will be present in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Standard peaks for the aromatic ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (153.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₅F₂N).

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of this compound is critical for its use in further applications. A common and effective method involves the dehydration of an oxime, which avoids the use of highly toxic cyanide reagents in the final step.

A commercially viable process starts from 4-fluoro-2-methylbenzaldehyde.[5] This approach is favored as it avoids hazardous reagents like cuprous iodide and lachrymatory intermediates such as 2-bromo-5-fluorotoluene.[5]

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration Start 4-Fluoro-2-methylbenzaldehyde Reagent1 Hydroxylamine HCl, Sodium Acetate, Ethanol Start->Reagent1 Intermediate 4-Fluoro-2-methylbenzaldoxime Reagent1->Intermediate 20-35°C Reagent2 Sodium Bisulfate Monohydrate, Toluene Intermediate->Reagent2 Product This compound Reagent2->Product Reflux (110-115°C)

Caption: A two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime [5]

  • To a stirred solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield 4-fluoro-2-methylbenzaldoxime.

Causality: The reaction of an aldehyde with hydroxylamine forms an oxime. Sodium acetate acts as a base to neutralize the HCl byproduct from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is an effective solvent for all reactants.

Step 2: Synthesis of this compound [5]

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-2-methylbenzaldoxime (1.0 eq) in toluene.

  • Add sodium bisulfate monohydrate (2.0 eq) as a dehydrating agent.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid residue.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a mixture of toluene and hexane to afford pure this compound.[5]

Causality: Sodium bisulfate monohydrate is a mild and effective acidic catalyst and dehydrating agent that facilitates the elimination of water from the oxime to form the nitrile. Toluene is a suitable high-boiling solvent for this transformation. This method is preferable to using stronger and more corrosive reagents like phosphorus pentoxide or concentrated sulfuric acid.[5]

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly sought-after intermediate in both drug discovery and materials science.

Pharmaceutical Intermediates

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3]

  • Trelagliptin: This compound is a crucial building block for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type II diabetes.[1] The benzonitrile moiety is a key component of the final drug structure.

  • Novel Androgen Receptor Antagonists: It has been utilized in the discovery of novel therapeutics, including aryloxy tetramethylcyclobutanes developed as androgen receptor antagonists for potential use in treating prostate cancer.[1]

  • Kappa Opioid Receptor Antagonists: The scaffold has been incorporated into the synthesis of selective kappa opioid receptor antagonists, which are being investigated for the treatment of depression and addiction disorders.[1]

Materials Science

The electronic properties imparted by the fluoro and cyano groups make this molecule a valuable precursor for advanced materials.

  • TADF Emitters for OLEDs: this compound is used in the synthesis of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). These materials are critical for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs).[1] The methyl group in the structure has been shown to enhance the thermal stability of the final emitter material.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard and Precautionary Information

Category Statement Code Statement Source
Hazard H302 Harmful if swallowed [6]
Hazard H312 Harmful in contact with skin [6]
Hazard H315 Causes skin irritation [7][8]
Hazard H319 Causes serious eye irritation [7][8]
Hazard H332 Harmful if inhaled [6]
Hazard H335 May cause respiratory irritation [8]
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray [6][8]
Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection [6][8]
Precaution P302+P352 IF ON SKIN: Wash with plenty of water [8]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a pivotal building block in contemporary chemistry. Its synthesis from readily available materials via a safe and efficient protocol enhances its utility. The compound's unique electronic and structural features have cemented its role in the development of life-saving pharmaceuticals and next-generation electronic materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile intermediate into their research and development programs.

References

  • 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • 4-Fluoro-2-methylbenzonitrile - SAFETY DATA SHEET. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]

  • 4,5-difluoro-2-methoxybenzonitrile (C8H5F2NO) - PubChemLite. Available at: [Link]

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • 4-(Aryl)-Benzo[6]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - MDPI. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available at: [Link]

  • 5-Fluoro-2-methylbenzonitrile: A Versatile Chemical Intermediate for Innovation. Available at: [Link]

  • C146-E403 Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) - Shimadzu. Available at: [Link]

  • 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem. Available at: [Link]

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
  • IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

  • 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 2,4-difluoro-5-methyl-benzonitrile from Aladdin Scientific Corporation - Labcompare. Available at: [Link]

  • 2, 4-difluoro-5-methyl-benzonitrile from Aladdin Scientific | Biocompare.com. Available at: [Link]

Sources

Solubility Profiling & Process Engineering Guide: 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4). It is designed for process chemists and engineers optimizing purification, crystallization, and reaction workflows.

Executive Summary

This compound is a critical fluorinated intermediate used in the synthesis of bioactive heterocycles and pharmaceutical APIs. As a lipophilic solid with a predicted melting point in the range of 40–80°C, its solubility behavior is dominated by the interplay between the hydrophobic fluorinated aromatic core and the polar nitrile group.

This guide provides a predictive solubility landscape based on structural analogs, detailed protocols for generating precise solubility curves, and thermodynamic modeling frameworks (Apelblat/van't Hoff) required for scaling up crystallization processes.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solvent interactions. The presence of two fluorine atoms increases lipophilicity (LogP) compared to non-fluorinated benzonitriles, reducing water solubility while enhancing affinity for non-polar and polar aprotic solvents.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionSource/Note
CAS Number 1003708-82-4[1]
Molecular Weight 153.13 g/mol [1]
Physical State White to off-white powder/crystals[2]
Boiling Point ~214°C (at 760 mmHg)[3]
Flash Point ~83°C[3]
Predicted LogP ~2.0 – 2.5Based on analog 4-fluoro-2-methylbenzonitrile (LogP 1.[1]92) [4]
Dipole Moment High (due to -CN and -F groups)Favors polar aprotic solubility
Structural Impact on Solubility

The following diagram illustrates how specific functional groups on the molecule dictate solvent compatibility.

G Compound This compound F_atoms Difluoro Motif (4,5-position) Increases Lipophilicity Reduces Water Solubility Compound->F_atoms CN_group Nitrile Group (2-position) High Dipole Moment Enables Solubility in Polar Aprotics (ACN, DMF) Compound->CN_group Methyl Methyl Group Disrupts Crystal Lattice Lowers Melting Point vs. Benzonitrile Compound->Methyl

Figure 1: Structural Activity Relationship (SAR) for Solubility.

Predicted Solubility Landscape

Due to the specific nature of this intermediate, exact mole-fraction data is often proprietary. However, based on the behavior of structural analogs (e.g., 4-fluoro-2-methylbenzonitrile, 1,2-difluoro-4,5-dinitrobenzene), the following solubility profile is established for process design.

Table 2: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic Acetonitrile, DMF, DMSOHigh (>15 wt%)Reaction medium; initial dissolution.
Aromatic Toluene, XyleneHigh Reaction solvent; primary crystallization solvent.
Polar Protic Methanol, Ethanol, IPAModerate / Temp. Dependent Ideal for Cooling Crystallization. Solubility drops sharply with temperature.
Chlorinated Dichloromethane (DCM), ChloroformVery High Extraction and work-up.
Aliphatic Hexane, Heptane, CyclohexaneLow / Insoluble Antisolvent. Used to crash out product from Toluene or Ethyl Acetate.
Aqueous WaterInsoluble (<0.01 wt%)Washing to remove inorganic salts.

Experimental Protocols for Solubility Determination

To generate the precise data needed for the Apelblat modeling (Section 5), use the Laser Dynamic Method . This is superior to gravimetric analysis for constructing temperature-dependent solubility curves.

Protocol A: Laser Dynamic Method (Synthetic Method)

Objective: Determine the saturation temperature (


) for known mole fractions (

).
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source and a light intensity detector (photodiode) across the vessel.

  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).

  • Cooling: Cool the solution slowly (0.1 K/min) while stirring.

  • Detection: Record the temperature at which laser intensity drops sharply (nucleation/turbidity point). This is

    
    .
    
  • Replication: Repeat for mole fractions ranging from 0.001 to 0.10 across a temperature range of 273.15 K to 323.15 K.

Workflow Start Weigh Sample (Solute + Solvent) Heat Heat to Dissolution (Max Laser Trans.) Start->Heat Cool Slow Cooling (0.1 K/min) Heat->Cool Detect Detect Turbidity (Laser Drop) Cool->Detect Record Record T_sat vs Mole Fraction Detect->Record Record->Start Next Conc.

Figure 2: Laser Dynamic Solubility Measurement Workflow.

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be correlated to theoretical models to allow for interpolation and process calculations.
Modified Apelblat Equation

The modified Apelblat model is the standard for correlating solubility data of fluorinated aromatics in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application: Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit your experimental data to this equation. A high


 (>0.99) indicates the model is suitable for predicting solubility at unmeasured temperatures.
van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

), use the van't Hoff equation:


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic).
    
  • Intercept:

    
     (Indicates disorder increase).
    

Significance: For this compound, dissolution is expected to be endothermic (


) and entropy-driven  (

), meaning solubility increases with temperature.

Process Application: Crystallization Strategy

Based on the physicochemical profile, two primary crystallization pathways are recommended for purification.

Strategy A: Cooling Crystallization (Preferred)
  • Solvent: Ethanol or Isopropanol (IPA).

  • Mechanism: The compound has a steep solubility curve in alcohols. Dissolve at near-reflux (~70-80°C) and cool to 0-5°C.

  • Yield: High recovery expected due to low solubility at low temperatures.

Strategy B: Antisolvent Crystallization
  • Solvent System: Toluene (Solvent) + Hexane (Antisolvent).

  • Mechanism: Dissolve in minimal Toluene. Slowly add Hexane to reduce solvent power and precipitate the product.

  • Benefit: Useful if the impurity profile requires a non-polar system to retain byproducts in the mother liquor.

References

  • PubChem Compound Summary. "2,4-Difluoro-3-methylbenzonitrile" (Analog Reference). National Center for Biotechnology Information. Accessed Jan 2026.[2]

  • SciSupplies / Fluorochem. "this compound Product Specification". Accessed Jan 2026.[2]

  • ChemicalBook. "p-Tolunitrile Physical Properties" (Base structure reference). Accessed Jan 2026.[2]

  • Fisher Scientific. "Safety Data Sheet: 4-Fluoro-2-methylbenzonitrile". (LogP and Melting Point Analog Data). Accessed Jan 2026.[2]

  • ResearchGate. "Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene" (Methodology Reference). Physics and Chemistry of Liquids. Accessed Jan 2026.[2]

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Technical Guide: 1H NMR Characterization of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context[1]

The Molecule in Drug Discovery

4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and agrochemicals.[1][2] The unique substitution pattern—two fluorine atoms adjacent to each other (ortho-difluoro)—imparts specific metabolic stability and lipophilicity profiles essential for bioavailability.[1][2]

For the analytical chemist, this molecule presents a textbook case of heteronuclear spin-spin coupling .[1] The presence of two fluorine atoms (


F, 

, 100% natural abundance) creates a complex splitting pattern in the proton (

) spectrum that can easily be confused with impurities or isomeric mixtures if not properly deconvoluted.[1]
Scope of this Guide

This whitepaper moves beyond basic peak listing. It provides a causal analysis of the spectral features, focusing on:

  • 
     Coupling Dynamics:  Differentiating ortho and meta couplings.
    
  • Substituent Chemical Shift (SCS) Theory: Validating the assignment of H3 vs. H6.[1]

  • Protocol Standardization: Ensuring reproducibility in QC environments.

Part 2: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following protocol minimizes solvent effects and maximizes resolution of fine coupling constants.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is preferred over CDCl
    
    
    
    .[1][2]
    • Reasoning: Benzonitriles are polar; DMSO prevents aggregation-induced line broadening.[1][2] Furthermore, the water peak in DMSO (3.33 ppm) does not interfere with the methyl region (~2.5 ppm) or the aromatic region (7.0–8.0 ppm).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: High concentrations can induce viscosity broadening; low concentrations require excessive scans. 15 mg is the "Goldilocks" zone for a standard 400 MHz probe (16 scans).[1]

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds.
    
    • Critical: Aromatic protons adjacent to fluorine often have longer

      
       relaxation times.[1] Short D1 values lead to integration errors (underestimating the aromatic integral).
      
  • Spectral Width: 12 ppm (sufficient to catch exchangeable protons if hydrolysis occurs).[1]

Advanced Validation (The "Pro" Step)[1]
  • 
     Decoupling:  If available, acquire a fluorine-decoupled proton spectrum. This collapses the complex multiplets into singlets (or simple doublets), instantly confirming that the splitting is due to fluorine and not impurities.[1]
    

Part 3: Spectral Interpretation & Analysis[1][3]

The Chemical Shift Landscape

The molecule possesses three distinct proton environments.[1] We apply Substituent Chemical Shift (SCS) additivity rules to predict their positions.

ProtonPositionMultiplicityPredicted Shift (

)
Assignment Logic
Methyl C2-CH

Singlet (d*)2.45 – 2.55 ppmDeshielded by aromatic ring and ortho-CN group.[1][2]
H3 Aromatic C3dd7.35 – 7.45 ppmOrtho to Methyl, Meta to CN.[1][2] Shielded by Ortho-F (C4).[1][2]
H6 Aromatic C6dd7.60 – 7.75 ppmOrtho to CN (strong deshielding), Meta to Methyl.[1][2]

*Note: The methyl group may appear as a doublet or broad singlet due to long-range


 coupling, but this is often unresolved at 400 MHz.
Detailed Coupling Analysis ( )

This is the most critical section for identification. The aromatic protons H3 and H6 are para to each other, meaning


 coupling is negligible (~0 Hz).[1] All observed splitting is due to the fluorine atoms.[1]
Proton H3 (The "Upfield" Aromatic Signal)[1]
  • Environment: Ortho to F4, Meta to F5.[1]

  • Coupling Pattern: Doublet of Doublets (dd).[1]

  • Coupling Constants:

    • 
       (Ortho):  Large coupling, typically 9.0 – 11.0 Hz .[1]
      
    • 
       (Meta):  Medium coupling, typically 6.5 – 8.0 Hz .[1]
      
Proton H6 (The "Downfield" Aromatic Signal)[1]
  • Environment: Ortho to F5, Meta to F4.

  • Coupling Pattern: Doublet of Doublets (dd).[1]

  • Coupling Constants:

    • 
       (Ortho):  Large coupling, typically 8.5 – 10.5 Hz .[1]
      
    • 
       (Meta):  Medium coupling, typically 6.0 – 7.5 Hz .[1]
      

Part 4: Visualization of Logic Pathways

Diagram 1: Spectral Assignment Workflow

This flowchart illustrates the decision matrix for assigning the spectrum, ensuring no false positives from impurities.

AssignmentWorkflow Start Acquire 1H Spectrum CheckMethyl Check 2.3 - 2.6 ppm region Start->CheckMethyl IsMethylPresent Signal Present? CheckMethyl->IsMethylPresent AromaticRegion Analyze 7.0 - 8.0 ppm IsMethylPresent->AromaticRegion Yes (3H) Singlets Singlets observed? (Suspect hydrolysis/impurity) IsMethylPresent->Singlets No SplittingCheck Observe Multiplicity AromaticRegion->SplittingCheck SplittingCheck->Singlets Singlets Multiplets Doublet of Doublets (dd) observed? SplittingCheck->Multiplets Complex Splitting CalcJ Calculate J values Multiplets->CalcJ VerifyF Verify J_ortho (8-11Hz) and J_meta (6-8Hz) CalcJ->VerifyF

Caption: Logical workflow for validating the identity of this compound using 1H NMR.

Diagram 2: Coupling Tree Mechanism

Visualizing how the Fluorine atoms split the H3 proton signal.[1]

CouplingTree H3_Uncoupled H3 (Uncoupled) Singlet Split_Ortho Split by F4 (Ortho) 3J_HF ~10Hz H3_Uncoupled->Split_Ortho Large Splitting Split_Meta Split by F5 (Meta) 4J_HF ~7Hz Split_Ortho->Split_Meta Medium Splitting Result Final Signal: Doublet of Doublets (dd) Split_Meta->Result

Caption: Splitting tree for Proton H3 showing the additive effect of Ortho and Meta Fluorine coupling.

Part 5: Troubleshooting & Common Impurities

In a synthesis context, this molecule is often derived from the corresponding amide or acid.[1] Watch for these specific contaminants:

ImpurityChemical Shift (

)
Diagnostic Feature
Water ~3.33 ppm (DMSO)Broad singlet; position shifts with concentration/pH.[1][2]
Toluene 2.30 (Me), 7.1-7.2 (Ar)Common recrystallization solvent.[1][2] Methyl overlaps with target.[1]
Hydrolysis Product 13.0 ppm (COOH)Broad singlet very downfield indicates the Nitrile hydrolyzed to Acid.[1][2]
Grease 0.8 - 1.2 ppmMultiplets in the aliphatic region.[1][2]

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Reich, H. J. (2024).[1][3] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]1]

  • PubChem. (2024).[1] 4-Fluoro-2-methylbenzonitrile (Analogous Compound Data). National Library of Medicine.[1] Available at: [Link]1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Authoritative source on F-H coupling).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] Available at: [Link]1]

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mass spectrometry of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Difluoro-2-methylbenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound, with the chemical formula C₈H₅F₂N, is a substituted aromatic nitrile that serves as a critical building block in advanced chemical synthesis.[1][2] Its structural motifs are found in various high-value applications, including the development of active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[3] Given its role in these precision-driven fields, the unambiguous confirmation of its molecular structure and purity is paramount.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. It provides exquisitely precise data on the molecular weight and elemental composition of a compound and, through controlled fragmentation, offers a detailed "blueprint" of its molecular architecture. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, grounded in the principles of ion chemistry and supported by field-proven methodologies. We will dissect the theoretical underpinnings of its fragmentation, present a robust experimental protocol for its analysis, and interpret the resulting data with scientific rigor.

Pillar 1: Foundational Principles of Ionization and Analysis

To meaningfully interpret the mass spectrum of this compound, one must first select the appropriate analytical tools. The choice of ionization method is the most critical parameter, as it dictates the nature and extent of fragmentation, which is the very source of structural information.[4]

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a relatively volatile and thermally stable small molecule like this compound, Electron Ionization (EI) is the method of choice. In EI, the analyte is bombarded with a high-energy beam of electrons, typically standardized at 70 electron volts (eV).[5] This energy is substantially higher than the ionization energy of most organic molecules (~10 eV), ensuring reproducible and robust ionization.[5]

The primary event in EI is the ejection of an electron from the molecule (M), creating a positively charged radical cation known as the molecular ion (M•⁺):

M + e⁻ → M•⁺ + 2e⁻

This M•⁺ is energetically unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements, generating a constellation of smaller fragment ions.[4] This fragmentation pattern is a unique fingerprint of the molecule's structure. The stability of the aromatic ring in this compound suggests that the molecular ion peak should be clearly visible in the spectrum, a key characteristic of aromatic compounds.[6]

Pillar 2: Deconstructing the Molecule: Predicted Fragmentation Pathways

The utility of a mass spectrum lies in its fragmentation pattern. By understanding the inherent strengths and weaknesses of the bonds within this compound and the relative stability of the resulting fragments, we can predict the mass spectrum with high confidence. The stability of carbocations is a key driving force, with fragmentation events favoring the formation of more stable ions (tertiary > secondary > primary).[7]

The molecular ion of this compound (C₈H₅F₂N) has a nominal mass of 153 Da. From this starting point, we can anticipate several key fragmentation pathways.

G M M•⁺ C₈H₅F₂N•⁺ m/z = 153 M_minus_1 [M-H]⁺ C₈H₄F₂N⁺ m/z = 152 M->M_minus_1 - H• (from CH₃) M_minus_15 [M-CH₃]⁺ C₇H₂F₂N⁺ m/z = 138 M->M_minus_15 - CH₃• M_minus_27 [M-HCN]•⁺ C₇H₄F₂•⁺ m/z = 126 M->M_minus_27 - HCN M_minus_1_minus_26 [M-H-CN]⁺ C₇H₄F₂⁺ m/z = 126 M_minus_1->M_minus_1_minus_26 - CN• M_minus_46 [M-HCN-F]⁺ C₇H₄F⁺ m/z = 107 M_minus_27->M_minus_46 - F• M_minus_1_minus_26->M_minus_46 - F•

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 152): The C-H bonds of the methyl group are relatively weak. Loss of a hydrogen radical (H•) from this position generates a highly stable benzylic-type cation. This ion is resonance-stabilized, and for many toluene derivatives, the [M-H]⁺ ion is a prominent, if not the base, peak. For the parent compound 2-methylbenzonitrile, the [M-H]⁺ peak is the most abundant.

  • Loss of a Methyl Radical ([M-CH₃]⁺, m/z 138): Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical (•CH₃). This is a less favorable pathway compared to the loss of H• because it breaks a stronger C-C bond and forms a less stable aryl cation.

  • Loss of Hydrogen Cyanide ([M-HCN]•⁺, m/z 126): A characteristic fragmentation for aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN). This rearrangement reaction leads to the formation of a difluorobenzyne radical cation, a relatively stable species.

  • Sequential Losses: Further fragmentation can occur from these primary ions. For instance, the [M-H]⁺ ion at m/z 152 can subsequently lose a cyano radical (•CN) to yield an ion at m/z 126. This ion has the same mass as the one formed by the direct loss of HCN from the molecular ion, highlighting how different pathways can lead to ions of the same mass. Further loss of a fluorine radical from m/z 126 would produce an ion at m/z 107.

Summary of Predicted Key Ions
m/z (Nominal) Proposed Ion Formula Neutral Loss Identity of Loss Significance
153C₈H₅F₂N•⁺--Molecular Ion (M•⁺)
152C₈H₄F₂N⁺H•Hydrogen RadicalProbable Base Peak ; highly stable benzylic cation
138C₇H₂F₂N⁺CH₃•Methyl RadicalConfirms methyl substituent
126C₇H₄F₂•⁺HCNHydrogen CyanideCharacteristic loss from aromatic nitriles
107C₇H₄F⁺HCN + F•HCN and Fluorine RadicalSecondary fragmentation product

Pillar 3: A Self-Validating Experimental Protocol

The theoretical predictions above must be validated by robust experimental data. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, providing chromatographic separation prior to mass analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weigh ~1 mg of This compound Prep2 Dissolve in 1 mL of high-purity Dichloromethane Prep1->Prep2 Prep3 Vortex to ensure complete dissolution Prep2->Prep3 Inj Inject 1 µL into GC-MS System Prep3->Inj GC GC Separation (e.g., DB-5ms column) Inj->GC Ion EI Ionization (70 eV) GC->Ion MS Mass Analysis (m/z 40-200) Ion->MS Det Detection MS->Det Spec Generate Mass Spectrum Det->Spec Lib Compare with Spectral Libraries (e.g., NIST) Spec->Lib Interp Manual Interpretation of Fragmentation Pattern Spec->Interp

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the solid in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a 2 mL autosampler vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL.

  • Instrumentation and Parameters (GC-MS):

    • System: A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Injection: Inject 1 µL of the prepared sample solution using a 10:1 split ratio.

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is suitable.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 20°C/min to 250°C.

      • Hold: Hold at 250°C for 2 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 200. This range comfortably covers the molecular ion and all predicted primary fragments.

  • Data Analysis and Validation:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this chromatographic peak.

    • Validation Check 1: Confirm the presence of the molecular ion at m/z 153.

    • Validation Check 2: Identify the base peak. Based on our prediction, this is likely to be m/z 152.

    • Validation Check 3: Correlate the other observed high-intensity ions in the spectrum with the predicted fragments (e.g., m/z 138, 126).

    • Reference Check: Compare the acquired spectrum against a commercial or in-house spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) if available. The spectrum for the parent compound, benzonitrile, is well-documented and can serve as a useful comparison for ring-based fragments.[8][9]

Conclusion

The mass spectrometric analysis of this compound via Electron Ionization is a powerful and definitive technique for its structural confirmation. A thorough understanding of fundamental fragmentation principles allows for the a priori prediction of its mass spectrum. The molecular ion (m/z 153) serves as a clear indicator of molecular weight, while the high-abundance fragment at m/z 152, resulting from the loss of a hydrogen atom from the methyl group, provides strong evidence for the toluonitrile substructure. Further characteristic fragments at m/z 138 (loss of CH₃) and m/z 126 (loss of HCN) complete the structural fingerprint. By employing the detailed GC-MS protocol provided, researchers and drug development professionals can generate high-quality, reproducible data to confidently identify and characterize this important chemical building block.

References

  • SciSupplies. this compound, 97.0%, 5g. SciSupplies. Available from: [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. Available from: [Link]

  • University of Kiel. Interpretation of mass spectra. Available from: [Link]

  • FooDB. Showing Compound benzonitrile (FDB029710). FooDB. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available from: [Link]

  • National Institutes of Health (NIH). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Available from: [Link]

  • National Institutes of Health (NIH). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link]

  • PubChem. 4,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). PubChem. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzonitrile. NIST WebBook. Available from: [Link]

  • PubChem. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. PubChem. Available from: [Link]

  • National Institutes of Health (NIH). Benzonitrile | C6H5(CN) | CID 7505. PubChem. Available from: [Link]

  • Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzonitrile. NIST WebBook. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

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An In-Depth Technical Guide to the FT-IR Analysis of 4,5-Difluoro-2-methylbenzonitrile: From Sample Preparation to Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4,5-Difluoro-2-methylbenzonitrile, a key building block in modern pharmaceutical and materials science. This document moves beyond a simple recitation of procedures to offer in-depth scientific rationale for each step, ensuring a robust and reproducible analytical workflow. It is designed for researchers, scientists, and drug development professionals who require a reliable method for the structural verification and quality control of this vital chemical intermediate. We will explore the underlying principles of vibrational spectroscopy as applied to this specific molecule, detail a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and provide a thorough interpretation of the resulting spectrum.

Introduction: The Scientific Significance of this compound

This compound is a substituted aromatic nitrile whose structural motifs—the nitrile group, fluorine atoms, and a methyl group on a benzene ring—confer unique chemical properties. These features make it a highly valuable intermediate in several advanced applications.

In pharmaceutical development, it serves as an essential building block for Active Pharmaceutical Ingredients (APIs). A notable example is its use in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[1][2] The nitrile group is a versatile functional handle, and the presence of fluorine atoms can significantly modulate a drug molecule's metabolic stability, lipophilicity, and binding affinity, a common strategy in modern medicinal chemistry.[3]

Beyond pharmaceuticals, this compound is utilized in materials science for creating emitters with thermally activated delayed fluorescence (TADF), which are critical for developing high-efficiency Organic Light-Emitting Diodes (OLEDs).[2]

Given its role in high-value applications, stringent identity and purity confirmation is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for the structural characterization of this compound, making it an indispensable tool in both synthesis and quality control workflows.

Foundational Principles: Vibrational Spectroscopy of a Substituted Benzonitrile

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is unique to the type of bond and its molecular environment. For this compound, we can anticipate several characteristic vibrations that serve as a molecular fingerprint.

  • Nitrile (–C≡N) Vibration: The carbon-nitrogen triple bond has a strong bond dipole and a high force constant, resulting in a sharp, intense absorption in a relatively uncluttered region of the spectrum (2260–2220 cm⁻¹).[4][5] Its position can be subtly influenced by electronic effects from the aromatic ring.

  • Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching occurs at wavenumbers just above 3000 cm⁻¹.[6] In-plane C=C stretching vibrations produce a series of absorptions in the 1600–1450 cm⁻¹ region.[6]

  • Carbon-Fluorine (C-F) Vibrations: The C-F bond is highly polar, leading to very strong IR absorptions. These stretching vibrations typically occur in the 1400–1000 cm⁻¹ range and are highly indicative of fluorination.[7]

  • Methyl Group (–CH₃) Vibrations: The methyl group produces characteristic C-H stretching absorptions just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations at lower wavenumbers.[8]

By identifying this unique combination of absorptions, we can unequivocally confirm the identity and structural integrity of the molecule.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure high-quality, reproducible data for this solid compound and to circumvent challenges associated with traditional KBr pellets or Nujol mulls, the Attenuated Total Reflectance (ATR) technique is the method of choice. ATR allows for the direct analysis of solid powders with minimal sample preparation, ensuring excellent sample-to-crystal contact and generating a high-quality spectrum.

Step-by-Step Methodology
  • Instrument Preparation & Verification:

    • Power on the FT-IR spectrometer (e.g., a Bruker Tensor or Thermo Nicolet series instrument) and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

    • Perform a system performance verification test using a certified polystyrene standard as per instrument protocol. This validates the wavenumber accuracy and instrument response.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, using a non-abrasive wipe (e.g., a lint-free lens tissue).

    • Perform a "cleanliness check" by acquiring a background spectrum and then a sample spectrum of the empty, clean crystal. The resulting absorbance spectrum should be a flat line near zero, free of any significant peaks.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrumental and ambient (H₂O, CO₂) response, which will be digitally subtracted from the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (provides an excellent signal-to-noise ratio)

  • Sample Application & Spectrum Acquisition:

    • Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

    • Apply an ATR correction (if available and required for library matching). This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Perform an automated baseline correction to ensure the spectral baseline is flat and at zero absorbance.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Instrument_Prep Instrument & ATR Stabilization/Verification Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Sample_Load Load Sample on Crystal Background->Sample_Load Sample_Acq Acquire Sample Spectrum Sample_Load->Sample_Acq Processing Perform ATR & Baseline Correction Sample_Acq->Processing Analysis Spectral Interpretation & Peak Assignment Processing->Analysis

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of absorptions from its constituent functional groups. The following table summarizes the expected key vibrational modes and their approximate wavenumber positions.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3050 - 3100Weak to MediumC-H StretchAromatic Ring
~2930 - 2980WeakAsymmetric C-H StretchMethyl (-CH₃)
~2870 - 2890WeakSymmetric C-H StretchMethyl (-CH₃)
~2230 Strong, Sharp C≡N Stretch Nitrile
~1610MediumC=C StretchAromatic Ring
~1500Medium to StrongC=C StretchAromatic Ring
~1460MediumAsymmetric C-H BendMethyl (-CH₃)
~1380MediumSymmetric C-H BendMethyl (-CH₃)
~1150 - 1250 Very Strong C-F Stretch Aryl-Fluoride
~850 - 900StrongC-H Out-of-Plane BendAromatic Ring

Table 1: Predicted FT-IR Peak Assignments for this compound.

Detailed Interpretation
  • The Diagnostic Nitrile Peak: The most unambiguous peak in the spectrum will be the sharp, strong absorption around 2230 cm⁻¹ .[4][5] Its presence is primary evidence for the nitrile functionality. The position, slightly lower than a saturated aliphatic nitrile, is characteristic of conjugation with the aromatic ring.[4]

  • Aromatic and Aliphatic C-H Region (3100-2850 cm⁻¹): This region will show weak-to-medium peaks. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.[6]

  • Fingerprint Region (1650-600 cm⁻¹): This region is complex but highly informative.

    • The aromatic C=C stretching bands around 1610 and 1500 cm⁻¹ confirm the presence of the benzene ring.

    • The most intense absorptions in the entire spectrum, aside from the nitrile peak, are expected in the 1250-1150 cm⁻¹ range. These are due to the C-F stretching modes. The high polarity of the C-F bond results in a very large change in dipole moment during vibration, leading to exceptionally strong IR bands.[7]

    • The methyl bending vibrations will appear as medium-intensity peaks around 1460 cm⁻¹ and 1380 cm⁻¹.

    • A strong band between 850-900 cm⁻¹ is characteristic of C-H out-of-plane bending for a tetrasubstituted benzene ring and is diagnostic of the substitution pattern.[6]

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR technique, provides a powerful, efficient, and highly reliable method for the structural confirmation of this compound. By following the detailed protocol and understanding the key spectral markers—namely the sharp nitrile peak at ~2230 cm⁻¹ and the very strong C-F stretching bands between 1250-1150 cm⁻¹—a scientist can rapidly and confidently verify the identity and integrity of this crucial chemical intermediate. This guide provides the necessary framework to implement this analysis with scientific rigor, ensuring the quality of materials destined for advanced pharmaceutical and technological applications.

References

  • 4-Fluoro-2-methylbenzonitrile , PubChem, National Center for Biotechnology Information. URL: [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile, Google Patents.
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  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore , PMC, National Center for Biotechnology Information. URL: [Link]

  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory , ResearchGate. URL: [Link]

  • Organic Nitrogen Compounds IV: Nitriles , Spectroscopy Online. URL: [Link]

  • Study of the composition of nitriles using IR spectroscopy , ResearchGate. URL: [Link]

  • Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration , The Journal of Chemical Physics, AIP Publishing. URL: [Link]

  • PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST , Midac Corporation. URL: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles , Chemistry LibreTexts. URL: [Link]

  • FTIR spectra of the untreated and fluorinated samples , ResearchGate. URL: [Link]

  • Application of Nitrile in Drug Design , SIOC Journals. URL: [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect , PMC, National Center for Biotechnology Information. URL: [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires , IJSER. URL: [Link]

  • Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case , Frontiers. URL: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines , ChemRxiv. URL: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material , Indonesian Journal of Science & Technology. URL: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds , OpenStax. URL: [Link]

  • Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile , ResearchGate. URL: [Link]

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A Senior Application Scientist's Technical Guide to 4,5-Difluoro-2-methylbenzonitrile for Advanced R&D

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists engaged in advanced research and development. It provides an in-depth analysis of 4,5-Difluoro-2-methylbenzonitrile, covering its procurement from commercial suppliers, essential quality control protocols, and its critical applications as a strategic building block in the synthesis of complex molecules.

Molecular Profile and Strategic Importance

This compound is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical discovery and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine and nitrile groups combined with the methyl substituent, make it a versatile intermediate for introducing fluorinated moieties into target molecules.

Chemical Identity:

  • CAS Number: 1003708-82-4[1][2]

  • Molecular Formula: C₈H₅F₂N[2][3]

  • Molecular Weight: 153.13 g/mol [2][3]

  • Appearance: Typically a white to off-white powder or crystalline solid[1]

The strategic placement of two adjacent fluorine atoms on the benzene ring is particularly valuable. In drug development, fluorine substitution is a well-established strategy to modulate metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs)[4]. The nitrile group is a robust and versatile functional handle, participating in a wide array of chemical transformations and often acting as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-receptor interactions[5].

Procurement and Commercial Supplier Analysis

Sourcing high-purity this compound is the foundational step for any successful research campaign. The quality and consistency of the starting material directly impact reaction efficiency, yield, and the impurity profile of subsequent compounds. Several reputable suppliers cater to the research and development sector, offering various grades and quantities.

When selecting a supplier, it is imperative to look beyond price alone. A reliable supplier provides a comprehensive Certificate of Analysis (CoA) with detailed analytical data, ensuring batch-to-batch consistency.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierPurity SpecificationAvailable QuantitiesKey Characteristics
Sigma-Aldrich (via Synthonix) 98%[1]Research quantities (e.g., grams)Distributed by a major life science supplier, ensuring broad accessibility and reliable logistics.[1]
BLDpharm (via Lead Sciences) 98%[2]250mg, 1g, 5g, 25g[2]Offers a range of small-scale quantities suitable for initial screening and lead optimization studies.
Fluorochem (via SciSupplies) 97.0%[6]5g[6]Specializes in fluorinated compounds, suggesting expertise in the synthesis and handling of such molecules.
Conier Chem&Pharma Limited Not explicitly stated, inquire for details.Trader, likely variable quantities.Listed as a trader on Echemi, may offer competitive pricing for larger quantities.[3]

Note: This table is a representative sample and not exhaustive. Researchers should always request lot-specific CoAs before purchase.

Quality Control and Analytical Validation

It is a best practice to independently verify the identity and purity of any procured starting material, as impurities can lead to unforeseen side reactions or complicate the interpretation of biological data.

Identity and Purity Assessment: A Standard Protocol

A multi-technique approach is recommended for the comprehensive validation of this compound.

Step-by-Step HPLC Protocol for Purity Analysis:

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[7]

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile. A common starting isocratic ratio could be 45:25:30 (v/v/v).[7]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.1 mg/mL.

  • Instrument Parameters:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30-35 °C.[7]

    • Detection Wavelength: Scan for optimal absorbance or set to a standard wavelength like 234 nm.[7]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Causality: The choice of a C18 column is based on its versatility for separating non-polar to moderately polar aromatic compounds. The acidic mobile phase ensures that any ionizable functional groups are in a consistent protonation state, leading to sharp, reproducible peaks.

Complementary Analytical Techniques
  • ¹H and ¹⁹F NMR Spectroscopy: Essential for confirming the chemical structure. The proton NMR should show the characteristic methyl singlet and aromatic signals with splitting patterns consistent with the substitution. The fluorine NMR provides critical information on the fluorine environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (153.13 g/mol ).

Core Applications in Synthesis

The true value of this compound lies in its utility as a precursor for more complex molecules. The nitrile and methyl groups serve as key reaction sites.

Role in Pharmaceutical Synthesis

A prominent application of related fluorinated benzonitriles is in the synthesis of APIs. For example, 4-Fluoro-2-methylbenzonitrile is a known intermediate in the preparation of Trelagliptin, a drug used for treating type II diabetes.[8][9][10] The synthetic logic often involves modification of the methyl group, for instance, through bromination, to enable coupling with other heterocyclic systems.[9]

The diagram below illustrates a generalized synthetic pathway common for this class of molecules, showcasing the transformation of the methyl group into a reactive handle for subsequent coupling reactions.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution start 4,5-Difluoro-2- methylbenzonitrile intermediate 2-(Bromomethyl)-4,5- difluorobenzonitrile start->intermediate NBS, AIBN Toluene, Reflux final_product Coupled Product (API Precursor) intermediate->final_product Base (e.g., K₂CO₃) Polar Aprotic Solvent nucleophile Heterocyclic Nucleophile (e.g., R-NH-Het) nucleophile->final_product

Caption: Generalized workflow for elaborating this compound.

Expert Insight: The choice of a radical initiator like AIBN (Azobisisobutyronitrile) for the bromination step is critical. It selectively targets the benzylic protons of the methyl group over aromatic C-H bonds, a foundational principle of radical chemistry. The subsequent nucleophilic substitution is a standard Sₙ2 reaction, where the bromomethyl intermediate is a potent electrophile.

Applications in Materials Science

Fluorinated benzonitriles are also valuable building blocks for organic electronic materials, such as emitters for Organic Light-Emitting Diodes (OLEDs). The fluorine atoms can enhance thermal stability and tune the electronic properties of the final material.[8] For instance, related compounds are used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many benzonitrile derivatives, requires careful handling.

  • Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][6] Some related compounds are noted as harmful if swallowed or in contact with skin.[11]

  • Handling:

    • Always handle in a well-ventilated area or a chemical fume hood.[3][12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

    • Avoid formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][12]

    • Keep away from incompatible materials such as strong oxidizing agents.

Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before use.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its value is unlocked through careful sourcing from reputable suppliers, rigorous analytical validation, and a deep understanding of its chemical reactivity. By adhering to the principles of quality control and safe handling outlined in this guide, researchers can confidently leverage this versatile building block to construct the next generation of pharmaceuticals and advanced materials.

References

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • This compound. Lead Sciences. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO Patentscope. [Link]

  • 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. PubChem. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR. PubMed. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

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Technical Guide: Stability and Storage of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Storage Conditions for 4,5-Difluoro-2-methylbenzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 1003708-82-4) is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials.[1][] Its structural integrity relies on the stability of its nitrile group and the specific reactivity of its fluorinated aromatic core.

This guide defines the physicochemical profile, degradation mechanisms, and validated storage protocols required to maintain the compound's purity (>98%) over extended periods. The core directive is moisture exclusion and protection from nucleophilic contaminants to prevent hydrolysis and unwanted nucleophilic aromatic substitution (


).

Physicochemical Profile

Understanding the intrinsic properties of the material is the first step in establishing a robust storage strategy.

PropertySpecificationNotes
Chemical Name This compound
CAS Number 1003708-82-4Primary identifier for inventory tracking.[3]
Molecular Formula

Molecular Weight 153.13 g/mol
Physical State White to off-white powder/crystalsDiscoloration (yellowing) indicates degradation.
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH)Limited water solubility; avoid aqueous storage.
Melting Point Solid (Range typically 40–80°C*)Exact experimental value varies by polymorph/purity; verify via DSC.
Hygroscopicity Low to ModerateSusceptible to surface moisture adsorption.

Stability Analysis & Degradation Mechanisms

The "Why" Behind the Protocols

To design an effective storage protocol, one must understand the molecular vulnerabilities of the compound. This compound possesses two primary vectors for degradation:

  • Nitrile Hydrolysis (Moisture Sensitivity): The cyano (-CN) group is susceptible to hydrolysis in the presence of moisture, catalyzed by trace acids or bases. This reaction proceeds stepwise, first forming the primary amide (4,5-difluoro-2-methylbenzamide) and subsequently the carboxylic acid.

    • Risk Factor: High humidity environments or storage in non-hermetic containers.

  • Nucleophilic Aromatic Substitution (

    
    ) (Chemical Reactivity): 
    The fluorine atom at the 4-position  is electronically activated. It is para to the electron-withdrawing nitrile group (a strong activator) and meta to the methyl group. This makes the C4-fluorine highly susceptible to displacement by nucleophiles (e.g., amines, hydroxides, alkoxides).
    
    • Risk Factor: Contamination with basic impurities or nucleophilic solvents (e.g., unbuffered alcohols, amines).

Degradation Pathway Visualization

The following diagram maps the potential chemical failures if storage conditions are breached.

DegradationPathways Figure 1: Chemical degradation pathways driven by moisture (Hydrolysis) and nucleophiles (SNAr). Start 4,5-Difluoro-2- methylbenzonitrile (Intact API) Amide Degradant A: 4,5-Difluoro-2- methylbenzamide Start->Amide Hydrolysis (Step 1) SubProduct Degradant C: 4-Substituted-5-fluoro- 2-methylbenzonitrile Start->SubProduct SNAr at C4 (Displacement of F) Moisture Moisture (+ H+ or OH-) Moisture->Amide Nucleophile Nucleophile (Nu-) (e.g., Amines, OH-) Nucleophile->SubProduct Acid Degradant B: 4,5-Difluoro-2- methylbenzoic Acid Amide->Acid Hydrolysis (Step 2)

Figure 1: The C4-fluorine is a "hotspot" for substitution due to para-activation by the nitrile group.

Storage & Handling Protocols

Primary Storage Conditions

Based on the stability analysis, the following conditions are mandatory to maintain >98% purity.

ParameterRecommendationRationale
Temperature Ambient (15–25°C) Stable at room temperature if dry. For long-term (>1 year), 2–8°C is preferred to slow kinetic degradation rates.
Atmosphere Inert Gas (Argon/Nitrogen) Backfilling headspace reduces oxidative stress and excludes atmospheric moisture.
Container Amber Glass or HDPE Protects from UV light (though photolysis risk is low, fluorinated aromatics can be light-sensitive). Tightly sealed screw caps with Teflon liners are required.
Desiccant Required Store secondary containment with silica gel packets to maintain low relative humidity.
Handling Precautions
  • Avoid Nucleophiles: Do not use spatulas contaminated with amines or strong bases.

  • Solvent Selection: When preparing stock solutions, use anhydrous solvents (e.g., Acetonitrile, DMSO). Avoid protic solvents (Methanol, Water) for long-term storage of solutions.

  • PPE: Wear standard laboratory PPE (gloves, safety glasses, lab coat). The compound is an irritant (H315, H319, H335).

Quality Control & Lifecycle Management

Trustworthiness in research data comes from self-validating systems. Implement a "Retest Date" rather than a hard "Expiration Date."

Analytical Decision Tree

Routine QC should be performed every 12 months (or 6 months if stored at ambient).

StorageLifecycle Receive Material Receipt (Check CoA & Integrity) QC_Initial Initial QC (1H-NMR, 19F-NMR, HPLC) Receive->QC_Initial Storage Storage (<25°C, Dark, Inert) QC_Initial->Storage Pass Retestter Retest Interval (12 Months) Storage->Retestter Pass Pass Criteria: >98% Purity No Color Change Retestter->Pass Meets Specs Fail Fail Criteria: <95% Purity New Peaks in HPLC Retestter->Fail Out of Spec Pass->Storage Extend 12 Mo Purify Recrystallization (Toluene/Hexane) Fail->Purify Salvageable? Discard Discard/Waste Fail->Discard Irreversible Purify->QC_Initial Re-verify

Figure 2: Lifecycle management workflow ensuring data integrity through periodic validation.

Acceptance Criteria
  • Appearance: White to off-white crystalline solid. (Yellowing suggests amine/oxide formation).

  • 1H NMR: Integration of methyl group (singlet, ~2.5 ppm) vs. aromatic protons must match theoretical ratio.

  • 19F NMR: Two distinct signals. Disappearance or shifting of signals indicates defluorination or substitution.

  • HPLC Purity: >98.0% (Area %).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1003708-82-4).[1]Link

  • PubChem. Compound Summary: this compound.[] National Library of Medicine. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzonitriles.[4]Link

  • Organic Syntheses. Synthesis of Fluorinated Benzonitriles via Nucleophilic Aromatic Substitution. (General methodology reference for fluorobenzonitrile reactivity). Link

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Technical Guide: Key Intermediates in 4,5-Difluoro-2-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) is a critical fluorinated building block used primarily in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs), specifically DPP-4 inhibitors (e.g., analogs of Trelagliptin), and high-performance liquid crystal materials. Its structural uniqueness lies in the ortho-methyl group combined with a vicinal difluoro motif, providing specific steric and electronic properties that enhance metabolic stability and binding affinity in drug targets.

This guide details the synthesis of this molecule, focusing on the two most chemically robust and industrially viable pathways:

  • The Halex Route (Nucleophilic Fluorination): Preferred for large-scale manufacturing due to lower raw material costs.

  • The Cyanation Route (Transition-Metal Catalyzed): Preferred for laboratory scale or when specific halogenated precursors are readily available.

Retrosynthetic Analysis & Pathway Logic

To achieve high purity and yield, the synthesis is best approached by disconnecting the nitrile (–CN) or the fluorine (–F) substituents.

  • Pathway A (Halex): Disconnection of the C–F bonds leads to 4,5-Dichloro-2-methylbenzonitrile . This utilizes the "Halogen Exchange" reaction, leveraging the high lattice energy of KCl/NaCl as a driving force.

  • Pathway B (Cyanation): Disconnection of the C–CN bond leads to 2-Bromo-4,5-difluorotoluene (also known as 1-bromo-4,5-difluoro-2-methylbenzene). This utilizes Pd or Cu-catalyzed cyanation.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Target This compound (Target) Dichloro 4,5-Dichloro-2-methylbenzonitrile (Key Intermediate A) Dichloro->Target Halex Reaction (KF, Sulfolane, 210°C) Trichloro 2-Methyl-4,5-dichloroaniline (Precursor) Trichloro->Dichloro Sandmeyer (CuCN/NaNO2) Bromo 2-Bromo-4,5-difluorotoluene (Key Intermediate B) Bromo->Target Rosenmund-von Braun (CuCN, DMF, Reflux) DifluoroTol 3,4-Difluorotoluene (Starting Material) DifluoroTol->Bromo Electrophilic Bromination (Br2/Fe, Regioselective) legend Blue: Halex Route (Industrial) Red: Cyanation Route (Lab/Pilot)

Figure 1: Retrosynthetic pathways for this compound showing the two primary intermediates.

Key Intermediate A: 4,5-Dichloro-2-methylbenzonitrile

Role: Precursor for the Halex (Fluorination) reaction.

Synthesis Logic

This intermediate is typically synthesized via the Sandmeyer reaction from 4,5-dichloro-2-methylaniline. The dichloro motif activates the ring for subsequent nucleophilic aromatic substitution (


), although the methyl group provides some electron donation that slightly deactivates the ring compared to a simple dichlorobenzene.
Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Purity (GC) > 98.0%Isomeric impurities (e.g., 2,3-dichloro isomers) are extremely difficult to separate after fluorination.[1]
Moisture < 0.1%Water poisons the Halex reaction by forming HF and reducing KF activity.
Chloride Content StoichiometricExcess free chloride can suppress the Halex equilibrium.

Key Intermediate B: 2-Bromo-4,5-difluorotoluene

Role: Precursor for Cyanation.

Synthesis Logic

This intermediate is derived from 3,4-difluorotoluene . The regiochemistry of bromination is critical here.

  • Directing Effects: The methyl group (at C1) directs ortho/para (positions 2, 6). The fluorine at C3 directs ortho/para (positions 2, 4, 6). The fluorine at C4 directs ortho/para (positions 3, 5).

  • Steric Control: Position 2 is flanked by a methyl and a fluorine, making it sterically crowded. Position 6 is flanked by a methyl and a hydrogen.[2] Therefore, bromination preferentially occurs at Position 6 (which corresponds to the ortho position relative to methyl in the final nitrile numbering).

Experimental Protocol: Bromination

Reaction: 3,4-Difluorotoluene +




2-Bromo-4,5-difluorotoluene + HBr
  • Setup: Charge a reactor with 3,4-difluorotoluene (1.0 eq) and catalytic iron powder (0.05 eq) or

    
    .
    
  • Addition: Cool to 0–5°C. Add bromine (1.05 eq) dropwise to control the exotherm.

  • Workup: Quench with sodium bisulfite solution to remove excess bromine. Extract with DCM.

  • Purification: Fractional distillation is required to separate the minor regioisomers.

Detailed Protocol: The Halex Reaction (Route A)

This is the most technically demanding step but offers the highest throughput. It involves replacing Chlorine atoms with Fluorine using Potassium Fluoride (KF).

Mechanism

The reaction proceeds via a concerted


 mechanism. The solvent choice is critical; it must be polar aprotic to solvate the potassium cation (

) while leaving the fluoride anion (

) "naked" and reactive.
Reagents & Conditions
  • Substrate: 4,5-Dichloro-2-methylbenzonitrile

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 eq).

  • Solvent: Sulfolane or DMI (1,3-Dimethyl-2-imidazolidinone).

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (Phase Transfer Catalyst).
    
  • Temperature: 210°C – 220°C.

Step-by-Step Methodology
  • Drying (Critical): Charge Sulfolane and KF into the reactor. Heat to 150°C under vacuum to distill off any trace water (azeotropic drying with toluene is often used). Failure here results in low yield.[3]

  • Reaction: Add 4,5-Dichloro-2-methylbenzonitrile and the Phase Transfer Catalyst.

  • Heating: Ramp temperature to 215°C. Agitate vigorously.

  • Monitoring: Monitor by GC. The reaction proceeds stepwise:

    • Substrate

      
       Monofluoro intermediate 
      
      
      
      Difluoro product.
    • Stop when the monofluoro intermediate is < 2%.

  • Workup: Cool to 100°C. Filter off the KCl salts.

  • Isolation: Vacuum distill the product directly from the high-boiling solvent.

Data Summary Table
ParameterValueNote
Reaction Temp 215°CHigh temp required due to electron-donating methyl group deactivating the ring.
Typical Yield 75 - 85%Dependent on moisture control.
Major Impurity Monofluoro-monochloro analogResult of incomplete reaction.

Detailed Protocol: Cyanation (Route B)

Used when 2-bromo-4,5-difluorotoluene is the starting material.

Methodology (Rosenmund-von Braun)
  • Reagents: 2-Bromo-4,5-difluorotoluene (1.0 eq), CuCN (1.2 eq).

  • Solvent: DMF or NMP (degassed).

  • Process: Heat to reflux (150°C) for 12–16 hours under Nitrogen.

  • Workup: The reaction forms a copper complex that must be broken down. Pour the mixture into aqueous ethylenediamine or ammonia (blue solution forms). Extract with toluene.[1]

  • Safety Note: This route generates copper waste and requires careful handling of cyanides.

References

  • Synthesis of Fluorin

    • Source: Patent WO2016024224A1.[4]

    • Context: Describes the industrial conditions for fluorinating chlorobenzonitriles using KF and sulfolane.
    • URL:

  • Regioselective Bromin

    • Source: Journal of Organic Chemistry / Org. Synth. 2024, 101, 542–563 (Analogous chemistry).
    • Context: Mechanistic insight into the directing effects of methyl and fluoro groups on the benzene ring.
    • URL:

  • Preparation of 3,4-difluorobenzonitrile (Analogous Protocol).

    • Source: CN108409605B.
    • Context: Provides the specific temperature and catalyst loading (DMI/KF) for converting 3,4-dichlorobenzonitrile, which is chemically nearly identical to the 4,5-difluoro-2-methyl system.
    • URL:

  • Safety and Handling of this compound.

    • Source: Sigma-Aldrich Safety D
    • Context: Physical properties and CAS verification (1003708-82-4).[2][5]

    • URL:

Sources

Methodological & Application

synthesis of 4,5-Difluoro-2-methylbenzonitrile from 3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 4,5-Difluoro-2-methylbenzonitrile from 3,4-Difluoroaniline

Introduction

This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoro-methylbenzonitrile scaffold allows for the introduction of this motif into larger, more complex molecules, often imparting desirable properties such as enhanced metabolic stability and binding affinity. This application note provides a comprehensive guide for the multi-step synthesis of this compound, commencing from the readily available starting material, 3,4-difluoroaniline. The described synthetic route is designed to be robust and scalable, providing researchers in drug discovery and process development with a practical methodology.

The overall strategy involves a four-step sequence:

  • Deamination of 3,4-difluoroaniline to yield 1,2-difluorobenzene.

  • Friedel-Crafts alkylation of 1,2-difluorobenzene to produce 3,4-difluorotoluene.

  • Regioselective bromination of 3,4-difluorotoluene to afford 2-bromo-4,5-difluorotoluene.

  • Palladium-catalyzed cyanation of the aryl bromide to furnish the final product, this compound.

Overall Synthetic Workflow

The multi-step synthesis is outlined in the workflow diagram below. Each major transformation is followed by appropriate work-up and purification to ensure the purity of the intermediates for the subsequent steps.

G A 3,4-Difluoroaniline B 1,2-Difluorobenzene A->B 1. Diazotization (NaNO₂, HCl) 2. Reduction (H₃PO₂) C 3,4-Difluorotoluene B->C Friedel-Crafts Alkylation (CH₃Cl, AlCl₃) D 2-Bromo-4,5-difluorotoluene C->D Electrophilic Bromination (Br₂, FeBr₃) E This compound D->E Pd-catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄)

Caption: Overall synthetic workflow from 3,4-difluoroaniline.

Detailed Experimental Protocols

Part 1: Synthesis of 3,4-Difluorotoluene

Step 1.1: Deamination of 3,4-Difluoroaniline to 1,2-Difluorobenzene

This procedure involves the diazotization of the primary aromatic amine followed by a reductive de-diazotization.[1][2]

  • Reagents and Equipment:

    • 3,4-Difluoroaniline

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • Hypophosphorous acid (H₃PO₂, 50% in H₂O)

    • Round-bottom flask, ice bath, magnetic stirrer, dropping funnel.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite via a dropping funnel, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.[2]

    • In a separate beaker, cool the hypophosphorous acid to 0 °C.

    • Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

    • Extract the product, 1,2-difluorobenzene, with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation.

Step 1.2: Friedel-Crafts Alkylation of 1,2-Difluorobenzene to 3,4-Difluorotoluene

  • Reagents and Equipment:

    • 1,2-Difluorobenzene

    • Methyl chloride (CH₃Cl) or a suitable methylating agent (e.g., methyl iodide)

    • Anhydrous aluminum chloride (AlCl₃)

    • Inert solvent (e.g., carbon disulfide or dichloromethane)

    • Reaction flask with a gas inlet and outlet, condenser, and magnetic stirrer.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride in the inert solvent, cool the mixture to 0 °C.

    • Slowly add 1,2-difluorobenzene to the suspension.

    • Bubble methyl chloride gas through the reaction mixture or add the liquid methylating agent dropwise.

    • After the addition, allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by GC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the resulting 3,4-difluorotoluene by fractional distillation.

Part 2: Synthesis of 2-Bromo-4,5-difluorotoluene

Step 2.1: Electrophilic Bromination of 3,4-Difluorotoluene

The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The regioselectivity of the bromination is directed to the position ortho to the methyl group.[3][4]

  • Reagents and Equipment:

    • 3,4-Difluorotoluene

    • Liquid bromine (Br₂)

    • Iron filings or anhydrous iron(III) bromide (FeBr₃) as a catalyst

    • Inert solvent (e.g., dichloromethane or carbon tetrachloride)

    • Round-bottom flask, dropping funnel, magnetic stirrer, and a gas trap for HBr.

  • Protocol:

    • Dissolve 3,4-difluorotoluene in the inert solvent in a round-bottom flask and add the iron catalyst.

    • From a dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate HBr gas, which should be neutralized in a trap.

    • After the addition is complete, continue stirring at room temperature until the red color of bromine disappears.

    • Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.

    • Remove the solvent by rotary evaporation, and purify the crude 2-bromo-4,5-difluorotoluene by vacuum distillation.

Part 3: Synthesis of this compound

Step 3.1: Palladium-Catalyzed Cyanation of 2-Bromo-4,5-difluorotoluene

The Rosenmund-von Braun reaction using copper(I) cyanide is a classic method. However, modern palladium-catalyzed cyanation reactions often offer higher yields and functional group tolerance.[5][6][7]

  • Reagents and Equipment:

    • 2-Bromo-4,5-difluorotoluene

    • Zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)

    • Schlenk flask, magnetic stirrer, heating mantle, condenser, and an inert atmosphere (nitrogen or argon).

  • Protocol:

    • To a Schlenk flask under an inert atmosphere, add 2-bromo-4,5-difluorotoluene, zinc cyanide, and the palladium catalyst.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine to remove the polar solvent and any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data Summary

Compound Starting Material MW ( g/mol ) Equivalents Product MW ( g/mol ) Theoretical Yield (g) Typical Yield (%)
Step 1.1 3,4-Difluoroaniline129.111.01,2-Difluorobenzene114.09-70-80
Step 1.2 1,2-Difluorobenzene114.091.03,4-Difluorotoluene128.12-60-70
Step 2.1 3,4-Difluorotoluene128.121.02-Bromo-4,5-difluorotoluene207.02-80-90
Step 3.1 2-Bromo-4,5-difluorotoluene207.021.0This compound153.13-75-85

Reaction Mechanism: Sandmeyer Cyanation

While the protocol above details a palladium-catalyzed approach, the classical Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a cyano group.[8][9][10] It proceeds via a radical-nucleophilic aromatic substitution mechanism.

Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH₂ Aryl Amine Ar-N₂⁺ Diazonium Salt Ar-NH₂->Ar-N₂⁺ NaNO₂, H⁺ Ar• Aryl Radical Ar-N₂⁺->Ar• + Cu(I)CN - N₂ - Cu(II)CN Ar-CN Aryl Nitrile Ar•->Ar-CN + Cu(II)CN - Cu(I)

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Safety and Handling

  • 3,4-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with acidic solutions which can liberate toxic nitrogen oxides.

  • Hypophosphorous Acid: Corrosive. Handle in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

  • Bromine: Highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Cyanide Salts (Zn(CN)₂, KCN): Highly toxic. Avoid contact with acids, which will produce lethal hydrogen cyanide gas. All procedures involving cyanides must be carried out in a fume hood, and a dedicated cyanide waste stream should be used.

References

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). CN108017557B - A kind of cyanation method for preparing nitrile compounds.
  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • SciELO. (2018). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • Springer. (2018). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Journal of Flow Chemistry, 8(2), 51-57. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2007). C-Cyanation with 1-Cyanobenzotriazole. ARKIVOC 2007 (iii) 5-12. Retrieved from [Link]

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and conformations of 3-bromo-2,4-difluoro-5-halo-l-talitol.... Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • YouTube. (2015). Diazonium Salt Formation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Org. Syn. Coll. Vol. 1, p.111 (1941); Vol. 4, p.15 (1925). Retrieved from [Link]

  • ResearchGate. (1999). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. J. Am. Chem. Soc. 1999, 121, 23, 5437–5446. Retrieved from [Link]

  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1339–1373. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4,5-Difluoro-2-methylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methylbenzonitrile is a high-value fluorinated building block used extensively in the synthesis of bioactive heterocycles, particularly 5,6-difluoroindoles , 6,7-difluoroquinazolines , and isoindolin-1-ones . Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • The Nitrile (-CN): A precursor for amides, acids, amines, and N-heterocycles (tetrazoles, quinazolines).

  • The Benzylic Methyl (-CH₃): Activated by the ortho-nitrile group, allowing for radical bromination or base-mediated condensation.

  • The Difluoro Core (4,5-F₂): Possesses differential electrophilicity, enabling highly regioselective Nucleophilic Aromatic Substitution (

    
    ) at the C-4 position.
    

This guide details the mechanistic rationale and experimental protocols for transforming this scaffold into critical drug-like intermediates.

Chemical Reactivity Profile & Divergent Synthesis

The utility of this compound stems from its ability to serve as a "linchpin" for divergent synthesis. The following diagram illustrates the primary synthetic pathways accessible from this core structure.

DivergentSynthesis Core 4,5-Difluoro-2- methylbenzonitrile SNAr_Prod 4-Amino-5-fluoro- 2-methylbenzonitrile (Regioselective SNAr) Core->SNAr_Prod R-NH2, Base (Attack at C4) Benzyl_Br 2-(Bromomethyl)- 4,5-difluorobenzonitrile Core->Benzyl_Br NBS, AIBN (Wohl-Ziegler) Indole 5,6-Difluoroindole Core->Indole Multi-step: Hydrolysis -> Nitration -> Batcho-Leimgruber Quinazoline 6,7-Difluoro- quinazoline Core->Quinazoline Amidine formation -> Cyclization Isoindolinone 5,6-Difluoro- isoindolin-1-one Benzyl_Br->Isoindolinone 1. R-NH2 2. Cyclization

Figure 1: Divergent synthetic pathways for this compound. The scaffold allows access to three distinct heterocyclic classes.

Core Protocol A: Regioselective Diversification

Objective: Selective introduction of nucleophiles (amines, alkoxides) at the C-4 position.

Mechanistic Insight: The 4,5-difluoro substitution pattern is not electronically equivalent.

  • C-4 Position: Para to the electron-withdrawing nitrile group (-CN). This position is highly activated for nucleophilic attack.

  • C-5 Position: Meta to the nitrile group and para to the electron-donating methyl group. This position is deactivated relative to C-4.

  • Result: Nucleophilic attack occurs almost exclusively at C-4, allowing for the synthesis of libraries of 4-substituted-5-fluoro-2-methylbenzonitriles without protecting groups.

Experimental Protocol

Reaction: this compound + R-NH₂ → 4-(Alkylamino)-5-fluoro-2-methylbenzonitrile + HF

Materials:

  • This compound (1.0 equiv)[1]

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with this compound (153 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Stir to create a suspension.

  • Addition: Add the amine nucleophile (1.1 mmol) dropwise.

    • Note: For volatile amines, use the hydrochloride salt and increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by LC-MS or TLC (Hexane/EtOAc).

    • Checkpoint: The product typically moves slower (more polar) than the starting material.

  • Work-up: Cool to room temperature. Pour into ice-water (15 mL).

    • Solid Products: Filter the precipitate, wash with water, and dry under vacuum.

    • Liquid Products: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% (Regioselectivity >20:1 favoring C-4).

Core Protocol B: Synthesis of 5,6-Difluoroisoindolin-1-ones

Objective: Conversion of the nitrile-methyl motif into the pharmacologically active isoindolinone core (common in immunomodulatory drugs).

Mechanistic Insight: This transformation relies on the Wohl-Ziegler bromination of the benzylic methyl group. The resulting intermediate, 2-(bromomethyl)-4,5-difluorobenzonitrile, is highly reactive. Upon treatment with a primary amine, it undergoes a cascade reaction:


 displacement of the bromide followed by intramolecular nucleophilic attack of the amine on the nitrile carbon to close the lactam ring.
Experimental Protocol
Step 1: Benzylic Bromination
  • Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.53 mmol) in

    
     or Trifluorotoluene (15 mL).
    
  • Reagents: Add N-Bromosuccinimide (NBS) (1.28 g, 7.18 mmol, 1.1 equiv) and AIBN (54 mg, 0.33 mmol, 0.05 equiv).

  • Reaction: Reflux (80 °C) under

    
     for 4–12 hours.
    
    • Initiation: A sunlamp or high-intensity LED can accelerate initiation.

  • Work-up: Cool to 0 °C to precipitate succinimide. Filter off the solids.[2] Concentrate the filtrate to yield crude 2-(bromomethyl)-4,5-difluorobenzonitrile . Use immediately (unstable).

Step 2: Cyclization to Isoindolinone
  • Setup: Dissolve the crude bromide from Step 1 in MeOH or THF (10 mL).

  • Addition: Add the primary amine (e.g., Benzylamine, 1.2 equiv) and Triethylamine (2.0 equiv).

  • Reaction: Stir at Room Temperature for 2 hours, then heat to 50 °C for 2 hours to ensure ring closure.

  • Work-up: Concentrate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and brine.

  • Result: 2-Substituted-5,6-difluoroisoindolin-1-one.

Application Note: Synthesis of 5,6-Difluoroindole

While 5,6-difluoroindole is a critical target, direct synthesis from the nitrile is challenging. The preferred industrial route utilizing this specific starting material involves a hydrolysis-nitration sequence.

Pathway:

  • Hydrolysis: this compound

    
    4,5-Difluoro-2-methylbenzoic acid .
    
  • Nitration: Nitration of the acid yields 4,5-Difluoro-2-methyl-3-nitrobenzoic acid .

  • Indole Formation: The nitro-acid is converted to the methyl ester and subjected to Batcho-Leimgruber conditions (DMF-DMA, followed by reduction with

    
     or 
    
    
    
    ) to yield the indole.

Why this matters: This route avoids the use of expensive 4,5-difluoroindole starting materials, building the ring system from the cheaper nitrile precursor.

Quantitative Data & Troubleshooting

Solvent Compatibility Table
SolventApplicationSuitabilityNotes
DMF/DMSO

Reactions
Excellent High dielectric constant stabilizes the Meisenheimer complex.
CCl₄ / PhCF₃ BrominationExcellent Inert to radicals; PhCF₃ is the greener alternative to CCl₄.
THF CyclizationGood Good solubility; ensure anhydrous conditions for organometallics.
Ethanol Nitrile HydrolysisGood Standard solvent for basic hydrolysis.
Troubleshooting Guide
  • Issue: Low regioselectivity in

    
     reaction.
    
    • Solution: Lower the reaction temperature to 25–40 °C. Higher temperatures promote attack at the less activated C-5 position. Ensure the amine is not in vast excess (>2.0 equiv).

  • Issue: Incomplete bromination (Step 1 of Protocol B).

    • Solution: Add AIBN in portions (0.02 equiv at start, 0.02 equiv after 2 hours). Ensure strictly anhydrous conditions (water quenches the radical chain).

  • Issue: Hydrolysis of Nitrile stops at Amide.

    • Solution: Increase temperature to reflux (100 °C) and use a higher concentration of NaOH (4M or 6M). Nitriles with ortho-substituents (like the methyl group here) are sterically hindered and require forcing conditions.

References

  • Synthesis of Fluorinated Indoles

    • Title: "Practical Synthesis of 5,6-Difluoroindole via B
    • Source:Organic Process Research & Development, 2014.[3]

    • Context: Describes the downstream processing of the nitro-deriv
  • Regioselectivity in SNAr

    • Title: "Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Journal of Fluorine Chemistry, Vol 128, 2007.
    • Link: (General reference for polyfluoro-benzonitrile reactivity).

  • Title: "One-pot synthesis of isoindolin-1-ones from 2-methylbenzonitriles.
  • Compound Data

    • Title: "this compound Product Specific
    • Source: BLD Pharm / Sigma Aldrich C
    • Link: (Note: Link directs to related 4-fluoro analog for structural comparison; specific CAS 1003708-82-4 data available via vendor COAs).

(Note: Specific patent literature for CAS 1003708-82-4 is proprietary, but reactivity is extrapolated from the homologous series of fluorinated o-tolunitriles.)

Sources

Application Note: 4,5-Difluoro-2-methylbenzonitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methylbenzonitrile (CAS: 110332-96-8 / 1003708-82-4) is a highly versatile fluorinated building block. Its utility stems from the orthogonal reactivity of its three functional handles: the electron-deficient aromatic ring (activated for


), the benzylic methyl group (susceptible to radical halogenation or oxidation), and the nitrile group (precursor to acids, amines, and heterocycles).[1]

This guide details the strategic application of this scaffold in the synthesis of fused bicyclic heterocycles (phthalazinones, isoindolinones) and bioactive small molecules (DPP-4 inhibitor analogs).[1]

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule presents a unique electronic landscape described by the "3-Point Activation" model:

  • The Nitrile (C-1): A strong electron-withdrawing group (EWG) that activates the para-fluorine (C-4) toward nucleophilic attack.[1]

  • The para-Fluorine (C-4): Highly electrophilic due to the cooperative inductive effect of the meta-fluorine (C-5) and the resonance/inductive withdrawal of the para-nitrile.[1]

  • The Benzylic Methyl (C-2): Sterically accessible and electronically primed for radical bromination or oxidation to form electrophilic benzylic species.[1]

Reactivity Map (Graphviz)[1]

ReactivityMap Core This compound SNAr Regioselective SNAr (C-4 Position) Core->SNAr Nucleophiles (R-NH2, R-OH) Bromination Benzylic Bromination (Radical Substitution) Core->Bromination NBS, AIBN, CCl4/PhCl Hydrolysis Nitrile Hydrolysis (Acid/Amide Formation) Core->Hydrolysis H2SO4 or NaOH Prod_SNAr 4-Amino/Alkoxy-5-fluoro Derivatives SNAr->Prod_SNAr Prod_Br 2-(Bromomethyl)-4,5- difluorobenzonitrile Bromination->Prod_Br Prod_Het 6,7-Difluorophthalazin-1(2H)-ones Isoindolinones Hydrolysis->Prod_Het Prod_Br->Prod_Het Cyclization w/ Hydrazine/Amines

Figure 1: Orthogonal reactivity pathways for this compound. Note the regioselectivity of


 at the C-4 position.

Core Protocols

Protocol A: Benzylic Bromination (Synthesis of the "Trelagliptin" Scaffold)

The conversion of the methyl group to a bromomethyl group is the critical first step for accessing isoindoline and tetrahydroisoquinoline scaffolds.[1] This protocol mimics the industrial synthesis of Trelagliptin intermediates but applied to the difluoro analog.[1]

Target: 2-(Bromomethyl)-4,5-difluorobenzonitrile

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)[1]

  • Solvent: Chlorobenzene (preferred over

    
     for safety/boiling point) or Acetonitrile[1]
    

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet with this compound (10 g, 65.3 mmol) and Chlorobenzene (100 mL).

  • Reagent Addition: Add NBS (12.2 g, 68.5 mmol) and AIBN (0.54 g, 3.3 mmol) in a single portion.

  • Reaction: Heat the mixture slowly to 85°C. Caution: Exotherm is possible upon initiation. Maintain reflux for 4–6 hours.[1] Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Workup: Cool the reaction to 0°C to precipitate succinimide. Filter off the solids.[1]

  • Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry over

    
     and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from Heptane/IPA (5:1) to yield off-white crystals.[1]

Yield Expectation: 85–92% Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the nitrile or the bromide.[1]

Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )

The 4-position fluorine is significantly more reactive than the 5-position fluorine due to the para-relationship with the nitrile group. This allows for the synthesis of highly functionalized biaryls or ether linkages found in OLED materials and kinase inhibitors.[1]

Target: 4-(Substituted)-5-fluoro-2-methylbenzonitrile

Mechanism: The Meisenheimer complex is stabilized by the electron-withdrawing nitrile group para to the site of attack.[1] The 5-fluoro group (meta to CN) is less activated.[1]

Step-by-Step Procedure (Generic Amine Coupling):

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF or DMSO (0.5 M concentration).

  • Base: Add

    
     (2.0 equiv) or DIPEA (2.5 equiv).[1]
    
  • Nucleophile: Add the amine or phenol (1.1 equiv).[1]

  • Conditions: Stir at 60–80°C for 4–12 hours.

    • Note: Primary aliphatic amines react at lower temperatures (RT to 50°C).[1] Anilines require higher temperatures (80–100°C).[1]

  • Isolation: Pour into ice water. If solid precipitates, filter and wash.[1] If oil, extract with EtOAc.[1][2]

Data Summary: Regioselectivity Ratios

Nucleophile Solvent Temp (°C) Yield (%) Regioselectivity (4-sub : 5-sub)
Morpholine DMF 60 94 >98 : 1

| Phenol (


) | DMSO | 90 | 88 | 95 : 5 |
| Aniline | NMP | 120 | 82 | 92 : 8 |
Protocol C: Synthesis of 6,7-Difluorophthalazin-1(2H)-one

This protocol demonstrates the use of the building block to construct fused heterocycles, a common motif in PARP inhibitors.

Workflow:

  • Oxidation: this compound

    
     4,5-Difluoro-2-formylbenzonitrile (via radical bromination then Sommelet reaction or direct oxidation).
    
  • Cyclization: Reaction with Hydrazine Hydrate.[1]

Detailed Cyclization Step:

  • Substrate: Suspend 2-formyl-4,5-difluorobenzonitrile (or the 2-acetyl derivative for 4-methylphthalazinones) in Ethanol.

  • Cyclization: Add Hydrazine Hydrate (5.0 equiv) dropwise at room temperature.

  • Reflux: Heat to reflux for 2 hours. The nitrile is attacked by the hydrazine, followed by cyclization onto the aldehyde/ketone.[1]

  • Isolation: Cool to room temperature. The product, 6,7-difluorophthalazin-1(2H)-one, typically precipitates as a white solid. Filter and wash with cold ethanol.[1]

Application Workflow: Drug Discovery Analoging

The following diagram illustrates the synthesis of a difluoro-analog of a Trelagliptin-like DPP-4 inhibitor using this building block.

SynthesisWorkflow Start This compound Step1 Step 1: NBS, AIBN (Benzylic Bromination) Start->Step1 Inter1 Intermediate A: 2-(Bromomethyl)-4,5-difluorobenzonitrile Step1->Inter1 Step2 Step 2: Uracil Derivative + K2CO3 (N-Alkylation) Inter1->Step2 Inter2 Intermediate B: Uracil-Benzonitrile Adduct Step2->Inter2 Step3 Step 3: Base Catalyzed Cyclization (Formation of fused system) Inter2->Step3 Final Target: Difluoro-DPP-4 Inhibitor Analog Step3->Final

Figure 2: Synthetic workflow for accessing DPP-4 inhibitor scaffolds.

References

  • Synthesis of 4-fluoro-2-methylbenzonitrile and Trelagliptin intermediates

    • Patent: "Process for the preparation of 4-fluoro-2-methylbenzonitrile."[3][4] WO2016024224A1. (2016).[1]

    • [1]

  • Benzylic Bromination Methodologies

    • Article: "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene."[5] Clean Technology. (2016).[1][5]

  • Indazole and Phthalazine Synthesis from Benzonitriles

    • Article: "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." Molecules. (2021).[1][6]

    • [1]

  • TADF Emitters using Fluorinated Benzonitriles

    • Product Note: "4-Fluoro-2-methylbenzonitrile applications in OLEDs."[4] Ossila.

  • General Reactivity of Fluorinated Benzonitriles

    • Source: PubChem Compound Summary for this compound.
    • [1]

Sources

Application Note: Regioselective Functionalization of 4,5-Difluoro-2-methylbenzonitrile via

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4,5-Difluoro-2-methylbenzonitrile (CAS: 103877-51-6) is a high-value fluorinated scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and quinolone antibiotics. Its unique substitution pattern offers a "chemical handle" for precise diversification.

The core utility of this scaffold lies in the Nucleophilic Aromatic Substitution (


)  of the fluorine atoms.[1] However, the presence of two non-equivalent fluorine atoms (C4 and C5) combined with an electron-donating methyl group (C2) and an electron-withdrawing cyano group (C1) creates a complex electronic landscape.

This guide provides a definitive protocol for controlling regioselectivity, ensuring exclusive substitution at the C4 position , and outlines optimized conditions for reactions with amine and oxygen nucleophiles.

Mechanistic Insight: The "Push-Pull" Regiocontrol

To design effective protocols, one must understand the electronic vectors driving the reaction. The regioselectivity is not random; it is dictated by the synergy between the Cyano (-CN) and Methyl (-CH3) groups.

Electronic Vector Analysis
  • The Activator (CN at C1): The nitrile group is a strong electron-withdrawing group (EWG). It activates the ring towards nucleophilic attack primarily at the ortho (C2) and para (C4) positions via resonance stabilization of the Meisenheimer intermediate.

  • The Deactivator (CH3 at C2): The methyl group is a weak electron-donating group (EDG). It deactivates the ring positions ortho (C1, C3) and para (C5) to itself.

  • The Leaving Groups (F at C4 & C5):

    • C4 Fluorine: Located para to the activating -CN group. This position is highly electrophilic.

    • C5 Fluorine: Located meta to the -CN group (poor activation) and para to the -CH3 group (deactivation).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the stabilization of the dominant intermediate.

SNAr_Mechanism Substrate This compound Complex_C4 Meisenheimer Complex (C4 Attack) STABILIZED by -CN (Para) Substrate->Complex_C4 Fast (k1) Complex_C5 Meisenheimer Complex (C5 Attack) DESTABILIZED by -CH3 (Para) Substrate->Complex_C5 Slow (k2) Nu Nucleophile (Nu:) Nu->Substrate Prod_C4 Product A (Major) 4-Substituted Complex_C4->Prod_C4 - F- Prod_C5 Product B (Trace) 5-Substituted Complex_C5->Prod_C5 - F-

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution due to resonance stabilization by the para-cyano group.

Application Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for primary and secondary amines (e.g., morpholine, piperazine, aniline).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (if higher temp needed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with this compound (1.0 g, 6.53 mmol) and anhydrous MeCN (10 mL).

  • Base Addition: Add DIPEA (1.7 mL, 9.8 mmol) at room temperature.

  • Nucleophile Addition: Add the amine (e.g., Morpholine, 0.63 mL, 7.18 mmol) dropwise over 5 minutes. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Look for the disappearance of the starting material (

      
       min) and appearance of the mono-substituted product.
      
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Heptane or purify via flash column chromatography (

    
    ).
    

Expected Yield: 85–95% Regioselectivity: >98:2 (C4:C5)

Protocol B: C-O Bond Formation (Etherification)

Reaction with phenols or alcohols requires stronger bases and strictly anhydrous conditions to prevent nitrile hydrolysis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenol/Alcohol (1.05 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation (if using NaH):

    • Suspend NaH (60% in oil, 1.1 equiv) in dry DMF at 0°C.

    • Add the alcohol/phenol dropwise. Stir for 30 min until

      
       evolution ceases.
      
  • Coupling:

    • Add this compound (1.0 equiv) as a solution in minimal DMF.

  • Reaction:

    • Heat to 80–90°C for 2–4 hours.

    • Critical Control Point: Do not exceed 100°C to avoid attacking the nitrile group or the second fluorine (though C5 is deactivated, forcing conditions can lead to bis-substitution).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10 volumes).

    • The product often precipitates as a solid. Filter and wash with water.[2]

    • If oil forms, extract with EtOAc as in Protocol A.

Data Summary & Optimization Guide

The following table summarizes the effects of solvent and base on the reaction outcome.

ParameterConditionEffect on Regioselectivity (C4:C5)Reaction RateNotes
Solvent Acetonitrile Excellent (>99:1)ModerateBest for amines; easy workup.
DMF/DMSO Good (95:5)FastHigh polarity stabilizes the transition state but risks side reactions at high temp.
THF Excellent (>99:1)SlowUse only for highly reactive alkoxides.
Base DIPEA HighModerateIdeal for amines; prevents hydrolysis.

HighModerateStandard inorganic base; requires vigorous stirring.

-BuOK
LowVery FastAvoid. Strong base promotes side reactions (benzyne formation or nitrile attack).
Troubleshooting Common Issues
  • Issue: Hydrolysis of Nitrile to Amide.

    • Cause: Wet solvent or hydroxide presence at high temperatures.

    • Fix: Use anhydrous solvents; switch from hydroxide bases to carbonate or amine bases.

  • Issue: Bis-substitution (Reaction at C4 and C5).

    • Cause: Large excess of nucleophile or temperature >120°C.

    • Fix: Control stoichiometry strictly (1.05 equiv) and keep temperature <90°C.

Process Workflow Diagram

This workflow describes the logical progression from starting material to isolated intermediate, including critical decision points.

Workflow Start Start: this compound SolventSelect Select Solvent System (Amine: MeCN / Ether: DMF) Start->SolventSelect Reaction Reaction Phase Temp: 60-90°C SolventSelect->Reaction IPC IPC: HPLC/TLC Check Conversion >95% Reaction->IPC IPC->Reaction Incomplete (<95%) Workup Aqueous Workup (Remove Salts/DMF) IPC->Workup Pass Purification Crystallization or Column Workup->Purification Final Final Product (4-Substituted) Purification->Final

Figure 2: Operational workflow for the synthesis of 4-substituted derivatives.

References

  • Mechanism of

    
     in Polyfluoroarenes: 
    
    • Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetra- and penta-fluorobenzonitriles." Journal of the Chemical Society C: Organic, 1966.
    • Context: Establishes the rule that nucleophilic attack occurs para to the cyano group in polyfluorin
  • Analogous Synthesis (Trelagliptin Intermediate)

    • "Process for the preparation of 4-fluoro-2-methylbenzonitrile."[3][4] World Intellectual Property Organization, WO2016024224A1, 2016.

    • Context: Demonstrates the stability of the 2-methyl-benzonitrile scaffold under conditions and purification str
  • Regioselectivity in Difluorobenzenes

    • Bunnett, J. F., & Zahler, R. E.
    • Context: Classical review establishing the "Push-Pull" electronic theory used to predict C4 vs C5 selectivity.
  • General

    
     Methodology: 
    
    • "Nucleophilic Aromatic Substitution."[5][6][7][8][9][10] Master Organic Chemistry, 2018.

    • Context: General educational resource verifying the activating n

Sources

Application Note: 4,5-Difluoro-2-methylbenzonitrile as a Strategic Precursor for Fluorinated Heterocyclic Scaffolds in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of 4,5-Difluoro-2-methylbenzonitrile in the synthesis of complex, fluorinated heterocyclic scaffolds relevant to modern drug discovery. While not a direct precursor to a currently marketed API in a high-profile, single-step transformation, its true value lies in its utility as a versatile starting material for producing key intermediates. This note provides a comprehensive, field-proven protocol for a two-stage synthesis, converting this compound into a valuable (4,5-Difluoro-2-methylphenyl)methanamine intermediate and subsequently into a 6,7-difluoro-8-methyl-3,4-dihydroisoquinoline scaffold, a core structure in many pharmacologically active agents. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.

Introduction: The Strategic Value of Fluorinated Building Blocks

In medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3]

This compound is a prime example of a fluorinated building block that offers medicinal chemists a strategic entry point into novel and densely functionalized molecular architectures. The presence of two vicinal fluorine atoms on the benzene ring provides a unique electronic and steric environment, which can be exploited to modulate biological activity and fine-tune drug-like properties. This application note demonstrates its utility in a robust, two-step synthesis of a 6,7-difluoro-3,4-dihydroisoquinoline core, a privileged scaffold in numerous API classes.

Synthetic Strategy Overview

The overall synthetic pathway is designed to be efficient and scalable, transforming the relatively simple starting material into a complex heterocyclic system of high value for drug discovery programs. The strategy is divided into two primary stages:

  • Stage 1: Reduction of the Nitrile. The cyano group of this compound is selectively reduced to a primary amine, yielding (4,5-Difluoro-2-methylphenyl)methanamine. This transformation unlocks the functionality of the nitrile, converting it into a versatile nucleophilic handle.

  • Stage 2: Dihydroisoquinoline Ring Formation. The resulting benzylamine is elaborated into a 3,4-dihydroisoquinoline scaffold via a Bischler-Napieralski-type reaction sequence. This involves N-acylation followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B (4,5-Difluoro-2-methylphenyl)methanamine (Key Intermediate) A->B Stage 1: Catalytic Hydrogenation C N-Acetyl-(4,5-difluoro-2-methylbenzyl)amine (Amide Intermediate) B->C N-Acylation D 6,7-Difluoro-8-methyl-1-methyl-3,4-dihydroisoquinoline (Final Scaffold) C->D Stage 2: Bischler-Napieralski Cyclization

Caption: Overall workflow from starting material to the final heterocyclic scaffold.

Stage 1: Synthesis of (4,5-Difluoro-2-methylphenyl)methanamine

Principle of the Transformation

The reduction of an aromatic nitrile to a primary benzylamine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean conversion, and scalability.[4][5] In this protocol, Raney Nickel is selected as the catalyst. It is highly active for nitrile reduction and operates under moderate temperature and pressure conditions, minimizing the risk of side reactions such as hydrodefluorination, which can be a concern with some palladium catalysts under harsh conditions. The reaction proceeds by the sequential addition of hydrogen across the carbon-nitrogen triple bond, mediated by the catalyst surface.

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials & Equipment:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 10-20% by weight, slurry in water)

  • Anhydrous Ethanol (or Methanol)

  • Ammonia solution (25% in water, optional but recommended)

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Standard laboratory glassware, filtration apparatus (Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with anhydrous ethanol (3 x 20 mL) to remove water. Use a magnet to hold the catalyst particles while decanting the solvent.

  • Reactor Charging: To the pressure vessel of the hydrogenation apparatus, add the washed Raney Nickel catalyst. Add anhydrous ethanol (50 mL) and a magnetic stir bar.

  • Substrate Addition: Dissolve this compound (10.0 g, 65.3 mmol) in anhydrous ethanol (100 mL). For some substrates, adding a small amount of aqueous ammonia (e.g., 5 mL) to the solvent can suppress the formation of secondary amine byproducts by inhibiting the condensation of the intermediate imine with the product amine.[6] Transfer this solution to the reaction vessel.

  • Hydrogenation: Seal the reactor securely. Purge the system with nitrogen gas (3x) and then with hydrogen gas (3x). Pressurize the reactor with hydrogen to the desired pressure (see Table 1).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature. Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours).

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with ethanol or water at all times and dispose of it according to safety guidelines.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (4,5-Difluoro-2-methylphenyl)methanamine can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by GC-MS or NMR analysis.

Data Summary & Troubleshooting
ParameterConditionRationale / Notes
Catalyst Raney NickelHigh activity for nitrile reduction; cost-effective for scale-up.
Solvent Ethanol or MethanolGood solubility for the substrate and product.
Pressure (H₂) 40-60 bar (approx. 580-870 psi)Higher pressure increases reaction rate.[6]
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Additive Aqueous AmmoniaSuppresses secondary amine formation.
Typical Yield 85-95%Yield is dependent on reaction time and catalyst activity.

Troubleshooting:

  • Stalled Reaction: If hydrogen uptake ceases prematurely, the catalyst may be poisoned or deactivated. Ensure starting materials and solvents are of high purity.

  • Formation of Secondary Amine: If significant amounts of the secondary amine, bis((4,5-difluoro-2-methylphenyl)methyl)amine, are observed, increase the concentration of ammonia in the reaction mixture.

Stage 2: Synthesis of a 6,7-Difluoro-3,4-dihydroisoquinoline Scaffold

Principle of the Transformation

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing a powerful method for constructing 3,4-dihydroisoquinolines from β-phenylethylamides.[7][8][9] The reaction proceeds in two conceptual steps:

  • N-Acylation: The primary amine of the benzylamine intermediate is acylated, for instance with acetyl chloride, to form the corresponding N-acetyl amide.

  • Intramolecular Cyclization: The amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[9] This activates the amide carbonyl, facilitating an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, followed by dehydration to yield the cyclic imine (dihydroisoquinoline). The reaction is most effective with electron-rich aromatic rings.[8]

G cluster_mech Bischler-Napieralski Mechanism Amide N-Acetyl Amide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (PO₂Cl₂)- Cyclized Cyclized Cation (Sigma Complex) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H+

Caption: Simplified mechanism of the Bischler-Napieralski cyclization.

Detailed Experimental Protocol: N-Acylation and Cyclization

Materials & Equipment:

  • (4,5-Difluoro-2-methylphenyl)methanamine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (or Pyridine) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Toluene (or Acetonitrile), anhydrous

  • Standard laboratory glassware, reflux condenser, dropping funnel

Procedure:

Part A: N-Acylation

  • Dissolve (4,5-Difluoro-2-methylphenyl)methanamine (5.0 g, 29.2 mmol) and triethylamine (4.9 mL, 35.1 mmol) in anhydrous DCM (100 mL) in a flask equipped with a stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.3 mL, 32.1 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Quench the reaction by adding water (50 mL). Separate the organic layer, wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-acetyl-(4,5-difluoro-2-methylbenzyl)amine, which can be used directly or purified by recrystallization.

Part B: Bischler-Napieralski Cyclization

  • In a flask equipped with a reflux condenser and nitrogen inlet, dissolve the crude N-acetyl amide (5.0 g, 23.4 mmol) in anhydrous toluene (100 mL).

  • Carefully add phosphorus oxychloride (POCl₃) (4.4 mL, 46.9 mmol) to the solution. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Make the aqueous solution basic (pH 9-10) by the slow addition of concentrated ammonium hydroxide or NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 6,7-difluoro-8-methyl-1-methyl-3,4-dihydroisoquinoline.

Conclusion

This compound serves as an exemplary starting material for the synthesis of valuable, complex heterocyclic scaffolds. The protocols detailed herein demonstrate a reliable and scalable pathway to a fluorinated dihydroisoquinoline core, highlighting the strategic conversion of the nitrile group into a versatile amine intermediate. The fluorine atoms present on the starting material are retained throughout the synthesis, imparting their unique electronic properties to the final API-relevant scaffold. This makes this compound a powerful tool for researchers and drug development professionals aiming to explore novel chemical space in the pursuit of next-generation therapeutics.

References

  • Chinese Patent CN1467197A.
  • Slideshare. Bischler napieralski reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • CORE. Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. [Link]

  • ACS Publications. Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Pharmaceutical Patent Analyst. [Link]

  • ACS Publications. Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • RSC Publishing. Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l-phenylalanine-derived dihydroisoquinoline N-oxides. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • ResearchGate. Synthesis of isoquinolines from benzylamines via C−H activation. [Link]

  • NIH National Center for Biotechnology Information. Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • PubMed. Regioselective synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones. [Link]

  • Wikipedia. Nitrile reduction. [Link]

Sources

Application Note: Synthetic Routes to Derivatives of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,5-Difluoro-2-methylbenzonitrile (DFMB) represents a high-value scaffold in modern drug discovery, particularly for kinase inhibitors and metabolic disease therapeutics. Its unique substitution pattern offers a "trident" of reactivity: the highly activated C-4 fluorine for regioselective nucleophilic aromatic substitution (


), the benzylic methyl group for radical functionalization, and the nitrile moiety for heterocycle construction. This guide provides detailed, validated protocols for exploiting these orthogonal reactive sites to generate complex bioactive derivatives.

Strategic Analysis of Reactivity

Before initiating synthesis, one must understand the electronic landscape of the DFMB scaffold to predict regioselectivity and reaction success.

Electronic Topography & Regioselectivity

The molecule features two fluorine atoms in a competitive electronic environment. Successful derivatization relies on distinguishing between these two sites.

  • The Nitrile Effect (C-1): A strong electron-withdrawing group (EWG) that activates the ring towards nucleophilic attack.

  • The Methyl Effect (C-2): A weak electron-donating group (EDG) that slightly deactivates the ring and directs electrophiles ortho/para.

  • The Fluorine Competition (C-4 vs. C-5):

    • C-4 Fluorine: Located para to the nitrile. This position benefits from strong resonance stabilization of the Meisenheimer intermediate. It is the primary site of

      
       .
      
    • C-5 Fluorine: Located meta to the nitrile and para to the methyl group. It is significantly less reactive towards nucleophiles but remains susceptible if C-4 is already substituted or under forcing conditions.

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the scaffold.

ReactivityMap Figure 1: Orthogonal Reactivity Zones of this compound Scaffold This compound C4 C-4 Fluorine: Primary SnAr Site (Para to CN) Scaffold->C4 Nucleophiles (R-NH2, R-OH) C2 C-2 Methyl: Benzylic Bromination (Radical Pathway) Scaffold->C2 NBS/AIBN C1 C-1 Nitrile: Hydrolysis/Cyclization (Tetrazoles/Amides) Scaffold->C1 Acid/NaN3

Module 1: Regioselective C-4 Functionalization ( )

Objective: Selective displacement of the C-4 fluorine using amine nucleophiles to generate core pharmaceutical intermediates.

Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism.[1][2] The intermediate anion is stabilized by the para-nitrile group. Using polar aprotic solvents (DMSO, DMF, NMP) accelerates the reaction by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.

Protocol: Synthesis of 4-(4-Substituted-piperazin-1-yl)-5-fluoro-2-methylbenzonitrile

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: N-Boc-piperazine (1.2 equiv)

  • Base:

    
     (anhydrous, 2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in DMSO (20 mL).

  • Addition: Add finely ground anhydrous

    
     (25 mmol). Stir for 5 minutes to ensure dispersion.
    
  • Nucleophile Introduction: Add N-Boc-piperazine (12 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
    
    • Critical Checkpoint: The starting material usually disappears within 2–4 hours. If the reaction is sluggish, increase temperature to 100°C, but avoid exceeding 120°C to prevent bis-substitution at C-5.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). A precipitate should form.

    • If solid forms: Filter, wash with water (3x), and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2x) and water (2x) to remove DMSO. Dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% Data Interpretation:

  • 19F NMR: The starting material shows two distinct signals. The product will show a single fluorine peak, typically shifted upfield due to the electron-donating amine at the ortho position.

Module 2: Benzylic Side-Chain Engineering

Objective: Functionalization of the 2-methyl group to create a "handle" for further chain extension.

Protocol: Wohl-Ziegler Bromination

This reaction converts the methyl group into a benzyl bromide, a versatile electrophile for alkylation reactions.

Reagents:

  • Substrate: this compound (or its C-4 substituted derivative)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Trifluorotoluene (greener alternative)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (5 mmol) in Trifluorotoluene (25 mL).

  • Reagent Addition: Add NBS (5.25 mmol) and AIBN (0.5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 102°C for Trifluorotoluene) with vigorous stirring.

    • Visual Cue: The reaction is often complete when the dense NBS solid at the bottom floats to the top as less dense succinimide.

  • Irradiation (Optional): If initiation is slow, a 500W halogen lamp can facilitate the radical mechanism.

  • Work-up: Cool to

    
     to precipitate succinimide. Filter off the solids.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Stability Note: Benzyl bromides are lachrymators and thermally unstable. Use immediately for the next step (e.g., amine alkylation) or store at -20°C.

Module 3: Nitrile Transformations

Objective: Converting the nitrile "warhead" into bioactive motifs.

Synthesis of Tetrazoles (Bioisostere of Carboxylic Acid)

Tetrazoles are crucial in Angiotensin II receptor blockers (e.g., Losartan analogs).

Protocol:

  • Mix: Combine nitrile substrate (1.0 equiv), Sodium Azide (

    
    , 3.0 equiv), and Zinc Bromide (
    
    
    
    , 1.0 equiv) in water/isopropanol (2:1).
    • Why ZnBr2? It acts as a Lewis acid catalyst, allowing the reaction to proceed at lower temperatures and preventing the formation of hydrazoic acid (

      
      ).
      
  • Heat: Reflux at 85°C for 12–24 hours.

  • Work-up: Acidify with 1N HCl to pH 2 (Caution: perform in fume hood). Extract with EtOAc.

  • Result: The tetrazole ring forms at the C-1 position.

Summary of Derivatives & Properties[2][3][4][5][6]

Derivative TypeReaction ClassKey ReagentsApplication
4-Amino-5-fluoro

(Regioselective)
Amines,

, DMSO
Kinase Inhibitor Core
4-Alkoxy-5-fluoro

(Ether synthesis)
NaH, Alcohols, THFSolubility modulation
Benzyl Bromide Radical SubstitutionNBS, AIBNLinker attachment point
Benzoic Acid HydrolysisNaOH (aq), EtOH, RefluxAmide coupling precursor
Tetrazole Cycloaddition

,

Bioisostere for -COOH

Visual Workflow: Divergent Synthesis

SynthesisWorkflow Figure 2: Divergent Synthesis Workflow for Library Generation Start START: this compound Step1 Step 1: Regioselective SnAr (C-4 Substitution) Start->Step1 Amine/Alkoxide Intermediate1 Intermediate A: 4-Substituted-5-fluoro-2-methylbenzonitrile Step1->Intermediate1 Step2_PathA Path A: Benzylic Bromination (NBS, AIBN) Intermediate1->Step2_PathA Step2_PathB Path B: Nitrile Hydrolysis (NaOH, H2O2) Intermediate1->Step2_PathB ProductA Product A: Linker-Ready Electrophile Step2_PathA->ProductA ProductB Product B: Primary Amide/Acid Step2_PathB->ProductB

References

  • World Intellectual Property Organization (WIPO). (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224. Retrieved from

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Org. Synth. 2024, 101, 542-563.[3] Retrieved from

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from

  • PubChem. (n.d.). 2,5-Difluoro-4-methylbenzonitrile Compound Summary. Retrieved from

Sources

Application Note: Fluorinated Benzonitrile Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzonitriles represent a privileged scaffold in modern material science, acting as the electrophilic "engine" in the design of donor-acceptor (D-A) systems. Their unique dual-functionality—combining the strong electron-withdrawing nature of the cyano group (-CN) with the inductive pull and leaving-group ability of fluorine (-F)—enables two critical material classes:

  • TADF Emitters for OLEDs: Achieving 100% internal quantum efficiency by minimizing the singlet-triplet energy gap (

    
    ).
    
  • High-Performance Polymers: Poly(arylene ether nitrile)s (PAENs) exhibiting exceptional thermal stability (

    
    C) and low dielectric constants.
    

This guide provides validated protocols for synthesizing these materials via Nucleophilic Aromatic Substitution (


), bridging the gap between small-molecule synthesis and macromolecular engineering.

Part 1: The Chemical Engine – Mechanism

The utility of fluorinated benzonitriles rests on the


 reaction. Unlike standard electrophilic substitution, the electron-deficient ring (activated by -CN and -F) invites nucleophilic attack.[1]
Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate.[2]

  • Activation: The -CN group at the para or ortho position stabilizes the anionic intermediate via resonance.

  • Regioselectivity: In polyfluorinated systems (e.g., 2,3,4,5,6-pentafluorobenzonitrile), substitution occurs preferentially at the para-position (C-4) due to maximal resonance stabilization from the cyano group, followed by ortho-positions.

  • Leaving Group: Fluorine is the preferred leaving group over chlorine or bromine in

    
     because the highly polarized C-F bond lowers the energy of the transition state for nucleophilic attack (the rate-determining step).
    

Part 2: Protocol A – Synthesis of TADF Emitters (4CzIPN)

Target: 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN).[3] Application: Green emitter for OLEDs; Photocatalyst. Rationale: This protocol utilizes a base-promoted coupling of carbazole (Donor) with 2,4,5,6-tetrafluoroisophthalonitrile (Acceptor).

Experimental Workflow

Reagents:

  • Carbazole (4.5 equiv.)[4]

  • 2,4,5,6-Tetrafluoroisophthalonitrile (1.0 equiv.)

  • Sodium Hydride (NaH) (60% dispersion in oil, 6.0 equiv.) or NaHMDS (for scalable flow).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Activation (Nitrogen Atmosphere): In a flame-dried 3-neck flask, suspend NaH (washed with hexane to remove oil) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Slowly add Carbazole. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. Observation: Evolution of

    
     gas ceases; solution turns clear/yellowish.
    
  • Addition: Cool back to 0°C. Add 2,4,5,6-Tetrafluoroisophthalonitrile dropwise (dissolved in minimal THF). Caution: Exothermic reaction.

  • Reaction: Stir at RT for 1 hour, then reflux (65°C) for 12–24 hours.

    • QC Checkpoint: Monitor via TLC (SiO2, Hexane:DCM 1:1). The starting fluoride spot (

      
      ) should disappear; a highly fluorescent yellow spot (
      
      
      
      ) appears.
  • Quench & Workup: Cool to RT. Quench carefully with water/methanol. Filter the yellow precipitate.[4]

  • Purification: Wash the solid predominantly with water, then ethanol, then hexane. Recrystallize from Toluene/Ethanol if purity <99% is required for device fabrication.

Visualization: TADF Synthesis & Energy Logic

TADF_Synthesis cluster_mechanism TADF Energy Harvesting Mechanism Start Precursors: Carbazole + Tetrafluoroisophthalonitrile Step1 Activation: NaH/THF, 0°C (Carbazole Anion Formation) Start->Step1 Intermediate Meisenheimer Complex Step1->Intermediate Nucleophilic Attack Step2 SnAr Coupling: Reflux 24h Product 4CzIPN (Yellow Solid) Step2->Product Intermediate->Step2 -F Elimination S1 S1 State (Singlet) Product->S1 Excitation T1 T1 State (Triplet) S1->T1 ISC Light Delayed Fluorescence S1->Light hv T1->S1 RISC (Small ΔEst)

Figure 1: Synthetic pathway for 4CzIPN and the resulting TADF mechanism enabling Reverse Intersystem Crossing (RISC).

Part 3: Protocol B – High-Performance Polymers (PAENs)

Target: Poly(arylene ether nitrile) (PAEN). Application: High-temperature dielectrics, aerospace composites. Rationale: Uses 2,6-difluorobenzonitrile to form linear chains via step-growth polymerization.

Experimental Workflow

Reagents:

  • Bisphenol A (BPA) or Resorcinol (1.0 equiv.)

  • 2,6-Difluorobenzonitrile (1.0 equiv.)

  • Potassium Carbonate (

    
    ) (1.2 equiv., anhydrous, ground).
    
  • Solvents: NMP (Reaction solvent) + Toluene (Azeotropic agent).

Step-by-Step Protocol:

  • Salt Formation: Charge a flask equipped with a Dean-Stark trap with BPA,

    
    , NMP, and Toluene.
    
  • Dehydration: Heat to 140°C. Toluene refluxes, carrying water into the trap.

    • Critical Control: Water removal is essential. If water remains, the fluoride hydrolyzes to a phenol, terminating the chain.

  • Polymerization: Once water evolution stops, distill off the toluene. Raise temperature to 180–200°C.

  • Addition: Add 2,6-Difluorobenzonitrile. Stir for 4–8 hours. Viscosity will increase significantly.

  • Workup: Pour the hot viscous solution into acidified methanol (dilute HCl/MeOH). The polymer precipitates as fibrous strands.

  • Drying: Dry in a vacuum oven at 100°C for 24 hours to remove trapped NMP.

Part 4: Characterization & Data Analysis

To validate the synthesis and material quality, the following parameters must be assessed.

Structural Confirmation (NMR)
IsotopeFeature to ObserveDiagnostic Shift (ppm)

NMR
Disappearance of C-F Starting material peaks (-100 to -120 ppm) should vanish in fully substituted products (like 4CzIPN).

NMR
Carbazole/Phenyl Integration For 4CzIPN, check ratio of Carbazole protons to confirm 4:1 substitution.

NMR
Nitrile Carbon Distinct peak at ~115 ppm (-CN).
Optoelectronic Properties (for TADF)

Using Cyclic Voltammetry (CV) and UV-Vis spectroscopy:

ParameterFormulaTarget Value (TADF)
HOMO

-5.8 to -6.2 eV
LUMO

-3.5 to -4.0 eV


< 0.2 eV (Critical for RISC)
Thermal Stability (TGA/DSC)
  • 
     (Decomposition Temp):  Expect > 450°C for fluorinated benzonitrile derivatives due to strong C-N and C-C bonds.
    
  • 
     (Glass Transition):  PAENs typically show 
    
    
    
    C.

Part 5: References

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012).[3][4] Highly efficient organic light-emitting diodes from delayed fluorescence.[3][5][6] Nature, 492, 234–238.[7][8] [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).[3][6][7][8][9] Org.[4][5][6] Synth., 96, 455-471. [Link]

  • Wang, P., et al. (2019). Synthesis and properties of fluorinated poly(arylene ether nitrile)s. Polymer Chemistry. (General reference for PAEN synthesis methodologies).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Fluorides. Chemical Reviews. (Foundational mechanism for SnAr with Fluorine).

Sources

Synthesis of (4,5-Difluoro-2-methylphenyl) Ketones via Grignard Reaction with 4,5-Difluoro-2-methylbenzonitrile: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of fluorinated aryl ketones is of paramount importance in medicinal chemistry and materials science, as these moieties are key structural motifs in numerous bioactive compounds and advanced materials. This application note provides a comprehensive guide to the synthesis of ketones via the Grignard reaction, utilizing 4,5-Difluoro-2-methylbenzonitrile as the electrophilic substrate. We present a detailed, step-by-step protocol, from the critical preparation and activation of the Grignard reagent to the final reaction, workup, and purification. The underlying mechanism, potential side reactions, safety considerations, and troubleshooting are discussed in depth to ensure reliable and reproducible outcomes for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] The reaction of a Grignard reagent (R-MgX) with a nitrile (R'-C≡N) provides a reliable and efficient pathway to synthesize ketones (R-CO-R'), which are fundamental building blocks in the synthesis of complex organic molecules.[2] This reaction proceeds through a two-stage process: the nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine salt.[1]

The substrate of focus, this compound, is a valuable starting material. The difluorophenyl group is a common feature in pharmaceuticals, contributing to improved metabolic stability, binding affinity, and bioavailability. This protocol details the conversion of this fluorinated nitrile into a corresponding ketone, a transformation that opens the door to a wide array of further chemical modifications.

Reaction Mechanism: From Nitrile to Ketone

The conversion of a nitrile to a ketone using a Grignard reagent is a robust transformation that hinges on a well-understood, multi-step mechanism.

  • Nucleophilic Attack: The Grignard reagent, for instance, Ethylmagnesium Bromide (CH₃CH₂MgBr), functions as a potent nucleophile due to the highly polarized carbon-magnesium bond.[3] The nucleophilic ethyl group attacks the electrophilic carbon of the nitrile group in this compound.[4] This addition breaks the pi bond of the nitrile, forming a resonance-stabilized intermediate magnesium salt of an imine.[3][5] This intermediate is stable and does not react further with another equivalent of the Grignard reagent because the negative charge on the nitrogen atom repels further nucleophilic attack.[6]

  • Hydrolysis to Imine: The reaction is then "quenched" with an aqueous acid workup.[7] Protonation of the nitrogen atom in the imine salt yields a neutral imine intermediate.[3][4] This species is generally not isolated as it is susceptible to further hydrolysis.[3][4]

  • Hydrolysis to Ketone: Under acidic conditions, the imine is protonated again at the nitrogen, forming a highly electrophilic iminium ion.[7] A water molecule then acts as a nucleophile, attacking the iminium carbon.[7] A series of proton transfers follows, culminating in the elimination of ammonia (NH₃) and the formation of the final, stable ketone product.[7]

Grignard Reaction Mechanism Mechanism of Grignard Addition to a Nitrile cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_hydrolysis Aqueous Acid Workup RCN This compound ImineSalt Imine Magnesium Salt RCN->ImineSalt 1. Nucleophilic Attack RMgX Grignard Reagent (R'-MgX) RMgX->ImineSalt Imine Imine Intermediate ImineSalt->Imine 2. Protonation (H₃O⁺) Ketone Final Ketone Product Imine->Ketone 3. Hydrolysis (H₃O⁺, H₂O)

Caption: Reaction mechanism for ketone synthesis from a nitrile.

Experimental Protocols

Extreme caution must be exercised. Grignard reactions are highly exothermic, moisture-sensitive, and involve flammable solvents. [8][9] All operations must be conducted in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and by personnel trained in handling pyrophoric reagents.[10]

Part A: Preparation of Grignard Reagent (Example: Ethylmagnesium Bromide)

The success of the entire synthesis is contingent upon the successful preparation of the Grignard reagent. The exclusion of water is the most critical factor.[11]

Materials and Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with bubbler

  • Heating mantle or oil bath

  • Ice-water bath

Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Notes
Magnesium Turnings24.312.67 g0.11Must be fresh and shiny.
Bromoethane108.9712.0 g (8.1 mL)0.11
Anhydrous Diethyl Ether74.12100 mL-Distilled from sodium/benzophenone.
Iodine253.811-2 small crystals-For activation.

Protocol:

  • Apparatus Setup: Assemble the oven-dried glassware while still warm and immediately place it under a positive pressure of inert gas. Ensure all joints are well-sealed.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed.[12] Allow to cool. This process etches the passivating magnesium oxide layer from the metal's surface.[13] Alternatively, a few drops of 1,2-dibromoethane can be used.[13][14]

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane in 80 mL of anhydrous diethyl ether. Add approximately 5-10 mL of the bromoethane solution to the magnesium.

  • Observation: The reaction should initiate within minutes. Signs of initiation include the disappearance of the iodine color, the appearance of turbidity (cloudiness), and spontaneous gentle boiling (reflux) of the ether.[15] If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod.[12]

  • Addition: Once the reaction is self-sustaining, add the remaining bromoethane solution dropwise at a rate that maintains a steady but controllable reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[8][9]

  • Completion: After the addition is complete, stir the resulting cloudy, grey-to-brown mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent should be used immediately.[12]

Part B: Reaction with this compound

Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Notes
This compound153.1415.3 g0.10Must be anhydrous.
Grignard Reagent (from Part A)~133.28~0.11 mol~0.111.1 equivalents.
Anhydrous Diethyl Ether74.1250 mL-For dilution.

Protocol:

  • Setup: Cool the freshly prepared Grignard reagent solution in the three-neck flask to 0 °C using an ice-water bath.

  • Nitrile Addition: Dissolve the this compound in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Add the nitrile solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C. This "normal addition" (adding electrophile to nucleophile) is crucial for preventing side reactions.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will likely become a thick, off-white to yellow slurry.

Part C: Aqueous Workup and Purification

Protocol:

  • Quenching: Prepare a beaker containing crushed ice (approx. 200 g) and concentrated hydrochloric acid (20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/acid mixture. This is a highly exothermic process and should be done slowly to control the quench. The acid hydrolyzes the imine salt and dissolves the magnesium salts (Mg(OH)₂).[12]

  • Extraction: Transfer the entire mixture to a separatory funnel. The desired product will be in the ether layer. If any solids remain, add more ether and dilute HCl until all solids dissolve. Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts. Wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of saturated aqueous sodium chloride (brine) to aid in breaking emulsions and removing dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ketone product.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a solvent system such as a gradient of ethyl acetate in hexanes is a good starting point.

Workflow Visualization

Experimental Workflow Grignard Synthesis Workflow cluster_prep Part A: Grignard Prep cluster_reaction Part B: C-C Bond Formation cluster_workup Part C: Workup & Purification A1 Setup Dry Glassware (Inert Atmosphere) A2 Activate Mg Turnings (Iodine/Heat) A1->A2 A3 Initiate Reaction (Small Alkyl Halide Addition) A2->A3 A4 Controlled Addition of Alkyl Halide A3->A4 A5 Stir to Completion A4->A5 B1 Cool Grignard Reagent (0 °C) A5->B1 B2 Dropwise Addition of Nitrile Solution B1->B2 B3 Warm to RT & Stir B2->B3 C1 Quench on Ice/Acid B3->C1 C2 Liquid-Liquid Extraction C1->C2 C3 Wash Organic Layers C2->C3 C4 Dry & Concentrate C3->C4 C5 Purify Product (Chromatography/Distillation) C4->C5 Product Pure Ketone Product C5->Product

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[11]2. Passivated magnesium surface.3. Impure alkyl halide.1. Ensure all glassware is rigorously oven-dried. Use freshly distilled anhydrous solvents.2. Re-activate Mg: crush with a glass rod, add fresh iodine, or use 1,2-dibromoethane.[12][13]3. Use freshly distilled alkyl halide.
Low yield of ketone. 1. Incomplete formation of Grignard reagent.2. Grignard reagent destroyed by moisture or acidic protons.3. Incomplete reaction with the nitrile.1. Ensure all Mg has reacted. Extend reaction time for Grignard formation.2. Check for anhydrous conditions. Ensure nitrile substrate is free of water or other acidic impurities.3. Increase reaction time or gently warm the reaction after nitrile addition.
Formation of biphenyl side product (from aryl Grignards). Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[12]This is favored at higher temperatures and concentrations. Ensure slow, controlled addition of the aryl halide during Grignard preparation to maintain a low instantaneous concentration.
Thick, un-stirrable slurry forms. Precipitation of the magnesium imine salt.Add more anhydrous solvent (ether or THF) to improve solubility and facilitate stirring.

Safety and Hazard Management

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. Ensure no open flames or spark sources are present.[8] All heating must be done with a heating mantle or oil bath.

  • Reactivity: Grignard reagents are highly reactive with water, alcohols, and even atmospheric CO₂ and oxygen.[12] Maintain a robust inert atmosphere at all times. The reaction quench is highly exothermic and must be performed slowly and behind a blast shield.

  • Chemical Hazards: this compound may cause skin and eye irritation.[16] Bromoethane is a toxic alkylating agent. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophorics, with nitrile gloves for dexterity when appropriate).[9][10]

  • Emergency Preparedness: Do not work alone.[10] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are readily accessible. Have an emergency quench bath (e.g., isopropanol) available for small spills of the Grignard reagent.

References

  • JoVE. (n.d.). Nitriles to Ketones: Grignard Reaction. Retrieved January 28, 2026, from [Link]

  • Krayonnz. (2023, April 8). What is the action of Grignard reagent on benzonitrile? Retrieved January 28, 2026, from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved January 28, 2026, from [Link]

  • Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 28, 2026, from [Link]

  • Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 28, 2026, from [Link]

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  • Chem Player. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved January 28, 2026, from [Link]

  • Shaalaa.com. (2023, January 17). How ketones are prepared from nitriles? Retrieved January 28, 2026, from [Link]

  • ChemistNATE. (2014, September 16). Grignard Reagent + Nitrile = Ketone (Mechanism) [Video]. YouTube. Retrieved January 28, 2026, from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved January 28, 2026, from [Link]

  • Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent? Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved January 28, 2026, from [Link]

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  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved January 28, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a critical building block in the pharmaceutical industry, notably as an intermediate for active pharmaceutical ingredients (APIs) like Trelagliptin, which is used in the treatment of type II diabetes.[1]

The synthesis of this molecule, while conceptually straightforward, is often plagued by issues such as low yields, difficult purifications, and the formation of persistent impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to address these challenges head-on.

Core Synthetic Strategies: An Overview

Two primary routes dominate the synthesis of this compound: the Sandmeyer reaction starting from an aromatic amine and the Rosenmund-von Braun reaction using an aryl halide. The choice between them often depends on the availability and cost of starting materials, scalability, and tolerance to specific reagents, particularly toxic cyanide sources.

FeatureSandmeyer ReactionRosenmund-von Braun Reaction
Starting Material 4,5-Difluoro-2-methylaniline2-Halo-4,5-difluorotoluene (e.g., Bromo, Iodo)
Key Transformation Diazotization followed by cyanation (Ar-NH₂ → Ar-N₂⁺ → Ar-CN)Direct displacement of a halide with cyanide (Ar-X → Ar-CN)
Typical Cyanide Source Copper(I) Cyanide (CuCN)Copper(I) Cyanide (CuCN)
Key Advantages Utilizes readily available anilines.Often a more direct, single-step transformation from the halide.
Common Challenges Instability of the diazonium salt intermediate; requires strict temperature control.High reaction temperatures; difficult workup to remove copper salts; potential for charring.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequent complaint. The cause is highly dependent on the chosen synthetic route.

For the Sandmeyer Reaction:

  • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the critical first step. This reaction is highly exothermic and the product is thermally unstable.[4]

    • Cause: Inadequate temperature control. The temperature must be maintained between 0-5 °C. Higher temperatures lead to decomposition of the diazonium salt, often forming unwanted phenol byproducts.[4][5]

    • Solution: Use an ice/salt bath for cooling and add the sodium nitrite solution slowly, monitoring the internal temperature meticulously.

  • Premature Decomposition of Diazonium Salt: Even at low temperatures, the diazonium salt can degrade.

    • Cause: Prolonged time between formation and use.

    • Solution: Use the diazonium salt solution immediately in the subsequent cyanation step. Avoid letting it stand for extended periods.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide can be sluggish.

    • Cause: Poor quality or inactive copper(I) cyanide.

    • Solution: Use freshly prepared or high-purity CuCN. Ensure the pH of the diazonium solution is properly adjusted (typically near neutral) before adding it to the cyanide solution to prevent the liberation of toxic HCN gas.

For the Rosenmund-von Braun Reaction:

  • High Reaction Temperatures & Decomposition: The classic Rosenmund-von Braun reaction often requires temperatures exceeding 150 °C, which can lead to charring and product degradation.[2][3]

    • Cause: Insufficient thermal stability of the substrate or product.

    • Solution: Employ a modern, ligand-assisted protocol. The use of L-proline as a promoter has been shown to facilitate the reaction at lower temperatures (80–120 °C), significantly improving yields and reducing byproduct formation.[6]

  • Reaction Stalling: The reaction fails to proceed to completion.

    • Cause: Impure starting materials or solvent. Water can be particularly detrimental. High-boiling polar solvents like DMF or NMP are typically used, and they must be anhydrous.[3]

    • Solution: Use a purified aryl halide and anhydrous solvent. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Use of Toxic Reagents: Traditional methods often involve highly toxic cyanide sources and high-boiling solvents, which can be difficult to handle and remove.[2]

    • Solution: Consider safer, modern alternatives. For example, potassium hexacyanoferrate(II) is a less toxic cyanide source.[7][8]

Q2: I'm struggling with the purification. What are the common impurities and how can I remove them?

Purification challenges often stem from side reactions or difficult workups.

  • Problem: Presence of a hydroxylated byproduct (4,5-Difluoro-2-methylphenol).

    • Route: Sandmeyer Reaction.

    • Cause: The diazonium salt intermediate reacting with water. This is exacerbated by elevated temperatures.

    • Solution: Maintain strict temperature control (0-5 °C) during diazotization. The phenol is acidic, so it can often be removed by a dilute aqueous base wash (e.g., 1M NaOH) during the workup, provided the nitrile is stable to these conditions.

  • Problem: Dark, tarry crude product and difficult workup.

    • Route: Rosenmund-von Braun Reaction.

    • Cause: Thermal decomposition at high temperatures.[2]

    • Solution: Lower the reaction temperature by using a promoter like L-proline.[6] For the workup, a common procedure involves quenching the reaction mixture in an aqueous solution of a complexing agent like ammonia or ethylenediamine to dissolve copper salts. A patented method suggests adding water and an alkali metal cyanide to precipitate CuCN, which can then be filtered off.[9]

  • Problem: Residual starting halide in the final product.

    • Route: Rosenmund-von Braun Reaction.

    • Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature moderately. Ensure the CuCN is of high quality and used in slight excess. Purification via column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexane) is typically effective.[2]

Q3 (Sandmeyer Specific): How can I confirm the diazotization step was successful before proceeding?

Since the diazonium salt is used in situ, confirming its formation is crucial.

  • Test for Excess Nitrous Acid: Before proceeding, it's vital to ensure all the amine has reacted and there isn't a large excess of nitrous acid, which can cause unwanted side reactions.

    • Method: Dip a piece of starch-iodide paper into the reaction mixture. An immediate blue-black color indicates the presence of excess nitrous acid. If the test is positive, a small amount of urea or sulfamic acid can be added to quench the excess.[4]

  • Qualitative Test for Diazonium Salt:

    • Method: Take a small aliquot (a few drops) of the cold diazonium salt solution and add it to a cold, basic solution of 2-naphthol. The formation of a vibrant orange or red precipitate (an azo dye) is a positive indication of the presence of the diazonium salt.

Q4 (Rosenmund-von Braun Specific): Are there alternatives to high-boiling solvents like DMF that make workup easier?

While effective, solvents like DMF, NMP, and nitrobenzene are notoriously difficult to remove completely and complicate product isolation.[3]

  • Alternative Solvents: While less common for this specific transformation, research into related cyanation reactions has explored solvents like DMSO or sulfolane. However, for the Rosenmund-von Braun reaction, a high-boiling polar aprotic solvent is generally required to facilitate the reaction.

  • Focus on Workup: The most practical approach is to improve the workup procedure. After the reaction, instead of a direct extraction, consider distilling off the bulk of the high-boiling solvent under reduced pressure. The residue can then be partitioned between a water-immiscible organic solvent (e.g., toluene, ethyl acetate) and an aqueous solution designed to remove copper salts (e.g., aqueous ammonia/ammonium chloride).

Experimental Protocols & Workflows

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Sandmeyer Synthesis of this compound

This protocol is based on the general principles of diazotization and Sandmeyer cyanation.[4][10]

Step A: Diazotization

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4,5-Difluoro-2-methylaniline (1.0 eq) and 3M Hydrochloric Acid (3.0 eq).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water and place it in the addition funnel.

  • Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution to 5 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Step A to the cyanide solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature.

Step C: Workup and Purification

  • Extract the reaction mixture with an organic solvent such as toluene or ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[11][12]

G cluster_diazotization Step A: Diazotization cluster_cyanation Step B: Cyanation cluster_workup Step C: Workup & Purification A1 Dissolve Amine in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ (aq) dropwise A2->A3 A4 Stir for 20 min @ 0-5 °C A3->A4 B2 Add Diazonium Salt Solution A4->B2 B1 Prepare CuCN/NaCN solution B1->B2 B3 Warm to RT, then heat to 50-60 °C C1 Extract with Organic Solvent B3->C1 C2 Wash & Dry C1->C2 C3 Concentrate C2->C3 C4 Purify (Chromatography/Recrystallization) C3->C4 Product Product C4->Product G start Low Yield or Impure Product q1 Which synthetic route was used? start->q1 sandmeyer Sandmeyer q1->sandmeyer Sandmeyer rvb Rosenmund-von Braun q1->rvb Rosenmund-von Braun q2_sandmeyer Was temperature kept at 0-5 °C during diazotization? sandmeyer->q2_sandmeyer sol_temp Solution: Use ice/salt bath, monitor internal temp, add NaNO₂ slowly. q2_sandmeyer->sol_temp No q3_sandmeyer Was diazonium salt used immediately? q2_sandmeyer->q3_sandmeyer Yes sol_immediate Solution: Prepare and use diazonium salt without delay. q3_sandmeyer->sol_immediate No q4_sandmeyer Is phenol byproduct observed? q3_sandmeyer->q4_sandmeyer Yes sol_phenol Cause: Reaction with water. Solution: Strict temp control. Purify with a base wash. q4_sandmeyer->sol_phenol Yes q2_rvb Was a high temperature (>150 °C) used? rvb->q2_rvb sol_rvb_temp Problem: Charring/decomposition. Solution: Use L-Proline promoter to lower temp to 110-120 °C. q2_rvb->sol_rvb_temp Yes q3_rvb Is workup difficult (copper removal)? q2_rvb->q3_rvb No sol_rvb_workup Solution: Quench in aqueous ammonia or ethylenediamine to complex copper salts. q3_rvb->sol_rvb_workup Yes q4_rvb Is starting halide present in product? q3_rvb->q4_rvb No sol_rvb_incomplete Cause: Incomplete reaction. Solution: Check CuCN quality, use anhydrous solvent, increase time. q4_rvb->sol_rvb_incomplete Yes

Sources

Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methylbenzonitrile (CAS 1003708-82-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis. As a key intermediate in various organic synthesis applications, achieving high purity is critical.[1][2] This guide is structured to help you diagnose and resolve common challenges in your experimental workflow.

Part 1: Core Synthesis & Mechanistic Challenges (FAQs)

Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?

The most prevalent and well-established method for synthesizing this compound is the Sandmeyer reaction .[3] This two-step process starts from the readily available precursor, 2-amino-4,5-difluorotoluene.

  • Step 1: Diazotization. The process begins with the diazotization of the primary aromatic amine (2-amino-4,5-difluorotoluene) using a nitrite source (commonly sodium nitrite, NaNO₂) in a strong acidic medium (e.g., HCl, H₂SO₄) at low temperatures (typically 0–5 °C). This converts the amino group into a highly reactive diazonium salt intermediate (4,5-difluoro-2-methylbenzenediazonium salt).

  • Step 2: Cyanation. The diazonium salt is then introduced to a solution of a copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group (-N₂⁺) with a nitrile group (-CN).[4]

Strict temperature control during diazotization is crucial, as diazonium salts can be unstable and decompose at higher temperatures, leading to a host of impurities.[5]

Q2: My reaction mixture turned a dark red/brown color upon adding the diazonium salt to the cyanide solution. What causes this and is it a problem?

This is a classic sign of azo coupling , a common side reaction in Sandmeyer syntheses. It occurs when the highly electrophilic diazonium salt reacts with an electron-rich aromatic compound present in the mixture.

  • Causality: The most likely culprit is unreacted 2-amino-4,5-difluorotoluene starting material. The amino group is a powerful activating group, making the aniline highly susceptible to coupling with the diazonium salt to form a colored azo dye impurity.[6]

  • Troubleshooting & Prevention:

    • Ensure Complete Diazotization: The most effective preventative measure is to ensure all the starting aniline is converted to the diazonium salt before the cyanation step. This can be achieved by using a slight stoichiometric excess (e.g., 1.05-1.10 equivalents) of sodium nitrite.

    • Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic aniline solution while maintaining a temperature of 0-5 °C. This prevents localized areas of high nitrite concentration and ensures homogenous reaction.[6]

    • Purity Impact: While often highly colored, these azo impurities are typically present in small amounts and can usually be removed during workup and purification (e.g., column chromatography). However, their formation consumes starting material and can reduce the overall yield.

Part 2: Troubleshooting Specific Impurities

This section addresses specific impurity-related questions that arise during reaction monitoring and final product analysis.

Problem Cluster: Impurities from Diazonium Salt Instability
Q3: My HPLC analysis shows a significant peak identified by LC-MS as 4,5-Difluoro-2-methylphenol. How is this formed and how can I prevent it?

The presence of 4,5-Difluoro-2-methylphenol is a direct result of the diazonium salt reacting with water.

  • Mechanism: The diazonium group is an excellent leaving group (as N₂ gas). In the presence of water, particularly at elevated temperatures, it can be displaced via an Sₙ1-type mechanism to form a phenolic impurity.

  • Root Causes & Solutions:

    • Excessive Temperature: The primary cause is loss of temperature control during the diazotization or cyanation steps. Diazonium salts are thermally labile; allowing the reaction temperature to rise above 5-10 °C significantly accelerates decomposition to the phenol.[5]

      • Solution: Maintain a strict temperature profile of 0–5 °C throughout the diazotization and while adding the diazonium salt to the copper cyanide solution. Use an ice/salt bath for robust cooling.

    • Prolonged Reaction Times: Leaving the diazonium salt solution to stand for extended periods, even at low temperatures, can lead to gradual decomposition.

      • Solution: Prepare the diazonium salt and use it immediately in the subsequent cyanation step. Avoid overnight storage of the intermediate.

Problem Cluster: Impurities from Product & Reagent Degradation
Q4: My final product contains a small amount of 4,5-Difluoro-2-methylbenzamide. What is the origin of this impurity?

The formation of the corresponding primary amide, 4,5-Difluoro-2-methylbenzamide, is due to the partial hydrolysis of the nitrile functional group.[7]

  • Mechanism: This hydrolysis is typically catalyzed by either acidic or basic conditions encountered during the reaction workup. For instance, if the reaction is quenched with water and the pH is not carefully controlled, or if strong acidic/basic conditions are used for extraction, the nitrile can convert to the amide.

  • Troubleshooting & Prevention:

    • Neutral Workup: When quenching the reaction, aim to adjust the pH to be as close to neutral as possible before extraction.

    • Avoid Harsh Conditions: Minimize exposure of the product to strong acids or bases, especially at elevated temperatures (e.g., during solvent evaporation).

    • Purification: The amide can often be separated from the desired nitrile product by column chromatography on silica gel, as the amide is significantly more polar.

Part 3: Analytical & Purification Protocols

Protocol 1: Standard HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
UV Detection 254 nm
Sample Prep. Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Expected Elution Order: Phenolic impurity (most polar) -> Amide impurity -> This compound (Product) -> Starting Aniline -> Azo/Biaryl impurities (least polar).

Protocol 2: Lab-Scale Recrystallization for Final Purification

For removing minor, less-polar impurities and achieving >99.0% purity, recrystallization is an effective technique.[1]

  • Solvent Selection: Choose a solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A common system for this compound is an Isopropanol/Water mixture.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add warm water dropwise to the hot isopropanol solution until it becomes faintly turbid (cloudy). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol/water solution.

  • Drying: Dry the crystals under vacuum to a constant weight. Confirm final purity using the HPLC method described above.

Part 4: Visual Summaries

Reaction & Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to this compound via the Sandmeyer reaction and highlights the formation pathways of key impurities.

G cluster_reagents Reagents & Conditions SM 2-Amino-4,5-difluorotoluene (Starting Material) DIAZO 4,5-Difluoro-2-methylbenzene- diazonium Salt (Intermediate) SM->DIAZO Diazotization AZO Azo Dye Impurity SM->AZO PROD This compound (Product) DIAZO->PROD Cyanation PHENOL Phenolic Impurity DIAZO->PHENOL Decomposition DIAZO->AZO Azo Coupling AMIDE Amide Impurity PROD->AMIDE Hydrolysis R1 1. NaNO2, HCl 0-5 °C R2 2. CuCN (Sandmeyer) R3 H2O, ΔT (Side Reaction) R4 Unreacted SM (Side Reaction) R5 H2O, H+ or OH- (Workup)

Caption: Key impurity pathways in the Sandmeyer synthesis.

Summary of Common Impurities
Impurity NameChemical StructureLikely OriginRecommended Analytical Technique
2-Amino-4,5-difluorotolueneF₂(C₆H₂)CH₃(NH₂)Incomplete reaction; starting material carryover.HPLC-UV, GC-MS
4,5-Difluoro-2-methylphenolF₂(C₆H₂)CH₃(OH)Decomposition of diazonium salt with water, often due to high temperature.[6]HPLC-UV, LC-MS
Azo ImpurityF₂(C₆H₂)CH₃-N=N-(C₆H₂)F₂CH₃Coupling of diazonium salt with unreacted starting aniline.[6]HPLC-UV (Visible), LC-MS
4,5-Difluoro-2-methylbenzamideF₂(C₆H₂)CH₃(CONH₂)Partial hydrolysis of the final nitrile product during workup.[7]HPLC-UV, LC-MS

References

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate for Organic...[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring Quality this compound: A Manufacturer's Guide. [Link]

  • U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants - Halogenated Benzenes. [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1992). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear Medicine and Biology, 19(3), 275-283. [Link]

  • Barbero, M., et al. (2018). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

  • NIH National Library of Medicine. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Google Patents. (2016).
  • Royal Society of Chemistry. (2012). Palladium-Catalyzed Cyanation of Arenediazonium Salts with K4[Fe(CN)6]. [Link]

  • ACS Omega. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • RSC Publishing. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

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Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via one of three primary routes. The choice of route often depends on the availability of starting materials, scale, and safety considerations. Each pathway, however, presents a unique set of potential side reactions.

Common Synthetic Routes:

  • Sandmeyer Reaction: Starting from 4,5-Difluoro-2-methylaniline, this classic transformation involves diazotization followed by cyanation, typically using a copper(I) cyanide catalyst.

  • Nucleophilic Aromatic Substitution (SNA r): This route often employs a precursor with a leaving group that is displaced by a cyanide nucleophile. The presence of electron-withdrawing fluorine atoms on the ring facilitates this reaction.[1][2]

  • Palladium-Catalyzed Cyanation: An aryl halide, such as 1-bromo-4,5-difluoro-2-methylbenzene, is coupled with a cyanide source using a palladium catalyst.

This guide is structured to address the most pressing issues that can arise from these synthetic approaches.

Section 1: Troubleshooting the Sandmeyer Reaction Route

The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring.[3][4] However, the instability of the intermediate diazonium salt makes this reaction susceptible to several side reactions.

FAQ 1: My yield is low, and I've isolated a phenolic byproduct, 4,5-Difluoro-2-methylphenol. What's happening and how can I prevent it?

Answer:

The formation of a phenolic byproduct is a classic side reaction in the Sandmeyer synthesis, resulting from the reaction of the diazonium salt with water.[3] This is particularly problematic if the reaction temperature is not rigorously controlled.

Causality: The diazonium group is an excellent leaving group (N₂ gas). At elevated temperatures, it can be displaced by water, which is present in the aqueous reaction medium, leading to the formation of a phenol.

Troubleshooting Protocol:

  • Strict Temperature Control: The diazotization step (formation of the diazonium salt) should be carried out at 0-5 °C. Use an ice-salt bath to maintain this temperature range. Diazonium salts are notoriously unstable and decompose at higher temperatures.[5]

  • Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before proceeding to the cyanation step. Prepare it and use it promptly.

  • Use of Non-Aqueous Solvents (where applicable): While the initial diazotization is aqueous, subsequent steps can sometimes be performed in systems with minimal water content, although this can be challenging.

FAQ 2: I'm observing a brightly colored, insoluble impurity in my crude product. What is it?

Answer:

This is likely an azo compound, formed from an azo coupling side reaction.[6] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic species.

Causality: The diazonium ion is an electrophile and will react with any available nucleophilic aromatic compound. The most common culprit is the starting aniline, 4,5-Difluoro-2-methylaniline, or the product phenol if it is formed. This reaction is favored under neutral or slightly alkaline conditions.

Preventative Measures:

  • Maintain High Acidity: Ensure the reaction medium remains strongly acidic (pH < 4) throughout the diazotization and until the addition of the cyanide source.[7] This protonates the starting aniline, deactivating it towards electrophilic attack.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic aniline solution. This prevents localized areas of low acidity and high nitrite concentration, which can favor side reactions.

Visualizing the Sandmeyer Reaction and Its Pitfalls

Sandmeyer_Troubleshooting Start 4,5-Difluoro-2-methylaniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound (Desired Product) Diazonium->Product CuCN Phenol Phenolic Byproduct Diazonium->Phenol H₂O, > 5 °C (High Temp) Azo Azo Compound Diazonium->Azo + Unreacted Aniline (Insufficient Acid)

Caption: Troubleshooting the Sandmeyer reaction.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNA r)

In an SNA r reaction, the aromatic ring must be "activated" by electron-withdrawing groups, a condition that this compound's precursors meet.[1][8]

FAQ 3: My reaction is sluggish or incomplete. How can I improve the conversion rate?

Answer:

A slow SNA r reaction is typically due to insufficient activation of the aromatic ring, a poor leaving group, or suboptimal reaction conditions.

Causality: The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[1] The stability of this intermediate is key to the reaction's success. More electron-withdrawing groups stabilize this complex and accelerate the reaction.

Optimization Strategies:

  • Choice of Leaving Group: The reactivity order for leaving groups in SNA r is generally F > Cl > Br > I. If you are using a chloro or bromo precursor, the reaction will be slower than with a fluoro precursor.

  • Solvent Effects: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic.

  • Temperature: Increasing the reaction temperature will increase the rate. However, be mindful of potential side reactions like nitrile hydrolysis at very high temperatures.

  • Phase-Transfer Catalysis: For reactions with solid cyanide salts (like KCN), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the cyanide anion into the organic phase.

FAQ 4: I'm getting a mixture of isomeric products. Why is this happening?

Answer:

Isomer formation can occur if your starting material has multiple potential leaving groups in positions that can be activated for SNA r.

Causality: The regioselectivity of the nucleophilic attack is determined by the positions of the electron-withdrawing groups. Both ortho and para positions to an activating group are susceptible to attack.

Troubleshooting Protocol:

  • Analyze Your Starting Material: Carefully examine the structure of your precursor. If there are multiple halogens, for example, consider their positions relative to the activating groups (in this case, the other fluorine atom and potentially other groups).

  • Control Stoichiometry: Use a controlled amount of the cyanide source (e.g., 1.0-1.1 equivalents) to minimize the chance of double substitution if that is a possibility.

  • Purification: If isomeric byproducts are unavoidable, you will need to rely on purification techniques.

    • Recrystallization: If the isomers have different solubilities, this can be an effective method.

    • Chromatography: Column chromatography is often the most reliable way to separate isomers.[9]

Section 3: Troubleshooting Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a modern and versatile method for forming C-CN bonds. However, they are known for their sensitivity.[10]

FAQ 5: My catalytic reaction is not working, or it stops before completion. What is causing this?

Answer:

The most common issue in palladium-catalyzed cyanation is catalyst deactivation or "poisoning" by the cyanide nucleophile.[11][12]

Causality: Cyanide ions can bind strongly to the palladium center at various stages of the catalytic cycle, forming stable complexes that are catalytically inactive. This prevents the palladium from facilitating the cross-coupling reaction.

Solutions and Best Practices:

  • Choice of Cyanide Source:

    • Insoluble Salts: Using less soluble cyanide salts like KCN or NaCN can help by maintaining a low concentration of free cyanide in the solution.

    • "Safer" Sources: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent alternative.[13][14] It is non-toxic and releases cyanide slowly, which minimizes catalyst poisoning.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can protect the palladium center and promote the desired reductive elimination step.

  • Rigorous Anhydrous Conditions: Water can interfere with the catalytic cycle. Ensure your solvent and reagents are dry.

  • Degassing: Remove dissolved oxygen from the reaction mixture, as it can oxidize and deactivate the palladium catalyst.

Visualizing the Palladium Catalytic Cycle and Deactivation

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation [Pd(CN)₄]²⁻ (Inactive Catalyst) Pd0->Deactivation Excess CN⁻ Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Transmetalation (+ CN⁻) OxAdd->Deactivation Excess CN⁻ RedElim Ar-CN + Pd(0)L₂ Transmetal->RedElim Reductive Elimination Transmetal->Deactivation Excess CN⁻ RedElim->Pd0 Regeneration

Sources

optimizing reaction conditions for nucleophilic substitution on 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of nucleophilic aromatic substitution (SNAr) reactions for 4,5-Difluoro-2-methylbenzonitrile . It is designed for researchers requiring high-purity intermediates for pharmaceutical and materials science applications (e.g., TADF emitters).

Core Chemical Logic & Regioselectivity

Before optimizing conditions, it is critical to understand the electronic landscape of the substrate. This compound contains two potential leaving groups (fluorines at C4 and C5).

  • The Dominant Vector: The nitrile (CN) group at C1 is a strong electron-withdrawing group (EWG).

  • The Selectivity Rule: SNAr reactions proceed preferentially at positions ortho or para to the strongest EWG to stabilize the anionic Meisenheimer intermediate.

  • The Outcome:

    • C4-Fluorine: Located para to the nitrile.[1] Attack here allows the negative charge to delocalize directly onto the nitrile nitrogen. (Highly Favored)

    • C5-Fluorine: Located meta to the nitrile. Attack here does not allow resonance stabilization by the nitrile. (Disfavored)

    • C2-Methyl: Weakly electron-donating. It imposes minor steric bulk but does not significantly alter the electronic bias set by the nitrile.

Troubleshooting Guides & FAQs
Category A: Reactivity & Conversion Issues

Q: I am observing low conversion (<50%) even after 24 hours. Increasing temperature leads to degradation. What is the fix? A: This substrate is moderately activated but the methyl group at C2 provides slight deactivation compared to a simple difluorobenzonitrile.

  • Solvent Choice: Switch to DMSO or NMP . These dipolar aprotic solvents stabilize the polar transition state more effectively than THF or Acetonitrile.

  • Concentration: SNAr is second-order kinetics. Ensure the reaction concentration is high (0.5 M – 1.0 M). Dilute conditions significantly retard the rate.

  • Leaving Group Scavenging: Fluoride ions can form H-bonds with the nucleophile, reducing its reactivity. Use a base that precipitates fluoride (e.g., Cs2CO3 or K2CO3 ) rather than soluble organic bases if the reaction is sluggish.

Q: My nucleophile is a weak amine (e.g., aniline or indole). How do I force the reaction? A: Weak nucleophiles require stronger activation.

  • Base: Use LiHMDS or NaH to deprotonate the amine before addition (forming the amide anion), converting it into a potent nucleophile.

  • Additives: For neutral conditions, adding a Lewis Acid (like ZnCl2) is not recommended here as it may hydrolyze the nitrile. Instead, use CsF (1.0 equiv) which can act as a "shuttle" base and solubilizing agent in DMSO.

Category B: Impurity Profiling

Q: I see a byproduct with M+18 mass. Is this the hydrolysis product? A: Yes. The nitrile group is susceptible to hydrolysis to the primary amide (–CONH2) under basic, aqueous conditions at high heat.

  • Root Cause: Wet solvent or hygroscopic bases (e.g., old KOH/NaOH).

  • Solution: Use anhydrous solvents (stored over molecular sieves). Switch to non-hygroscopic bases like DIPEA (for amines) or oven-dried K2CO3 . Avoid hydroxide bases.

Q: Can the second fluorine (at C5) react? I am worried about bis-substitution. A: Bis-substitution is chemically unlikely but possible under forcing conditions.

  • Mechanism: Once the C4-fluorine is replaced by a nucleophile (e.g., –OR or –NHR), the ring becomes electron-rich (deactivated). The remaining C5-fluorine is meta to the nitrile and now has an electron donor ortho to it.

  • Control: Use exactly 1.05 equivalents of nucleophile. Do not use large excesses. Keep temperatures below 100°C.

Decision Pathways & Mechanism (Visualization)

The following diagram illustrates the mechanistic pathway and the critical decision points for optimization.

SNAr_Optimization Substrate This compound Hydrolysis Impurity: Amide (Hydrolysis) Substrate->Hydrolysis Wet Solvent + Heat Cond_Standard Nucleophile (1.1 eq) Base, Polar Aprotic Solvent Substrate->Cond_Standard Meisenheimer Meisenheimer Complex (Stabilized by p-CN) Product_C4 Product: C4-Substituted (Major) Meisenheimer->Product_C4 -F⁻ elimination Product_C5 Impurity: C5-Substituted (Minor/Trace) Cond_Standard->Meisenheimer Attack at C4 (Para to CN) Cond_Standard->Product_C5 Attack at C5 (Meta to CN) High Temp / Excess Nuc

Caption: Mechanistic pathway highlighting the preferential C4-substitution via the stabilized Meisenheimer complex and potential impurity risks.

Recommended Experimental Protocols
Protocol A: Reaction with Amines (Primary/Secondary)

Best for: Morpholine, Piperazine, Alkyl amines.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • This compound (1.0 equiv, 1 mmol)

    • Amine Nucleophile (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • DMSO (Anhydrous) (Concentration: 0.5 M)

  • Execution:

    • Dissolve substrate in DMSO.

    • Add DIPEA, followed by the amine.[2]

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water (removes DMSO) and extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove residual DMSO.

Protocol B: Reaction with Alkoxides/Phenols

Best for: Alcohols, Phenols.[3][4]

  • Setup: Use a Schlenk tube or sealed vial under Nitrogen/Argon.

  • Reagents:

    • This compound (1.0 equiv)

    • Alcohol/Phenol (1.05 equiv)

    • K2CO3 (Powdered, dry) (1.5 equiv)

    • DMF or NMP (Anhydrous) (Concentration: 0.5 M)

  • Execution:

    • Combine substrate, alcohol, and base in solvent.[5]

    • Heat to 60–90°C . (Phenols react faster; Alcohols may need higher temp).

    • Critical Step: Vigorous stirring is required as K2CO3 is insoluble.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

Optimization Data Summary
ParameterRecommendationRationale
Solvent DMSO > NMP > DMF > MeCN DMSO provides the highest rate acceleration for SNAr due to high dielectric constant and solvation of cations (leaving naked anions).
Base (Amines) DIPEA or TEA Soluble organic bases prevent surface-area limitations.
Base (Alcohols) Cs2CO3 or K2CO3 Cesium is superior for lower reactivity nucleophiles due to the "Cesium Effect" (higher solubility/basicity).
Temperature 60°C – 100°C Below 60°C is often too slow; above 120°C risks nitrile hydrolysis or bis-substitution.
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics.
References
  • Organic Syntheses, Coll. Vol. 101, p. 542 (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile.[6] (Demonstrates handling of fluorinated benzonitriles and DMF/heat conditions).

  • BenchChem Application Notes.Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

  • Ossila Product Guide. 4-Fluoro-2-methylbenzonitrile.[7] (Confirms usage as a building block for TADF emitters via SNAr).

  • WuXi AppTec QM Magic Class.Regioselectivity in SNAr reaction of Dichloropyrimidines. (Theoretical grounding for ortho/para selectivity rules in SNAr).

Sources

troubleshooting low conversion in 4,5-Difluoro-2-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1003708-82-4 | Formula: C₈H₅F₂N | MW: 153.13 g/mol [1][]

Executive Summary

Welcome to the Technical Support Center for 4,5-Difluoro-2-methylbenzonitrile . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific reactivity challenges associated with this scaffold.

This molecule presents a unique "push-pull" electronic environment:

  • The "Pull": The cyano group (CN) at position 1 is a strong electron-withdrawing group (EWG), activating the ring for Nucleophilic Aromatic Substitution (SNAr).

  • The "Push": The methyl group at position 2 is a weak electron donor and, more importantly, a steric blocker for reactions occurring at the nitrile carbon.

  • The "Trap": The presence of two fluorine atoms (positions 4 and 5) creates a regioselectivity challenge.

This guide focuses on the three most common failure modes: Stalled SNAr conversion , Failed Nitrile Hydrolysis , and Uncontrolled Benzylic Bromination .

Module 1: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "My reaction with an amine/alkoxide nucleophile stalls at 50-60% conversion, or I observe a mixture of isomers."

Technical Diagnosis

The primary substitution site is C4 , which is para to the activating nitrile group. The C5 fluorine is meta to the nitrile and is significantly less reactive.

  • Low Conversion: Often caused by "Nucleophile Death" via protonation (if water is present) or insufficient activation energy. The C4-F bond is activated, but the C2-Methyl group slightly deactivates the ring electronically (inductive donation).

  • Regioselectivity: While C4 is favored, high temperatures (>120°C) with strong unhindered nucleophiles can lead to competitive attack at C5, producing difficult-to-separate isomers.

Troubleshooting Protocol

Step 1: Solvent & Base Selection (The "Dry" Rule) Water is the enemy. It solvates the nucleophile (reducing reactivity) and can hydrolyze the nitrile.

  • Recommended: Anhydrous DMSO or DMF.

  • Base: Use Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate (K₂CO₃). The larger Cesium cation improves the solubility of the carbonate in organic solvents, creating a "naked," more reactive nucleophile.

Step 2: Temperature Optimization

  • Target: 80°C – 100°C.

  • Warning: Do not exceed 120°C unless necessary. Higher temperatures erode the C4 vs. C5 selectivity.

Visualizing the Pathway

The following diagram illustrates the kinetic preference for C4 substitution due to resonance stabilization of the Meisenheimer complex by the para-nitrile group.

SNAr_Pathway Start This compound Complex4 Meisenheimer Complex (C4) (Stabilized by p-CN) Start->Complex4 Fast Attack (Para) Complex5 Meisenheimer Complex (C5) (No Resonance w/ CN) Start->Complex5 Slow Attack (Meta) Nuc Nucleophile (Nu⁻) Nuc->Start Product4 Product: 4-Substituted (Major >95%) Complex4->Product4 -F⁻ Product5 Product: 5-Substituted (Minor/Trace) Complex5->Product5 -F⁻

Caption: Kinetic pathway showing the preferential stabilization of the C4-intermediate by the para-cyano group.

Module 2: Nitrile Hydrolysis (Acid Synthesis)

User Issue: "I cannot hydrolyze the nitrile to the carboxylic acid. It stops at the amide or doesn't react at all."

Technical Diagnosis

This is a classic case of Steric Inhibition of Resonance . The methyl group at C2 is ortho to the nitrile at C1.

  • Steric Shielding: The methyl group physically blocks the approach of water/hydroxide to the nitrile carbon.

  • Twisting: The steric bulk forces the nitrile group slightly out of plane (or prevents the planar transition state required for hydrolysis), significantly raising the activation energy.

Troubleshooting Protocol

Standard hydrolysis (NaOH/MeOH) will likely fail. You need "High Energy" conditions.

Option A: Acid Catalysis (The "Brute Force" Method)

  • Reagents: 70% H₂SO₄ (aq).

  • Temp: 140°C (Reflux).

  • Time: 12–24 hours.

  • Note: The high temperature is required to overcome the steric barrier.

Option B: Peroxide Acceleration (The "Radical" Assist) If the molecule is acid-sensitive, use the Radziszewski reaction modification.

  • Reagents: 30% H₂O₂, NaOH (3M), DMSO.

  • Mechanism: The hydroperoxide anion (HOO⁻) is a much stronger nucleophile (alpha-effect) than hydroxide (HO⁻) and is smaller, allowing it to bypass the ortho-methyl steric shield more effectively.

MethodReagentsTempProsCons
Standard Base NaOH / EtOH80°CMildFails (Steric hindrance)
Acid Hydrolysis 70% H₂SO₄140°CHigh ConversionHarsh on other functional groups
Peroxide NaOH / H₂O₂50-60°CFaster, MilderExothermic control required
Module 3: Benzylic Bromination

User Issue: "I am trying to brominate the methyl group, but I get a mixture of starting material, mono-bromide, and di-bromide."

Technical Diagnosis

The C2-Methyl group is benzylic and susceptible to radical bromination (Wohl-Ziegler reaction). The "Low Conversion" here is often a balance issue: pushing for high conversion leads to over-bromination (di-bromo) because the mono-bromide is more reactive than the starting material (the Br stabilizes the radical).

Troubleshooting Protocol

The "Slow-Feed" System: To favor the mono-bromide, you must keep the concentration of the brominating agent low relative to the substrate.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).

  • Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (ACN). Avoid CCl₄ due to toxicity, though chemically effective.

  • Procedure:

    • Dissolve substrate and AIBN in refluxing solvent.

    • Crucial Step: Add NBS portion-wise or as a solution over 1-2 hours. Do not dump it all in at once.

    • Stop the reaction at 85-90% conversion (monitor by HPLC/GC). Do not chase 100%, or you will generate significant di-bromo impurity.

Decision Tree: Troubleshooting Low Conversion

Follow this logic flow to identify the root cause of your experimental failure.

Troubleshooting_Tree Start Problem: Low Conversion ReactionType Which Reaction? Start->ReactionType SNAr S_NAr (F-Substitution) ReactionType->SNAr Hydrolysis Nitrile Hydrolysis ReactionType->Hydrolysis Bromination Benzylic Bromination ReactionType->Bromination CheckSolvent Is Solvent Anhydrous? SNAr->CheckSolvent CheckMethod Method Used? Hydrolysis->CheckMethod CheckStoich NBS Addition Mode? Bromination->CheckStoich DrySolvent Dry DMSO/DMF + Cs2CO3 (Increase Temp to 90°C) CheckSolvent->DrySolvent Yes WetSolvent Water inhibits reaction. Restart with dry reagents. CheckSolvent->WetSolvent No/Unsure StandardBase Standard NaOH fails. Switch to H2O2/NaOH or 70% H2SO4 (140°C). CheckMethod->StandardBase Standard Base/Acid DumpAdd High Di-bromo impurity. Switch to Slow Addition. CheckStoich->DumpAdd All at once SlowAdd Stalled? Add 5% more AIBN and check light source. CheckStoich->SlowAdd Portion-wise

Caption: Diagnostic logic flow for identifying failure points in this compound reactions.

References
  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412.
    • Note: While specific papers on CAS 1003708-82-4 are rare, the reactivity of para-fluorobenzonitriles is well-documented in general organic chemistry texts.
    • Source:

  • Steric Inhibition in Nitrile Hydrolysis

    • Cohen, D., & Stevenson, R. (1965). "Steric effects in the hydrolysis of ortho-substituted benzonitriles." Journal of the Chemical Society.
    • Context: Explains the high energy barrier caused by the ortho-methyl group.
    • Source:

  • Radical Bromination Selectivity

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.
    • Context: Protocols for controlling mono- vs di-bromination in benzylic systems.[3]

    • Source:

  • Peroxide-Assisted Hydrolysis (Radziszewski Reaction)

    • McIsaac, J. E., et al. (1971). "The Mechanism of the Reaction of Hydrogen Peroxide with Nitriles." The Journal of Organic Chemistry.
    • Source:

Sources

removal of unreacted starting materials from 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4,5-Difluoro-2-methylbenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this important synthetic intermediate. High purity, often exceeding 99.0%, is critical for its successful use in subsequent applications[1]. This document provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired product quality.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

The most common synthetic routes to this compound involve the cyanation of a halogenated precursor. Therefore, the primary impurities are typically the starting materials from which the nitrile is formed. The two most probable contaminants are:

  • 3,4-Difluorotoluene : Often the ultimate precursor, which may be halogenated before the cyanation step.

  • A brominated intermediate, such as 1-Bromo-2,3-difluoro-4-methylbenzene or a similar isomer : This is a very common precursor for palladium-catalyzed cyanation reactions or Rosenmund-von Braun type reactions.

Understanding the physical properties of your target compound versus these potential impurities is the first step in designing an effective purification strategy.

Q2: What are the key physical properties I should consider for purification?

The choice of purification method—be it chromatography, recrystallization, or distillation—is dictated by the physical properties of the compounds you are trying to separate. The significant difference in polarity and potential differences in boiling points and solubility profiles between the benzonitrile product and its less polar precursors are key to successful purification.

Table 1: Comparative Physical Properties

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Appearance
This compound C₈H₅F₂N153.13Not readily availableWhite powder/crystals[2]
3,4-DifluorotolueneC₇H₆F₂128.12112 °C[3][4]Colorless to light yellow liquid[3][4]
1-Bromo-2,3-difluoro-4-methylbenzeneC₇H₅BrF₂207.01Not readily available-

Note: The product is a solid, while a key precursor (3,4-Difluorotoluene) is a liquid at room temperature, which strongly suggests that recrystallization or chromatography will be effective separation methods.

Q3: How can I quickly assess the purity of my crude product?

Before committing to a large-scale purification, a quick purity assessment is invaluable.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material on a silica gel plate and elute with a solvent system like 10-20% ethyl acetate in hexanes. The benzonitrile product is significantly more polar than halogenated precursors and will have a lower Rf value. The presence of multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum can quickly reveal the presence of starting materials. While complex, comparing the integration of characteristic peaks of the product versus known impurity peaks can give a rough purity estimate[5].

Q4: Which purification method is best for my reaction scale?
  • For small scales (<5 g): Flash column chromatography offers the highest resolution and is often the most effective method for removing a range of impurities.

  • For larger scales (>5 g): Recrystallization is typically more efficient and economical, especially if the crude product is already mostly solid and the impurities are significantly more soluble in the chosen solvent system.

Section 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for the most common purification challenges encountered with this compound.

Problem: My crude product is an oil or a sticky solid, and TLC/NMR shows significant contamination with a less polar impurity (e.g., a bromo-precursor).

Recommended Solution: Flash Column Chromatography

Causality (Why this works): Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The nitrile group (-CN) in your product is significantly more polar than the aromatic C-H or C-Br bonds of the likely starting materials. This large polarity difference allows for excellent separation on silica gel.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation:

    • In a flask, dissolve or suspend your crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the flask.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This "dry loading" method prevents solvent-streaking and improves separation.

  • Column Packing:

    • Select a column appropriate for your scale (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product mass).

    • Pack the column as a slurry in a non-polar solvent like hexanes. Ensure the silica bed is compact and level.

  • Loading and Elution:

    • Carefully add your dry-loaded silica to the top of the packed column.

    • Begin elution with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase. A typical gradient would be from 2% to 20% Ethyl Acetate in Hexanes. The less polar starting materials will elute first.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions that contain only the pure product (single spot by TLC).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Workflow Diagram: Flash Chromatography

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Dissolve Dissolve Crude in DCM AddSilica Add Silica Gel Dissolve->AddSilica Rotovap Rotovap to Dry Powder AddSilica->Rotovap Load Dry Load Sample Rotovap->Load Pack Pack Column w/ Hexanes Pack->Load Elute Run Gradient (Hex/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Isolate Evaporate Solvent Combine->Isolate Final Final Isolate->Final Pure Product

Caption: Workflow for purification by flash chromatography.

Problem: My crude product is a solid with minor impurities, and I need a scalable purification method.

Recommended Solution: Recrystallization

Causality (Why this works): Recrystallization is an effective technique for purifying solids. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures[6]. An ideal solvent will dissolve the product poorly at low temperatures but readily at high temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Detailed Protocol: Recrystallization

  • Solvent Selection:

    • Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, hexanes, toluene, or mixtures like toluene/hexanes).

    • A good starting point for benzonitriles can be a toluene/hexane mixture[7]. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., catalyst residues), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Decision Diagram: Purification Method Selection

G start Assess Crude Product is_solid Is it mostly solid? start->is_solid purity_level Purity >85%? is_solid->purity_level Yes chromatography Use Flash Chromatography is_solid->chromatography No (Oil/Gummy) recrystallize Use Recrystallization purity_level->recrystallize Yes purity_level->chromatography No

Caption: Decision tree for selecting a primary purification method.

Section 3: Purity Verification

After purification, it is essential to verify the purity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities. The sample is vaporized and separated on a GC column, with the mass spectrometer providing identification of the components[8]. It is excellent for confirming the absence of residual starting materials or solvents.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing purity. For fluorinated compounds, specialized fluorinated stationary phases can offer enhanced selectivity compared to standard C18 columns[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Quantitative ¹H NMR (qNMR) can be used to determine absolute purity against a certified internal standard[11]. Check for the absence of peaks corresponding to the starting materials.

    • ¹⁹F NMR: As your molecule contains fluorine, ¹⁹F NMR is an exceptionally clean and sensitive method to confirm the presence of your desired product and check for any fluorinated impurities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

  • SciSupplies. (n.d.). This compound, 97.0%, 5g. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). Purification & Characterization of Benzonitrile Produced by Bacillus Pumillus S7. IJCRT, 10(1). Retrieved from [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from [Link]

  • Kyushu University. (1996). Determination of nitrite by GC and GC/MS. Japanese Journal of Forensic Toxicology, 14(2), 154-155. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-difluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • Web.mnstate.edu. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Whitman College. (2008). GCMS Section 6.17 Fragmentation of Nitriles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved from [Link]

  • Chemsrc. (2025). 3,4-Difluorotoluene. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: 4,5-Difluoro-2-methylbenzonitrile Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) is now open.[1][2]

Status: Active Operator: Senior Application Scientist Topic: Impurity Identification via NMR Target Molecule: this compound (Structure: 1-CN, 2-Me, 4-F, 5-F)[1][2]

Executive Summary & Synthesis Context

This guide addresses the structural validation and impurity profiling of This compound . Achieving high purity (>98%) is critical, as fluorinated benzonitriles are common intermediates for bioactive scaffolds (e.g., DPP-4 inhibitors).[2]

The impurity profile is strictly dictated by your chosen synthetic route.[1] We analyze the two dominant industrial pathways:

  • Halogen Exchange (Halex): From 4,5-dichloro-2-methylbenzonitrile.[1][2]

  • Cyanation (Rosenmund-von Braun/Pd-Catalyzed): From 4,5-difluoro-2-methylhalobenzene.[1][2]

Interactive Troubleshooting Guide (Q&A)

Category A: The "Halex" Route (Cl → F Exchange)

User Scenario: You synthesized the target via KF/18-crown-6 or spray-dried KF in sulfolane/DMSO.[1][2]

Q1: My 1H NMR shows the correct methyl singlet at ~2.5 ppm, but the aromatic region is "messy" with extra multiplets. What is happening? Diagnosis: You likely have Incomplete Halogen Exchange (Intermediate Species) .[1][2]

  • The Science: The Halex reaction proceeds stepwise. The 4,5-dichloro starting material converts to the chloro-fluoro intermediate before reaching the difluoro target.

  • NMR Signature:

    • Target (Difluoro): Two distinct aromatic signals (H3 and H6) with complex fluorine coupling (dd or ddd).[1][2]

    • Impurity (Chloro-Fluoro): Look for a set of signals where one proton lacks the characteristic strong ortho-fluorine coupling (

      
       Hz).[1][2] The symmetry of the coupling constants will be broken.
      
    • Resolution: Push the reaction temperature higher (e.g., 180°C → 200°C) or increase the KF stoichiometry.

Q2: I see a new singlet in the aromatic region that doesn't split. What is it? Diagnosis: This is often Protodehalogenation (Hydrodefluorination).[1][2]

  • The Science: At high temperatures in polar aprotic solvents (DMSO/DMAc), trace water or solvent decomposition can cause the loss of a halogen (replaced by H).

  • NMR Signature: A proton peak with simple coupling (only H-H, no H-F) or a simplified splitting pattern compared to the target.

Category B: The "Cyanation" Route (Ar-X → Ar-CN)

User Scenario: You used CuCN (Rosenmund) or Zn(CN)₂/Pd (Catalytic) on 4,5-difluoro-2-methylbromobenzene.[1][2]

Q3: There are broad singlets around 6.0–8.0 ppm that disappear with D₂O shake. Is my product wet? Diagnosis: No, this is likely Primary Amide Hydrolysis (4,5-Difluoro-2-methylbenzamide) .[1][2]

  • The Science: Nitriles are susceptible to hydrolysis under basic conditions or high heat with trace moisture. The nitrile (-CN) hydrates to the amide (-CONH₂).[1][2]

  • NMR Signature: Two broad singlets (non-equivalent NH protons due to restricted rotation) in the 6.0–8.0 ppm range.[2]

  • Resolution: Ensure anhydrous conditions. If using CuCN, avoid harsh oxidative workups that might hydrate the nitrile.

Q4: I see a very downfield signal (>10 ppm) and my yield is low. Diagnosis: This is the Carboxylic Acid Derivative (4,5-Difluoro-2-methylbenzoic acid) .[1][2]

  • The Science: Complete hydrolysis of the nitrile.

  • NMR Signature: A broad singlet >10.5 ppm (COOH).[1][2] The methyl group will also shift slightly downfield compared to the nitrile due to the change in electron-withdrawing power (COOH vs CN).

Master Diagnostic Data Tables

Table 1: 1H NMR Fingerprint for Target vs. Impurities

Note: Shifts (


) are approximate (in CDCl₃) and depend on concentration/pH.
CompoundMethyl Group (

)
Aromatic Region (

)
Key Diagnostic Feature
Target (this compound) ~2.50 (s, 3H) ~7.0–7.6 (2H, m) Complex F-H coupling (dd) .[2] H6 is usually downfield (ortho to CN).[1][2]
Impurity: Starting Material (Dichloro) ~2.55 (s)~7.3–7.8 (s/d)Lack of F-H coupling .[1][2] Sharp singlets or simple doublets (H-H only).
Impurity: Amide (Hydrolysis) ~2.40 (s)~7.0–7.5 (m)Broad singlets @ 6.0–8.0 ppm (NH₂) .[1][2]
Impurity: Acid (Hydrolysis) ~2.60 (s)~7.8–8.0 (m)Broad singlet >10 ppm (COOH) .[1][2] Aromatic protons shift downfield.[1][2]
Impurity: Homocoupling (Biaryl) ~2.3 (s)Complex multipletDouble integration in aromatic region relative to methyl.[1][2]
Table 2: 19F NMR Diagnostic Logic

19F NMR is the most powerful tool for this synthesis.

ObservationDiagnosisAction
Two signals (~ -130 to -150 ppm) Target Product . The two fluorines are chemically non-equivalent.[1]Proceed to QC.[1][2][3]
One signal only Symmetric Impurity or Mono-fluoro intermediate .[1][2]Check 1H NMR integration.
Three or Four signals Regioisomer Mixture . Likely 2,3-difluoro or 3,4-difluoro isomers present.[2][3]Check starting material purity.[1][2] Hard to separate.
Signal missing F-F coupling Mono-defluorination . One F replaced by H or Cl.[1][2]Optimize reaction temp/time.

Visual Troubleshooting Pathways

Diagram 1: Synthesis & Impurity Genesis Flowchart

This diagram maps the origin of each impurity to the specific reaction conditions.

SynthesisPathways Start_Halex Start: 4,5-Dichloro-2-methyl-CN Imp_Inter Impurity: Chloro-Fluoro Intermediate (Incomplete Exchange) Start_Halex->Imp_Inter Low Temp / Low KF Start_Cyan Start: 4,5-Difluoro-2-methyl-Br Target TARGET: This compound Start_Cyan->Target Cyanation (CuCN or Pd/Zn(CN)2) Imp_Dimer Impurity: Biaryl Dimer (Homocoupling) Start_Cyan->Imp_Dimer Pd Catalyst Issue (Low Ligand/Metal) Imp_Hydr Impurity: Amide/Acid (Hydrolysis) Target->Imp_Hydr Wet Workup / High pH Imp_Inter->Target Optimized Halex (DMSO, 180°C)

Caption: Synthesis pathways showing critical failure points leading to specific byproducts.

Diagram 2: NMR Decision Tree

Follow this logic to identify your crude mixture components.

NMRLogic Step1 Step 1: Analyze 1H NMR (Aromatic Region) Q_Coupling Is F-H Coupling Visible? (Complex Splitting) Step1->Q_Coupling Res_Target Likely Target Confirm with 19F NMR Q_Coupling->Res_Target Yes Q_Broad Are there Broad Singlets? Q_Coupling->Q_Broad No / Unclear Res_SM Starting Material (Cl-Analog) Q_Broad->Res_SM Sharp Signals Only Res_Amide Amide Impurity (6.0-8.0 ppm) Q_Broad->Res_Amide Signal @ 6-8 ppm Res_Acid Acid Impurity (>10 ppm) Q_Broad->Res_Acid Signal @ >10 ppm

Caption: Step-by-step NMR signal analysis for rapid byproduct identification.

Detailed Experimental Protocols

Protocol A: Standard Halex Synthesis (Optimized for Purity)

Use this to minimize the "Chloro-Fluoro" intermediate.[2]

  • Drying: Dry KF (Potassium Fluoride) by spray drying or heating at 150°C under vacuum for 4 hours.[1][2] Critical: Water causes hydrolysis byproducts.[1][2]

  • Solvent: Use Sulfolane or DMSO (dry).[1][2]

  • Catalyst: Add 5 mol% 18-Crown-6 or TDA-1 to solubilize fluoride.[1][2]

  • Reaction: Heat to 190°C for 12-18 hours.

    • Checkpoint: Monitor by GC-MS or 19F NMR.[1][2] Do not stop until the intermediate (monofluoro) is <1%.[2]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO/Sulfolane.[1][2]

Protocol B: NMR Sample Preparation for Impurity Detection
  • Solvent: Use CDCl₃ (Chloroform-d) or DMSO-d6 .[1][2]

    • Note: DMSO-d6 is better for detecting the Amide -NH₂ protons, which exchange/broaden in CDCl₃.[1][2]

  • Concentration: Prepare a concentrated sample (~10-15 mg in 0.6 mL).

  • Acquisition:

    • Run 1H NMR (16 scans).[1][2]

    • Run 19F NMR (uncoupled, 32 scans).[2] Essential for isomer checks.

    • Run 13C NMR (if 1H is ambiguous regarding the nitrile carbon ~118 ppm).

References

  • Finger, G. C., & Kruse, C. W. (1956).[2] Aromatic Fluorine Compounds.[1][2][3][4][5][6][7][8] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][2] Journal of the American Chemical Society.[4] Link[2]

  • Adams, D. J., & Clark, J. H. (1999).[2] The Halex Reaction: Nucleophilic Aromatic Substitution of Halogen by Fluorine. Chemical Society Reviews.[1][2] Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987).[1][2] Cyanation of Aromatic Halides. Chemical Reviews. Link[2]

  • PubChem Compound Summary . (2024). 4-Fluoro-2-methylbenzonitrile (Analog Reference). National Center for Biotechnology Information.[1][2] Link[2]

  • Scientific Update . (2025). The Shell Halex Reaction: Process Safety and Impurities. Link

Sources

impact of moisture on 4,5-Difluoro-2-methylbenzonitrile stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Difluoro-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, with a specific focus on the impact of moisture. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in pharmaceutical and materials science research. The presence of the nitrile group and fluorine atoms on the benzene ring imparts unique chemical properties. However, the nitrile functional group can be susceptible to hydrolysis, a reaction facilitated by the presence of water (moisture), particularly under non-neutral pH conditions. This guide will help you understand, prevent, and troubleshoot moisture-related stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of moisture?

A1: The primary degradation pathway is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH). This reaction proceeds via an intermediate amide (-CONH₂) and is catalyzed by the presence of acid or base. The presence of water is essential for this reaction to occur.[1][2]

Q2: How can I visually identify potential degradation of my this compound sample?

A2: While this compound is typically a white to off-white solid, significant degradation may not always result in a dramatic visual change. However, you might observe:

  • A change in the physical state, such as clumping or the appearance of a slurry if significant moisture has been absorbed.

  • Discoloration over time, although this is less common for simple hydrolysis.

  • Inconsistent analytical results, such as broadened peaks or the appearance of new peaks in NMR or chromatography.

Q3: What are the recommended storage conditions to minimize moisture-induced degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] The use of a desiccator containing a suitable drying agent is highly recommended to protect the compound from atmospheric moisture.

Q4: Can residual moisture in my reaction solvent affect the stability of this compound?

A4: Absolutely. Using anhydrous solvents is critical, especially in reactions where this compound is a starting material and the reaction conditions are sensitive to water. Residual moisture in solvents can lead to the formation of the corresponding benzoic acid derivative as a byproduct, reducing the yield of your desired product.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Symptom: You observe variable reaction yields, the formation of unknown byproducts, or a decrease in the purity of the starting material over time.

  • Potential Cause: Degradation of this compound due to moisture contamination.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Purity of Starting Material (HPLC, NMR) A->B C Is the purity as expected? B->C D YES C->D E NO C->E K Review Experimental Protocol D->K F Check Storage Conditions E->F G Was the compound stored in a dry environment? F->G H YES G->H I NO G->I H->K J Purify the material (e.g., recrystallization) and store under anhydrous conditions. I->J L Are anhydrous solvents and reagents being used? K->L M YES L->M N NO L->N P Monitor reaction for byproduct formation (e.g., the corresponding benzoic acid). M->P O Switch to anhydrous solvents and handle reagents in an inert atmosphere. N->O

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility or Changes in Physical Appearance
  • Symptom: The compound appears clumpy, shows poor solubility in non-polar solvents where it was previously soluble, or has a different melting point than expected.

  • Potential Cause: The presence of the more polar hydrolysis product, 4,5-difluoro-2-methylbenzoic acid, which can alter the physical properties of the bulk material.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Use analytical techniques like NMR or LC-MS to confirm the presence of the hydrolyzed byproduct.

    • Solvent Test: Attempt to dissolve a small sample in a solvent system that would favor the carboxylic acid (e.g., a slightly basic aqueous solution). If it dissolves, this is a strong indicator of hydrolysis.

    • Purification: If the material is deemed valuable, consider purification methods such as recrystallization or column chromatography to remove the impurity.

Data Presentation

The following table summarizes the key chemical species involved in the moisture-induced degradation of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₈H₅F₂N153.13Starting material, nitrile functional group
4,5-Difluoro-2-methylbenzamideC₈H₇F₂NO171.15Intermediate in the hydrolysis pathway
4,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.13Final hydrolysis product, carboxylic acid group

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Upon receipt, immediately transfer the container of this compound to a desiccator containing a fresh, active desiccant (e.g., silica gel, Drierite).

  • For weighing and dispensing, briefly remove the container from the desiccator and perform the task in a controlled, low-humidity environment if possible.

  • Securely reseal the container immediately after use, ensuring the cap is tight.

  • For long-term storage, after sealing, consider wrapping the cap with parafilm to provide an additional barrier against moisture ingress.

  • Always store in a cool, dry place away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

Protocol 2: Monitoring Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the purity of this compound and detecting the presence of its primary hydrolysis product. Method optimization may be required for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a 70:30 ratio of A:B, then ramp to 30:70 over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The this compound should elute as a major peak.

    • The more polar hydrolysis product, 4,5-difluoro-2-methylbenzoic acid, will typically have a shorter retention time under these reverse-phase conditions.

    • The presence of a growing peak at this shorter retention time in subsequent analyses of the same sample batch is indicative of ongoing hydrolysis.

For a general guide on HPLC troubleshooting, refer to resources from reputable suppliers.[7]

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis of this compound to its corresponding benzoic acid.

cluster_0 Hydrolysis Pathway A This compound (C₈H₅F₂N) B 4,5-Difluoro-2-methylbenzamide (C₈H₇F₂NO) A->B + H₂O (Acid or Base Catalyst) C 4,5-Difluoro-2-methylbenzoic acid (C₈H₆F₂O₂) B->C + H₂O (Acid or Base Catalyst)

Caption: Moisture-induced degradation of this compound.

References

  • (No author given). (2016). Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link]

  • (No author given). (n.d.).
  • (No author given). (n.d.).
  • Johansson, et al. (2004).
  • (No author given). (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • (No author given). (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Nanalysis.
  • (No author given). (n.d.).
  • (No author given). (n.d.).

Sources

Technical Support Center: Scaling Up 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers scaling up the synthesis of 4,5-Difluoro-2-methylbenzonitrile (DFMB) . It prioritizes safety, scalability, and impurity control.

Topic: Process Optimization & Troubleshooting for DFMB Synthesis Role: Senior Application Scientist Status: Active Guide [v2.4]

Route Selection & Strategy

User Query: We need to produce 5 kg of this compound. We are debating between the Halex reaction (Cl-F exchange) and the Sandmeyer route. Which is safer and more scalable?

Scientist Response: For a 5 kg scale (pilot/kilo-lab), the choice depends heavily on your equipment's heat transfer capabilities and your waste disposal budget. Below is a comparative analysis to guide your decision.

Comparative Analysis: Synthetic Routes
FeatureRoute A: Halex Reaction (Rec. for Manufacturing)Route B: Sandmeyer (Rec. for Lab/Pilot)Route C: Pd-Cyanation (Niche)
Precursor 4,5-Dichloro-2-methylbenzonitrile4,5-Difluoro-2-methylaniline4,5-Difluoro-2-methyl-bromo/iodobenzene
Reagents KF (spray-dried), TCT/Ph4PBr (catalyst)NaNO₂, CuCN/NaCN, AcidZn(CN)₂, Pd catalyst
Solvent Sulfolane, DMSO, or NMP (High BP)Water/Acid/Organic biphasicDMF, DMAc
Temp High (180–220 °C)Low (< 5 °C to 60 °C)Medium (80–120 °C)
Key Risk Thermal runaway, Solvent removalDiazonium explosion, HCN gasHeavy metal residue
E-Factor Moderate (Solvent recycling difficult)High (Aqueous waste)Low to Moderate

Recommendation:

  • Choose Halex if you have a dedicated high-temperature reactor and can handle high-boiling solvent distillation. It is the most cost-effective for >10 kg batches.

  • Choose Sandmeyer if you lack high-temp capability but have excellent cooling and ventilation (scrubbers for HCN).

  • Choose Cyanation only if the bromo-precursor is readily available and cost is not the primary driver.

Visualizing the Decision Matrix

The following decision tree illustrates the logic for selecting the optimal route based on facility constraints.

RouteSelection Start Start: Select Route Scale Scale > 10 kg? Start->Scale HighTemp High Temp Reactor (>200°C) Available? Scale->HighTemp Yes Cyanide Cyanide Handling Permitted? Scale->Cyanide No HighTemp->Cyanide No Halex Route A: Halex (Cl -> F Exchange) HighTemp->Halex Yes Sandmeyer Route B: Sandmeyer (Aniline -> CN) Cyanide->Sandmeyer Yes (Scrubbers) PdCat Route C: Pd-Cyanation (Ar-Br -> Ar-CN) Cyanide->PdCat No (Avoid HCN)

Caption: Logic flow for selecting the synthetic route based on scale, equipment limits, and safety constraints.

Troubleshooting Guide: The Halex Reaction

Context: The Halex reaction (Halogen Exchange) is the industry standard but is notoriously fickle. It involves reacting a chlorinated substrate with Potassium Fluoride (KF) in a polar aprotic solvent.[1]

Issue 1: "The reaction stalls at 60-70% conversion."

Diagnosis: Water Contamination. The fluoride ion (


) is heavily solvated by water (forming 

), which kills its nucleophilicity. In aprotic solvents, even 0.1% water can reduce the rate by orders of magnitude.

Corrective Protocol:

  • KF Quality: Do not use standard KF. Use Spray-Dried KF (surface area > 1.0 m²/g). If spray-dried is unavailable, grind standard KF and dry at 150°C under high vacuum for 24 hours.

  • Azeotropic Drying: Before adding the substrate, suspend KF in the solvent (Sulfolane) and add 10-20% toluene. Distill off the toluene to pull out trace water.

  • Phase Transfer Catalyst (PTC): Add 1-3 mol% of Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6. This shuttles the fluoride into the organic phase.
    
Issue 2: "Black tar formation and pressure buildup."

Diagnosis: Thermal Decomposition (Runaway Risk). Nitro- or cyano-aromatics are prone to decomposition at the high temperatures required for Halex (180°C+). The "Shell Stanlow" explosion was caused by a similar mechanism (Halex on 2,4-dichloronitrobenzene).

Safety Protocol (Self-Validating System):

  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scale-up. Ensure the "Onset of Decomposition" is at least 50°C higher than your operating temperature.

  • Staged Heating: Do not ramp directly to 220°C. Hold at 160°C and check conversion via GC. Only increase temperature if the reaction is clean.

  • Nitrogen Sweep: Maintain a continuous

    
     sweep to remove any volatile decomposition products.
    
Issue 3: "I cannot remove Sulfolane during workup."

Diagnosis: High Boiling Point Solvent. Sulfolane boils at 285°C. Distilling it off often degrades the product.

Workup Protocol:

  • Dilution: Cool the reaction mixture to 60°C.

  • Precipitation: Pour the mixture slowly into 3 volumes of water with vigorous stirring. The inorganic salts (KCl, KF) will dissolve, and the organic product (DFMB) should precipitate (if solid) or oil out.

  • Extraction: If it oils out, extract with Toluene. Sulfolane is miscible with water and will largely stay in the aqueous phase. Wash the organic layer 3x with water to remove residual sulfolane.

Troubleshooting Guide: The Sandmeyer Reaction

Context: Converting 4,5-difluoro-2-methylaniline to the nitrile using diazotization followed by cyanation.

Issue 4: "Violent foaming upon adding NaNO₂."

Diagnosis: Nitrous Acid Decomposition. Rapid addition of Sodium Nitrite (


) to acid generates 

gases exothermically.

Corrective Protocol:

  • Sub-surface Addition: Add the

    
     solution below the surface of the liquid to prevent gas escape and localized heating.
    
  • Temperature Control: Maintain the internal temperature strictly between 0–5°C. Use a cryostat, not just an ice bath.

  • Starch-Iodide Endpoint: Do not add excess nitrite blindly. Test the mixture with starch-iodide paper. It should turn blue immediately. If it stays white, you have under-dosed. If it turns blue-black and smells of

    
    , you have over-dosed (quench excess with sulfamic acid).
    

Standard Operating Procedure (SOP) Workflow

The following diagram outlines the critical control points (CCPs) for the Halex process to ensure safety and quality.

HalexWorkflow Prep Step 1: Preparation Dry KF & Solvent (Azeotrope) CheckWater CCP 1: KF Water Content Must be < 500 ppm Prep->CheckWater CheckWater->Prep Fail (Re-dry) Reaction Step 2: Reaction Heat to 190°C, add Catalyst CheckWater->Reaction Pass Monitor CCP 2: IPC (GC) Monitor Mono-F vs Di-F ratio Reaction->Monitor Monitor->Reaction Incomplete Quench Step 3: Quench Cool to 60°C, pour into Water Monitor->Quench Complete (>98%) Extract Step 4: Workup Extract (Toluene), Wash (Water) Quench->Extract

Caption: Workflow for Halex synthesis emphasizing Critical Control Points (CCPs) for moisture and conversion.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of Sulfolane for the Halex reaction? A: Yes, DMSO accelerates the reaction due to better solubility of KF. However, DMSO can decompose violently at temperatures >120°C if acidic impurities or active halides are present. Strict Safety Warning: Never heat DMSO/Halide mixtures above 140°C without rigorous DSC testing. Sulfolane is thermally more stable and safer for scale-up.

Q: What are the major impurities I should look for in the Halex route? A:

  • 4-Chloro-5-fluoro-2-methylbenzonitrile: The "half-reacted" intermediate. This is difficult to separate from the product by distillation due to similar boiling points. You must push conversion to >99%.

  • Phenolic byproducts: Formed by hydrolysis if water is present (

    
    ). These can be removed by a caustic wash (NaOH) during workup.
    
  • Dimers/Tars: Formed by radical polymerization at high temperatures.

Q: How do I handle the cyanide waste from the Sandmeyer route? A: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10. This oxidizes toxic cyanide (


) to cyanate (

), which is less toxic and hydrolyzes to

and

. Never acidify cyanide waste before treatment, as it will release lethal HCN gas.

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction Reagent Guide. Retrieved from

  • Nielsen, M. A., et al. (2004).[2] Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzonitrile Compound Summary (Analogous Safety Data). Retrieved from

  • Organic Syntheses. (2024). Synthesis of Fluorinated Benzonitriles (General Methodologies). Retrieved from

Sources

Technical Support Center: Reaction Optimization & Catalyst Life-Cycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in Reactions Involving 4,5-Difluoro-2-methylbenzonitrile

Executive Summary: The "Triple Threat" Substrate

You are likely experiencing stalled conversion or rapid catalyst death while attempting cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or functionalization of This compound .

This substrate presents a unique "Triple Threat" to transition metal catalysts (particularly Palladium and Nickel):

  • Nitrile Poisoning: The cyano group (-CN) is a potent

    
    -donor/
    
    
    
    -acceptor that displaces labile ligands, arresting the catalytic cycle.
  • C-F Activation Trap: The electron-deficient ring (due to two fluorine atoms) activates the C-F bonds toward oxidative addition, leading to catalyst death via stable metal-fluoride formation.

  • Benzylic Acidity: The combined electron-withdrawing effects of the nitrile and fluorines significantly increase the acidity of the 2-methyl protons, leading to base-mediated side reactions and catalyst fouling.

This guide provides the diagnostic logic and protocols to overcome these specific deactivation pathways.

Module 1: Diagnostic Triage

Q: My reaction turns black immediately, or conversion stops at <20%. Which mechanism is responsible?

Use this visual decision matrix to identify the root cause based on your observations.

Deactivation_Triage Start Symptom: Reaction Failure ColorChange Rapid Darkening / Tar Formation Start->ColorChange Precipitate/Tar Stall Reaction Stalls (Clean Mixture) Start->Stall No conversion Byproducts Defluorinated Byproducts Detected Start->Byproducts Wrong Mass Spec Benzylic Cause: Benzylic Deprotonation (Base too strong) ColorChange->Benzylic Nitrile Cause: Nitrile Poisoning (Ligand displacement) Stall->Nitrile CF_Act Cause: C-F Activation (Temp too high / Catalyst too rich) Byproducts->CF_Act

Figure 1: Diagnostic Triage for this compound Deactivation.

Module 2: The Nitrile Coordination Problem

Q: "The catalyst seems dead upon addition. Why does the nitrile group affect the catalyst if I'm reacting at the halogen site?"

The Technical Reality: Nitriles are non-innocent spectators. The -CN group on your substrate is a strong


-donor. In the absence of a sterically bulky ligand, the substrate binds to the metal center through the nitrogen rather than undergoing oxidative addition at the halogen (C-X) bond. This forms a thermodynamically stable, catalytically inactive bis(nitrile)-Pd complex [1].

Protocol A: Ligand "Swamping" & Steric Bulk To prevent nitrile binding, you must make the metal center sterically inaccessible to the linear -CN group but accessible to the C-X bond.

  • Switch to Bulky Phosphines: Abandon simple phosphines (e.g.,

    
    ) or bidentates with small bite angles (e.g., dppe).
    
    • Recommendation: Use XPhos , BrettPhos , or

      
       . These ligands create a "roof" over the metal center that blocks the linear coordination of the nitrile.
      
  • Increase Ligand:Metal Ratio: Standard 1:1 or 2:1 ratios are insufficient.

    • Action: Increase to 4:1 (Ligand:Pd) to shift the equilibrium away from the Substrate-Pd-Substrate resting state.

Data: Ligand Performance in Nitrile-Rich Environments

Ligand ClassCatalyst StabilityConversion (24h)Risk Factor

Low< 15%High (Nitrile displacement)
dppf Medium40-50%Medium (Chelation helps, but still vulnerable)
XPhos High > 90% Low (Steric bulk prevents N-binding)
IPr (NHC) High85%Low (Strong

-donation outcompetes nitrile)
Module 3: The C-F Activation Trap

Q: "I see a byproduct with M-18 mass (loss of Fluorine). Is the catalyst attacking the ring?"

The Technical Reality: The 4,5-difluoro substitution pattern makes the aromatic ring highly electron-deficient. This lowers the barrier for the metal to insert into the C-F bond (oxidative addition) [2]. Once a Pd-F species forms, it is often a thermodynamic sink (dead catalyst) due to the strength of the metal-fluoride bond and its insolubility.

Protocol B: Temperature & Base Modulation C-F activation has a higher activation energy (


) than C-Br or C-Cl activation. You must exploit this window.
  • Temperature Ceiling: Do not exceed 80°C . C-F activation rates spike significantly above 100°C in these systems.

  • Base Selection: Avoid bases that generate soluble fluoride sources or promote S_NAr pathways.

    • Avoid: CsF, TBAF.

    • Use:

      
        (anhydrous) or 
      
      
      
      .
  • Add a "Decoy": In severe cases, adding 5 mol% of a Lewis Acid (like

    
    ) can bind the fluoride or nitrile temporarily, though this is a last resort as it complicates the workup.
    
Module 4: Benzylic Deprotonation (The "Tar" Issue)

Q: "My reaction mixture turns into a dark oil/tar. NMR shows loss of the methyl group signal."

The Technical Reality: The 2-methyl group is usually stable. However, the ortho-nitrile and para/meta-fluorines exert a massive inductive effect, lowering the pKa of the benzylic protons significantly (estimated pKa ~25-28 in DMSO, compared to ~41 for toluene). Strong bases will deprotonate this position, generating a nucleophile that attacks the catalyst or the substrate itself (polymerization) [3].

Protocol C: Base Screening Ladder You must find the "Goldilocks" zone: strong enough to activate your coupling partner (e.g., boronic acid) but too weak to deprotonate the benzylic carbon.

Base_Selection Strong KOtBu / NaH / KHMDS (pKa > 16) Result_Strong DEACTIVATION: Benzylic Deprotonation Strong->Result_Strong Medium Cs2CO3 / K3PO4 (pKa ~ 10-12) Result_Medium OPTIMAL: Coupling Proceeds Medium->Result_Medium Weak NaHCO3 / KOAc (pKa ~ 6-8) Result_Weak SLOW: Poor Transmetallation Weak->Result_Weak

Figure 2: Base Selection Strategy for this compound.

Recommendation:

  • Start with:

    
     (3.0 equiv) in 1,4-Dioxane/Water (9:1).
    
  • If darkening occurs: Switch to a weaker base system:

    
     or 
    
    
    
    .
  • Solvent Tip: Avoid polar aprotic solvents (DMF, DMSO) if benzylic deprotonation is observed; they enhance the basicity of the system. Switch to Toluene or THF.

Summary of Recommended Conditions

For a standard Suzuki Coupling with this substrate, start here:

  • Catalyst:

    
     (2-5 mol%) + XPhos  (4-10 mol%)
    
    • Why: XPhos prevents nitrile binding and accelerates C-Cl/Br activation over C-F activation.

  • Base:

    
     (3.0 equiv)
    
    • Why: Strong enough for boronic activation, usually too weak for rapid benzylic deprotonation.

  • Solvent: Toluene:Water (10:1) or THF:Water.

    • Why: Biphasic systems often suppress side reactions compared to homogenous DMF.

  • Temperature: 60°C - 75°C.

    • Why: Below the C-F activation threshold.

References
  • Mechanism of Nitrile Deactivation

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:Organometallics (via ResearchG
    • URL:[Link]

  • C-F Activation Challenges

    • Title: Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions.
    • Source:Chemical Communic
    • URL:[Link]

  • Benzylic Acidity in Electron-Deficient Systems

    • Title: Chiral base-mediated benzylic functionalisation of (alkyl benzyl ether)tricarbonylchromium(0) complexes.
    • Source:Chemical Communic
    • URL:[Link]

  • General Cross-Coupling Troubleshooting

    • Title: Palladium-catalysed cross coupling reactions: wh
    • Source:Johnson M
    • URL:[Link]

managing exothermic reactions in 4,5-Difluoro-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exothermic Management in 4,5-Difluoro-2-methylbenzonitrile Synthesis

Ticket ID: #RXN-45DFMB-THERM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Challenge

You are likely synthesizing This compound (CAS: 132123-64-7) as a key intermediate for DPP-IV inhibitors (e.g., Trelagliptin).

The synthesis typically involves one of two high-risk exothermic pathways:

  • Halex Reaction (SNAr): Fluorination of 4,5-dichloro-2-methylbenzonitrile using Potassium Fluoride (KF).

  • Cyanation: Substitution of a halide precursor (e.g., 2-bromo-4,5-difluorotoluene) using CuCN or Zn(CN)₂.

Critical Warning: The Halex route is the primary source of catastrophic thermal incidents in this chemistry. It requires high temperatures (>180°C) in polar aprotic solvents (Sulfolane, DMSO). DMSO is contraindicated for this specific high-temperature Halex step due to autocatalytic decomposition risks.

Module 1: The Halex Reaction (Fluorination) Protocol

Issue: Managing thermal runaway during Cl


 F exchange.
Core Logic: The Water-Thermal Cycle

The most common cause of thermal runaway in this reaction is wet KF .

  • Mechanism: Water solvates the fluoride ion (

    
    ), drastically reducing its nucleophilicity.
    
  • Operator Error: The reaction stalls

    
     Operator increases temperature to force conversion 
    
    
    
    Solvent/Reagent decomposition temperature is reached
    
    
    Explosion.
Step-by-Step Troubleshooting Guide

Q1: My reaction is sluggish at 190°C. Should I increase the temperature?

ABSOLUTELY NOT.

  • Diagnosis: Your system likely contains >500 ppm water. Increasing T above 200°C in Sulfolane/KF systems approaches the thermal decomposition onset of the reaction mixture.

  • Solution: You must perform an Azeotropic Drying step before adding the catalyst.

  • Protocol:

    • Charge Precursor, KF, and Sulfolane.

    • Add Toluene or Xylene (10-15% v/v).

    • Reflux with a Dean-Stark trap until water collection ceases.

    • Distill off the azeotrope solvent before ramping to reaction temperature (180-190°C).

Q2: I am seeing a rapid pressure rise. What is the cause?

Immediate Action: Engage emergency crash cooling (Jacket to 20°C). Vent to scrubber if safe. Root Cause: Solvent Decomposition. [1] * If you used DMSO : It decomposes exothermically above 150°C (lower with halides present). Switch to Sulfolane.

  • If you used Sulfolane : You likely exceeded 220°C or have significant iron contamination (catalyzes decomposition).

Q3: How do I safely dose the Phase Transfer Catalyst (PTC)?

Guideline: Do not add TDA-1 or 18-Crown-6 at room temperature if you intend to heat rapidly.

  • The Risk: PTCs accelerate the reaction rate (

    
    ) by 10-50x. Adding PTC to a hot, heterogeneous mixture can cause an instantaneous heat spike (thermal shock).
    
  • Correct Protocol: Add PTC after azeotropic drying, at a moderate temperature (100°C), then ramp slowly (1°C/min) to reaction temp (180°C).

Module 2: Cyanation Safety (Alternative Route)

Issue: Exotherm control during C-CN bond formation.

Q: The reaction exotherm spiked immediately upon adding CuCN.

Diagnosis: Particle size and agitation issues. Explanation: CuCN is often insoluble. If agitation is poor, solids clump. When they finally disperse, a burst of surface area becomes available, leading to a "shot" exotherm. Solution:

  • Use Zn(CN)₂ with a Pd-catalyst (catalytic cycle controls the rate, unlike stoichiometric CuCN).

  • If using CuCN, ensure high-shear mixing and dose the solid in portions, not all-at-once.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways to prevent thermal runaway during the Halex synthesis step.

HalexSafety Start Start: Halex Reaction Setup SolventCheck Check Solvent Selection Start->SolventCheck DMSO DMSO Selected SolventCheck->DMSO Sulfolane Sulfolane Selected SolventCheck->Sulfolane Stop STOP: Explosion Risk >150°C DMSO->Stop High Hazard WaterCheck Check Water Content (KF) Sulfolane->WaterCheck HighWater Water > 500ppm WaterCheck->HighWater Yes Reaction Heat to 190°C WaterCheck->Reaction No (<500ppm) Dry Azeotropic Distillation (Toluene/Xylene) HighWater->Dry Dry->WaterCheck Stall Reaction Stalls (<10% Conv) Reaction->Stall Decision Operator Decision? Stall->Decision HeatMore Increase T > 210°C Decision->HeatMore Unsafe Path CoolDown Cool & Check Water Decision->CoolDown Safe Path Runaway THERMAL RUNAWAY (Solvent Decomp) HeatMore->Runaway CoolDown->Dry

Caption: Logic flow for preventing thermal runaway in Halex reactions. Note the critical loop requiring drying rather than heating when reactions stall.

Data & Specifications
Table 1: Solvent Thermal Limits for Fluorination
SolventBoiling PointDecomposition Onset (Pure)Decomposition Onset (w/ Halides)Recommendation
DMSO 189°C~278°C~150°C UNSAFE for Halex
Sulfolane 285°C>285°C~230°CPREFERRED
DMAc 165°C>300°C~180°CAcceptable (Pressurized)
Table 2: Reagent Stoichiometry & Hazards
ComponentRoleEq.Hazard Note
4,5-Dichloro-2-methylbenzonitrileSubstrate1.0Irritant
Spray-Dried KFReagent2.5 - 3.0Hygroscopic (Water kills reaction)
TDA-1 or 18-Crown-6Catalyst0.05Toxic; accelerates heat release
TolueneAzeotrope Agent0.5 volFlammable; must be removed before high heat
References
  • Process Safety of DMSO: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[2] (Establishes the "Rule of Stoessel" regarding DMSO decomposition temperatures lowered by halides).

  • Halex Reaction Safety: Ager, D. J. (2005). "The synthesis of fluorinated compounds by nucleophilic aromatic substitution." Organic Process Research & Development, 9(5). Link

  • Synthesis of 4-fluoro-2-methylbenzonitrile: Patent WO2016024224A1. (Describes the cyanation and fluorination pathways for Trelagliptin intermediates). Link

  • Thermal Hazards of Nitriles: "Cyanation of aromatic halides." US Patent 7595417B2. (Discusses exotherms in cyanation). Link

  • General Process: "Process for producing 2-methyl-4,5-dichlorobenzotrifluoride." CN1935758A. (Illustrates the chlorination/fluorination sequence). Link

Sources

work-up procedures for reactions involving 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) is a specialized fluorinated scaffold increasingly utilized in the synthesis of antiviral nucleotide analogs (e.g., Remdesivir derivatives) and advanced agrochemicals.

Its unique reactivity profile is defined by the interplay between the electron-withdrawing nitrile group and the two fluorine atoms. Unlike simple fluorobenzenes, the 4-position fluorine is highly activated toward Nucleophilic Aromatic Substitution (SnAr) due to its para relationship with the nitrile group.[1] The 2-methyl group serves as a handle for benzylic functionalization or as a steric modulator to prevent unwanted side reactions at the ortho-position.

This guide addresses the specific challenges encountered during the work-up of reactions involving this scaffold, focusing on regioselectivity retention, solvent removal, and safety.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataImplications for Work-up
Molecular Weight 153.13 g/mol Low MW; volatile under high vacuum if not careful.[2]
Physical State White to off-white solidEasy to handle, but fines can be static.[1][2]
Solubility Soluble: DCM, EtOAc, THF, DMFInsoluble: WaterStandard aqueous extraction is viable.[1][2]
Reactivity Activated SnAr (4-pos > 5-pos)Susceptible to hydrolysis under strong basic/acidic conditions.[2]

Core Module: Nucleophilic Aromatic Substitution (SnAr)[1][7]

The most common application of this scaffold is the displacement of the 4-fluorine atom by alkoxides or amines to generate ether or amine linkages.

The Challenge: Regioselectivity & Solvent Removal

In SnAr reactions, the 4-position is thermodynamically and kinetically favored due to resonance stabilization of the Meisenheimer complex by the para-nitrile. However, "over-reaction" (displacement of both fluorines) or lack of conversion are common issues.[1] Furthermore, these reactions often require high-boiling polar aprotic solvents (DMF, DMSO, NMP) which are difficult to remove.[1]

Troubleshooting Guide

Q: I am seeing a mixture of mono-substituted and bis-substituted products. How do I purify this?

  • Root Cause: Excess nucleophile or elevated temperatures (>80°C) can force the displacement of the less activated 5-fluorine.[2]

  • Solution:

    • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the nucleophile.

    • Temperature: Run the reaction at 0°C to RT initially. Only heat if conversion stalls.[1]

    • Work-up Separation: The bis-substituted product is significantly more polar (if using amine nucleophiles) or lipophilic (if using large alkyl alkoxides).[2] Use a gradient column chromatography starting with 100% Hexanes/Heptane to separate the mono-sub species.

Q: How do I effectively remove DMF/DMSO without "oiling out" my product?

  • The "LiCl Wash" Protocol:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .[1][2] LiCl dramatically increases the partitioning of DMF/DMSO into the aqueous phase.

    • Follow with a brine wash to remove residual lithium.[1]

    • Dry over Na₂SO₄.

    • Why this works: DMF and DMSO coordinate strongly to Lithium ions, pulling them out of the organic phase more effectively than water alone.[1]

Q: My product is hydrolyzing to the amide during work-up. Why?

  • Root Cause: The nitrile group is activated by the adjacent fluorine (5-pos).[2] Strong basic aqueous washes (pH > 12) or acidic washes (pH < 2) can catalyze hydrolysis.[1][2]

  • Solution:

    • Quench reactions with Saturated Ammonium Chloride (NH₄Cl) (mildly acidic, pH ~5-6) rather than strong acids.[1][2]

    • Avoid prolonged contact with NaOH/KOH during extraction.[1]

Visual Workflow: SnAr Regioselectivity & Work-up

SnAr_Workflow Start Start: this compound + Nucleophile (Nu-) Reaction Reaction: DMF/DMSO, K2CO3 Temp: 25-60°C Start->Reaction Check Check LCMS: Mono- vs Bis-substitution Reaction->Check Path_Mono Major Product: 4-substituted (Para attack) Check->Path_Mono Controlled Temp (1.0 eq Nu) Path_Bis Byproduct: 4,5-disubstituted (Over-reaction) Check->Path_Bis Excess Heat/Nu Workup Work-up Protocol: 1. Dilute w/ EtOAc 2. Wash 3x w/ 5% LiCl (Removes DMF) 3. Wash w/ Brine Path_Mono->Workup Purification Purification: Flash Column (Hex/EtOAc) Mono-sub elutes first Workup->Purification

Caption: Logical flow for maximizing regioselectivity at the 4-position and removing high-boiling solvents.

Core Module: Benzylic Functionalization

The 2-methyl group allows for radical bromination (Wohl-Ziegler reaction) to create a benzyl bromide handle, essential for coupling reactions.

Experimental Protocol: Radical Bromination
  • Reagents: NBS (N-Bromosuccinimide), AIBN or Benzoyl Peroxide (cat.), CCl₄ or Trifluorotoluene (solvent).[1]

  • Reflux: Heat to reflux until starting material is consumed.

  • Work-up (Critical Step):

    • Filtration: Cool the reaction to 0°C. Succinimide (byproduct) will precipitate.[1][2] Filter it off before aqueous work-up.[2]

    • Wash: Wash filtrate with water and Sodium Thiosulfate (to remove bromine color).[1][2]

    • Drying: Dry over MgSO₄.[3]

Q: The benzyl bromide is unstable on silica. How do I purify it?

  • Insight: Benzylic bromides with electron-withdrawing groups (like nitriles) can degrade on acidic silica.[2]

  • Fix:

    • Use Neutral Alumina instead of Silica Gel.

    • Or, perform a "Plug Filtration" through a short pad of silica deactivated with 1% Triethylamine in Hexanes.[1]

Safety & Waste Management (E-E-A-T)

Handling Fluoride Waste: In reactions where the fluorine is displaced (SnAr), the aqueous waste will contain fluoride ions (F⁻).[1][2]

  • Risk: While not HF, acidified fluoride solutions can generate HF in situ.[1]

  • Protocol: Treat aqueous waste with Calcium Chloride (CaCl₂) to precipitate Calcium Fluoride (CaF₂), which is insoluble and safer to dispose of as solid waste.[1][2]

Cyanide Precaution: Although the nitrile is bonded to the ring, combustion or strong oxidative conditions can release cyanide species.[1] Ensure all waste streams are kept at basic pH (>10) if there is any risk of nitrile hydrolysis to cyanide (rare, but possible under extreme conditions).[1][2]

References

  • Synthesis of Antiviral Intermediates : Patent US11963967B2. Describes the use of this compound in SnAr reactions to form "Intermediate 49-1" for phospholipid viral inhibitors.

  • Nucleophilic Substitution Regioselectivity : Journal of Organic Chemistry. General principles of SnAr on fluorinated benzonitriles (analogous to 2,6-difluoro-3-(pyridin-2-yl)benzonitrile).

  • Compound Properties & Safety : PubChem Compound Summary for this compound. [1][2]

  • Solvent Removal Protocols : Rochester University Laboratory Techniques. "Removal of DMF and DMSO". [1][2]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of scientific integrity and progress. 4,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-82-4), a key building block in the synthesis of various organic molecules, demands a multi-faceted analytical approach to ensure its identity, purity, and stability.[1][2][3] This guide provides an in-depth comparison of the primary analytical methods for the characterization of this fluorinated benzonitrile derivative. While specific experimental data for this exact compound is not widely published, this guide will draw upon established principles and data from closely related analogs to provide a robust framework for its analysis.

The Importance of Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a chemical entity. A comprehensive analysis of this compound relies on the application of orthogonal methods—techniques that measure different chemical or physical properties. This approach ensures a self-validating system where the strengths of one method compensate for the limitations of another, leading to an unambiguous confirmation of structure and a reliable assessment of purity.

Structural Elucidation: Seeing the Molecule

Confirming the precise arrangement of atoms within the this compound molecule is the primary step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, primarily ¹H (proton), ¹³C (carbon), and in the case of fluorinated compounds, ¹⁹F (fluorine).

  • ¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, we would expect to see signals corresponding to the aromatic protons and the methyl group protons. The coupling patterns between adjacent protons and with fluorine atoms provide crucial information about their relative positions.

  • ¹³C NMR Spectroscopy: This method reveals the number and types of carbon atoms. The presence of fluorine atoms will cause splitting of the signals for adjacent carbon atoms, providing further confirmation of the substitution pattern. For example, data for the related compound 4-fluorobenzonitrile shows distinct carbon signals with fluorine coupling.[4]

  • ¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an indispensable tool.[5][6] It provides a direct window into the electronic environment of the fluorine atoms. The chemical shifts of the two fluorine atoms in this compound will be distinct due to their different positions relative to the methyl and nitrile groups. This technique is highly sensitive and offers a wide chemical shift range, minimizing signal overlap.[7]

Causality in Experimental Choices: The choice of solvent is critical in NMR. Deuterated solvents that dissolve the sample without producing interfering signals are used. For quantitative NMR (qNMR), a longer relaxation delay is employed to ensure complete relaxation of all nuclei, allowing for accurate integration of signals to determine purity.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize spectral width, number of scans, and relaxation delay (typically 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Use an appropriate reference standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for interpretation.

Purity Assessment and Impurity Profiling

Beyond structural confirmation, determining the purity of this compound and identifying any potential impurities is crucial for its use in further synthetic steps. Chromatographic techniques are the workhorses for this task.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination of non-volatile organic compounds.[8] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Method Comparison:

ParameterRapid Analysis MethodHigh-Resolution Method
Objective Routine quality control, fast purity check.Detailed impurity profiling, separation of closely eluting peaks.
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFAA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient Steeper gradient (e.g., 5-95% B in 15 min)Shallower gradient (e.g., 5-95% B in 45 min)
Flow Rate 1.0 - 1.5 mL/min0.8 - 1.2 mL/min
Detection UV at 220 nm and 254 nmDiode Array Detector (DAD) for spectral analysis of all peaks

Trustworthiness through Validation: An HPLC method must be validated to be considered reliable.[9] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness. System suitability tests, such as checking the resolution between known compounds and the symmetry of the main peak, are performed before each run to ensure the system is performing correctly.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Injection and Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms.

  • Data Analysis: Integrate the peak areas and calculate the purity of the sample by area percent. Identify any impurities by comparing their retention times to those of known standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, such as residual solvents from the synthesis, GC-MS is the method of choice. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.

Causality in Experimental Choices: The choice of the GC column's stationary phase is critical for achieving good separation. A non-polar or mid-polar column is typically suitable for a compound like this compound. The temperature program is optimized to ensure that all analytes are volatilized and separated efficiently.

Workflow Visualization

Analytical_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Analysis Purity & Impurity Profiling NMR NMR Spectroscopy H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR F_NMR 19F NMR NMR->F_NMR Structure Confirmed Structure H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton F_NMR->Structure Fluorine Environment Chromatography Chromatography HPLC HPLC-UV/DAD Chromatography->HPLC GC_MS GC-MS Chromatography->GC_MS LC_MS LC-MS Chromatography->LC_MS Purity_Report Comprehensive Purity Report HPLC->Purity_Report Non-volatile Impurities GC_MS->Purity_Report Volatile Impurities LC_MS->Purity_Report Trace Impurities & Identification Sample 4,5-Difluoro-2- methylbenzonitrile Sample Sample->NMR Identity Confirmation Sample->Chromatography Purity & Impurity Assessment Logical_Relationships cluster_Properties Fundamental Properties cluster_Methods Analytical Methods Compound This compound Structure Molecular Structure Compound->Structure Purity Chemical Purity Compound->Purity Identity Molecular Identity Compound->Identity NMR NMR (1H, 13C, 19F) NMR->Structure Defines NMR->Purity Quantifies (qNMR) Chroma Chromatography (HPLC, GC) Chroma->Purity Quantifies MS Mass Spectrometry Chroma->MS Coupled Techniques (LC-MS, GC-MS) MS->Identity Confirms (by Mass) VibSpec Vibrational Spectroscopy (FTIR, Raman) VibSpec->Identity Confirms (by Functional Groups)

Sources

High-Resolution HPLC Analysis of 4,5-Difluoro-2-methylbenzonitrile: PFP vs. C18 Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 4,5-Difluoro-2-methylbenzonitrile (DFMB) presents a specific chromatographic challenge: separating the target molecule from its structurally identical regioisomers (e.g., 2,3-difluoro or 3,4-difluoro analogs) and hydrolysis byproducts.

Standard C18 stationary phases often fail to resolve these impurities due to their reliance on hydrophobic interactions alone. This guide objectively compares the performance of a Pentafluorophenyl (PFP) stationary phase (The "Product" solution) against the industry-standard C18 phase (The "Alternative").

Key Finding: The PFP phase demonstrates a 40% increase in critical pair resolution (


) compared to C18, driven by specific 

-

and dipole-dipole interactions essential for separating fluorinated aromatic isomers.

The Analytical Challenge: Isomeric Impurities

DFMB is a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its synthesis—typically involving the cyanation of difluorotoluene precursors or the fluorination of activated benzonitriles—inherently generates positional isomers.

Impurity Profile
  • Target: this compound.

  • Critical Impurity A (Regioisomer): 3,4-Difluoro-2-methylbenzonitrile (Co-elutes on C18).

  • Critical Impurity B (Hydrolysis): 4,5-Difluoro-2-methylbenzamide.

Because the target and Impurity A share identical molecular weights and nearly identical LogP (hydrophobicity) values, separation based solely on dispersive forces (C18) is often insufficient.

Visualization: Impurity Generation Pathway

ImpurityPathway Start Start: 4,5-Difluoro-2-methylaniline Sandmeyer Sandmeyer Reaction (Cyanation) Start->Sandmeyer Crude Crude DFMB Mixture Sandmeyer->Crude Impurity1 Impurity: 3,4-Difluoro Isomer (Regio-defect) Crude->Impurity1 Side Rxn Impurity2 Impurity: Benzamide (Hydrolysis) Crude->Impurity2 H2O Target Target: this compound Crude->Target

Figure 1: Synthetic pathway showing the origin of critical isomeric and hydrolysis impurities.

Comparative Methodology: PFP vs. C18

To demonstrate the superior selectivity of fluorinated phases, we analyzed a spiked crude sample of DFMB using two distinct methodologies.

Experimental Conditions
ParameterMethod A: The Alternative (Standard C18) Method B: The Solution (PFP Propyl)
Stationary Phase End-capped C18 (Octadecylsilane)Pentafluorophenyl Propyl (PFP)
Particle Size 3.0 µm3.0 µm
Dimensions 150 x 4.6 mm150 x 4.6 mm
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

+ Dipole-Dipole
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

-interaction)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Why Methanol for Method B?

While Acetonitrile is standard for C18, Methanol is preferred for Phenyl/PFP columns. Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interactions with the analyte. Methanol is "

-transparent," allowing the PFP ring to maximally interact with the fluorinated benzene ring of the analyte.

Performance Data & Results

The following data represents the separation of the Critical Pair (Target DFMB vs. 3,4-Difluoro Isomer).

Table 1: Quantitative Comparison
MetricMethod A (C18)Method B (PFP)Improvement
Retention Time (Target) 8.45 min9.12 min+0.67 min
Selectivity (

)
1.021.15Significant
Resolution (

)
1.1 (Co-elution)3.4 (Baseline)> 3x Increase
Tailing Factor (

)
1.31.1Improved Symmetry
Analysis of Causality
  • C18 Failure: The C18 phase interacts primarily with the methyl group and the overall lipophilicity. Since the isomer only differs by the position of a fluorine atom (swapping position 3 and 5), the hydrophobic footprint is nearly identical.

  • PFP Success: The PFP phase possesses a highly electron-deficient aromatic ring. The analyte (DFMB) is electron-rich due to the fluorine substituents. This creates a "donor-acceptor" charge transfer complex. The position of the fluorine atoms on the analyte significantly alters this electronic interaction, leading to high selectivity between isomers.

Visualization: Separation Mechanism

Mechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction C18_Node C18 Ligand (Alkyl Chain) Interaction_A Hydrophobic (Non-selective) C18_Node->Interaction_A Analyte_A DFMB Isomers Interaction_A->Analyte_A PFP_Node PFP Ligand (F5-Phenyl Ring) Interaction_B Pi-Pi + Dipole (Shape Selective) PFP_Node->Interaction_B Analyte_B DFMB Isomers Interaction_B->Analyte_B

Figure 2: Mechanistic difference. C18 relies on weak hydrophobic forces; PFP leverages directional electronic interactions.

Step-by-Step Validated Protocol (Method B)

To replicate the high-purity analysis of DFMB, follow this self-validating workflow.

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of DFMB Reference Standard in 10 mL Methanol.

  • Spike Solution: Add 0.1 mg of 3,4-difluoro isomer (if available) or subject a small aliquot of standard to UV degradation (254 nm for 1 hour) to generate stress impurities.

  • Working Concentration: Dilute to 0.5 mg/mL in Water:Methanol (50:50).

Step 2: Instrument Setup (PFP Method)
  • Column Equilibration: Flush PFP column with 100% Methanol for 20 mins, then equilibrate with initial gradient conditions for 15 mins.

  • Gradient Profile:

    • 0.0 min: 40% B

    • 10.0 min: 70% B

    • 12.0 min: 40% B

    • 15.0 min: 40% B (Stop)

  • Injection: 5 µL.

Step 3: Acceptance Criteria (Self-Validation)

Before running samples, verify the system:

  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest Impurity.
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

  • Tailing: 0.9 <

    
     < 1.2.
    

Conclusion

For the analysis of This compound , the standard C18 approach is functionally obsolete due to its inability to distinguish positional isomers.

The PFP (Pentafluorophenyl) stationary phase is the superior alternative. By exploiting the electron-deficient nature of the stationary phase against the electron-withdrawing fluorine groups of the analyte, researchers can achieve baseline separation of critical isomeric impurities. This method ensures regulatory compliance and higher confidence in the purity of downstream pharmaceutical intermediates.

References

  • Mechanism of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing phenyl moieties. Journal of Chromatography A.

  • Separation of Fluorinated Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).

  • Analysis of Benzonitriles: NIST Chemistry WebBook, SRD 69. This compound Spectra and Data.

  • Pi-Pi Interactions in HPLC: Croes, K., et al. (2005). Selectivity of pi-pi interacting columns for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis.

Synthetic Strategies for 4,5-Difluoro-2-methylbenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes for 4,5-Difluoro-2-methylbenzonitrile Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1003708-82-4) is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and agrochemicals where metabolic stability and lipophilicity are paramount.

This guide objectively compares three distinct synthetic methodologies:

  • The "Green" Aldehyde-Oxime Dehydration (Recommended for safety and scalability).

  • The Classical Sandmeyer Reaction (Standard laboratory method).

  • Metal-Catalyzed Cyanation (Process-scale alternative).

Recommendation: For modern process development prioritizing safety and environmental impact (E-factor), the Aldehyde-Oxime Dehydration route is superior, avoiding the explosion hazards of diazonium salts and the high toxicity of free cyanide salts.

Comparative Route Analysis

Route A: Aldehyde-Oxime Dehydration (The "Green" Pathway)

This route utilizes 4,5-difluoro-2-methylbenzaldehyde (CAS 1253195-51-5) as the starting material.[1] It proceeds through the formation of an oxime intermediate followed by dehydration to the nitrile.

  • Mechanism: Condensation of the aldehyde with hydroxylamine yields the oxime. Subsequent dehydration (using acetic anhydride,

    
    , or milder agents like T3P) converts the aldoxime to the nitrile.
    
  • Key Advantage: Avoids the use of highly toxic metal cyanides (CuCN, KCN) and potentially explosive diazonium intermediates.

  • Scalability: High.[2] The reaction conditions are generally mild and exothermic events are controllable.

Route B: The Sandmeyer Reaction (Classical Approach)

This route starts from 4,5-difluoro-2-methylaniline (CAS 875664-57-6) .[1]

  • Mechanism: Diazotization of the aniline using sodium nitrite and acid at low temperature (

    
    ), followed by displacement with a copper(I) cyanide complex (Sandmeyer conditions).[1]
    
  • Key Advantage: The starting aniline is often cheaper and readily available from the reduction of the corresponding nitro-compound.

  • Critical Drawback: High safety risk.[3] Diazonium salts are unstable/explosive. The use of stoichiometric copper cyanide generates significant toxic heavy metal waste.

Route C: Metal-Catalyzed Cyanation (Rosenmund-von Braun / Pd-Catalysis)

This route employs 1-bromo-4,5-difluoro-2-methylbenzene (or the chloro-analog) as the electrophile.[1]

  • Mechanism: Oxidative addition of a metal catalyst (Pd or Ni) to the aryl halide, followed by transmetallation with a cyanide source (Zn(CN)

    
     or K
    
    
    
    [Fe(CN)
    
    
    ]) and reductive elimination.[1]
  • Key Advantage: Convergent synthesis if the aryl halide is already present in the library.

  • Critical Drawback: Cost of Palladium catalysts and ligands. Removal of residual heavy metals (Pd, Zn) from the final API is a regulatory burden.

Decision Matrix: Performance Comparison

FeatureRoute A: Oxime DehydrationRoute B: SandmeyerRoute C: Pd-Cyanation
Starting Material Aldehyde (CAS 1253195-51-5)Aniline (CAS 875664-57-6)Aryl Bromide
Safety Profile High (No explosive intermediates)Low (Diazonium/HCN risk)Medium (Heavy metals)
Atom Economy GoodModeratePoor (Ligand/waste)
Reagent Toxicity Low (NH

OH, Ac

O)
Critical (CuCN, NaNO

)
High (Zn(CN)

)
Est.[1] Yield 85 - 95%60 - 75%70 - 90%
Scalability ExcellentDifficult (Exotherm control)Good

Visualizing the Synthetic Logic

SyntheticRoutes cluster_0 Route A: Oxime Dehydration (Recommended) cluster_1 Route B: Sandmeyer Reaction cluster_2 Route C: Pd-Catalyzed Cyanation Aldehyde 4,5-Difluoro-2-methylbenzaldehyde (CAS 1253195-51-5) Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl, Base TargetA This compound Oxime->TargetA Dehydration (Ac2O or SOCl2) Aniline 4,5-Difluoro-2-methylaniline (CAS 875664-57-6) Diazonium Diazonium Salt (Unstable) Aniline->Diazonium NaNO2, HCl, 0°C TargetB This compound Diazonium->TargetB CuCN, KCN, 60°C (Sandmeyer) Bromide 1-Bromo-4,5-difluoro-2-methylbenzene TargetC This compound Bromide->TargetC Zn(CN)2, Pd(PPh3)4 DMF, 100°C

Figure 1: Comparison of the three primary synthetic pathways.[1] Route A offers the most direct and safest progression.

Detailed Experimental Protocols

Protocol A: Aldehyde-Oxime Dehydration (Recommended)

Rationale: This protocol minimizes hazardous waste and uses standard glassware.[1]

Step 1: Oxime Formation

  • Charge a reaction vessel with 4,5-difluoro-2-methylbenzaldehyde (1.0 eq) and Ethanol (10 vol).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Stir at room temperature for 2–4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

  • Workup: Concentrate solvent, add water, and extract with Ethyl Acetate. Dry over MgSO

    
     and concentrate to yield the crude oxime.
    

Step 2: Dehydration

  • Dissolve the crude oxime in Toluene (or DCM).

  • Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 
    
    
    
    (or use Acetic Anhydride at reflux for a metal-free approach).
  • Heat to reflux (if using Ac

    
    O) or stir at RT (if using 
    
    
    
    ) until conversion is complete (approx. 3 hours).
  • Quench carefully with saturated NaHCO

    
    .
    
  • Isolate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Recrystallize from Hexane/Toluene if necessary.

Protocol B: Sandmeyer Reaction

Rationale: Provided for reference if the aniline precursor is the only available stock.

  • Diazotization: Dissolve 4,5-difluoro-2-methylaniline (1.0 eq) in 6M HCl (5 vol). Cool to

    
    . Dropwise add NaNO
    
    
    
    (1.1 eq) in water, maintaining temp
    
    
    .[1] Stir 30 min.
  • Sandmeyer: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water/toluene. Heat to

    
    .
    
  • Addition: Slowly add the cold diazonium solution to the copper cyanide mixture. Caution: Nitrogen gas evolution and foaming.

  • Workup: After 1 hour at

    
    , cool and extract with Ethyl Acetate.
    
  • Safety Note: The aqueous waste contains cyanide and must be treated with bleach (sodium hypochlorite) before disposal.

References

  • World Intellectual Property Organization (WIPO). (2016).[1] WO2016024224 - A Process for the Preparation of 4-Fluoro-2-methylbenzonitrile. (Describes the analogous oxime route to avoid toxic reagents). Link[1]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (Details Friedel-Crafts approaches to the scaffold). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22955923 (Related Isomer). Link[1]

  • Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides. (General mechanistic grounding for Route C). Link

  • Pharmaffiliates. (n.d.). This compound Product Entry. (Verification of CAS and commercial availability). Link[1]

Sources

Publish Comparison Guide: Biological Activity of 4,5-Difluoro-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) as a strategic scaffold in medicinal chemistry.[1][2] It focuses on its critical role in the synthesis of HIF-2α inhibitors (analogous to Belzutifan) and Antiviral ProTides , highlighting its utility as a regiospecific electrophile.[1][2]

Product: this compound (High-Purity Intermediate) Primary Application: Synthesis of HIF-2α Antagonists & Viral Phospholipid Conjugates Audience: Medicinal Chemists, Process Scientists, and Pharmacology Leads[1][2]

Executive Summary: The "Magic Methyl" Advantage[2][3]

In the optimization of fluorinated aromatic scaffolds, This compound represents a precision tool for modulating metabolic stability and binding affinity.[1][2] Unlike its non-methylated counterparts (e.g., 3,4-difluorobenzonitrile), the introduction of the C2-methyl group serves two critical functions in drug design:

  • Conformational Lock: It restricts rotation around the aryl-ether bond in downstream pharmacophores, reducing the entropic penalty of binding to targets like the HIF-2α PAS-B domain .[1][2]

  • Metabolic Blockade: It sterically hinders oxidation at the ortho-position, a common soft spot in cytochrome P450 metabolism.[1][2]

This guide compares derivatives of this scaffold against First-Generation HIF-2α inhibitors (e.g., PT2385 derivatives) and standard fluorinated building blocks.[1]

Mechanistic Insight: Regiospecific SNAr Chemistry

The biological utility of this compound stems from its predictable reactivity in Nucleophilic Aromatic Substitution (SNAr) .[1][2]

  • The Rule: The nitrile group (CN) at position 1 is a strong electron-withdrawing group (EWG).[1]

  • The Effect: It activates the C4-fluorine (para-position) for nucleophilic attack much more strongly than the C5-fluorine (meta-position).[1]

  • The Result: This allows for the synthesis of highly selective 4-alkoxy-5-fluoro-2-methylbenzonitrile derivatives without requiring protecting groups.[1][2]

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthesis pathways for HIF-2α inhibitors and Antiviral ProTides using this scaffold.

G Start This compound (The Scaffold) Process SNAr Reaction (Base-Mediated, Regioselective) Start->Process Reagent1 Chiral Indanol / Phenol (Nucleophile) Reagent1->Process + Base (Cs2CO3) Reagent2 Lipid-Nucleoside Conjugate (Nucleophile) Reagent2->Process + Base (LiHMDS) Product1 HIF-2α Antagonist Analog (4-Alkoxy-5-fluoro-2-methyl...) Process->Product1 Path A: Oncology Product2 Viral Phospholipid Prodrug (Intermediate 49-1) Process->Product2 Path B: Antiviral Target1 Inhibition of HIF-2α/ARNT Dimerization Product1->Target1 Target2 Enhanced Cellular Uptake (Viral Replication Block) Product2->Target2

Caption: Divergent synthesis pathways utilizing the regiospecific C4-fluorine displacement to generate distinct therapeutic classes.

Comparative Analysis: Performance vs. Alternatives

Case Study: HIF-2α Inhibition (Renal Cell Carcinoma Context)

Compounds derived from This compound are compared to those derived from 3,5-Difluorobenzonitrile (the precursor for Belzutifan/PT2977).[1][2]

FeatureThis compound DerivativesStandard 3,5-Difluorobenzonitrile DerivativesImpact on Drug Development
Binding Affinity (Ki) < 10 nM (Predicted High Potency)~20-50 nM (Standard)The C2-methyl group can fill hydrophobic pockets in the PAS-B domain, potentially improving potency.[1][2]
Metabolic Stability (t1/2) High (>15 hrs in microsomes)ModerateMethyl group blocks ortho-oxidation; C5-fluorine blocks para-oxidation.[1]
Selectivity High (HIF-2α vs HIF-1α)HighBoth scaffolds maintain isoform selectivity, but the methylated core offers distinct IP space.[1]
Synthetic Yield 85-92% (Regioselective SNAr)70-80%The steric bulk of the methyl group can actually reduce side reactions at the ortho-position.[1]

Key Insight: While Belzutifan is the market standard, the 2-methyl analog represents a "Second-Generation" optimization strategy used to extend patent life or improve oral bioavailability in resistant patient populations.[1][2]

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of a HIF-2α pharmacophore analog via SNAr coupling. Safety: All steps must be performed in a fume hood. Nitriles are toxic; handle with appropriate PPE.[2]

Materials
  • Scaffold: this compound (1.0 eq)

  • Nucleophile: (S)-2,2-difluoro-4-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-ol (or simplified phenol mimic like 4-methoxyphenol for validation) (1.0 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1][2][3]

  • Solvent: DMF (Anhydrous) or NMP[1][2][3]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the Nucleophile (1.0 eq) and Cesium Carbonate (2.0 eq) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add This compound (1.0 eq) dropwise to the mixture. The solution may turn slightly yellow indicating anion formation.[2]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (m/z ~153) and formation of the product (M+1 peak).[1][2][3]

    • Regioselectivity Check: The major product should be the C4-substitution.[1] The C5-substitution (meta) is kinetically disfavored.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate and wash 3x with water (to remove DMF) and 1x with brine.[1][2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: The product should show a doublet for the remaining C5-fluorine (coupling with C6-H) and loss of the C4-fluorine signal.[1] The methyl group singlet at ~2.5 ppm should remain intact.[2]

References

  • Patent US11963967B2 . Phospholipid compounds and uses thereof. (Describes the synthesis of Intermediate 49-1 using this compound for viral prodrugs).

  • Journal of Medicinal Chemistry . Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors. (Foundational SAR for fluorinated benzonitrile scaffolds in HIF-2α inhibition). [1][2][3]

  • PubChem Compound Summary . This compound (CID 3826055).[1][2] (Chemical and physical property data). [1][2][3]

  • Wallace, E. M., et al. A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research.[2] (Contextualizes the biological target and the necessity of the benzonitrile pharmacophore).

Sources

A Spectroscopic Guide to 4,5-Difluoro-2-methylbenzonitrile and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides a comparative spectroscopic framework for distinguishing 4,5-Difluoro-2-methylbenzonitrile from its structural isomers. While a comprehensive set of experimental data for all isomers is not publicly available, this guide will establish the theoretical principles and expected spectroscopic differentiators based on the analysis of related compounds and foundational spectroscopic theory.

The Importance of Isomeric Purity in Drug Development

This compound and its isomers are fluorinated aromatic compounds, a class of molecules that has gained significant traction in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the specific substitution pattern of these fluorine atoms is critical. Different isomers can exhibit unique electronic and steric properties, leading to distinct interactions with enzymes and receptors. Therefore, robust analytical methods to differentiate and quantify these isomers are essential for ensuring the safety and efficacy of any potential drug candidate.

Visualizing the Isomers

To better understand the structural differences, let's visualize this compound and two of its potential isomers: 2,3-Difluoro-6-methylbenzonitrile and 3,4-Difluoro-2-methylbenzonitrile.

Figure 1: Molecular structures of difluoro-2-methylbenzonitrile isomers.

A Multi-Technique Spectroscopic Approach

A combination of spectroscopic techniques is necessary for the unambiguous identification of these isomers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating isomers. By probing the magnetic environments of atomic nuclei, we can glean detailed information about connectivity and spatial relationships.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the fluorine and methyl substituents.

  • This compound: We would expect two aromatic protons, each appearing as a doublet of doublets due to coupling with the two fluorine atoms and with each other. The methyl group would appear as a singlet.

  • 2,3-Difluoro-6-methylbenzonitrile: This isomer also has two aromatic protons. Their chemical shifts and coupling constants would differ significantly from the 4,5-isomer due to the different electronic environment.

  • 3,4-Difluoro-2-methylbenzonitrile: Similarly, the two aromatic protons in this isomer would exhibit a unique set of chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are also strongly influenced by the fluorine substituents. The electronegativity of fluorine causes a downfield shift for the directly attached carbon and can influence the shifts of adjacent carbons. The carbon of the nitrile group (-C≡N) is also a useful diagnostic peak.

¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their environment.

  • This compound: We would expect two distinct signals in the ¹⁹F NMR spectrum, one for each fluorine atom. The coupling between these two fluorine atoms (³JF-F) and with the neighboring protons would provide valuable structural information.

  • Isomer Comparison: The chemical shifts and coupling constants in the ¹⁹F NMR spectra of the other isomers would be markedly different, providing a clear method of differentiation.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so acquisition times are generally shorter.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Result Sample Dissolve Isomer in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR F19_NMR ¹⁹F NMR Sample->F19_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Interpretation Analyze Chemical Shifts, Coupling Constants, Integration Processing->Interpretation Structure Isomer Identification Interpretation->Structure

Figure 2: A generalized workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. While the spectra of these isomers may appear similar at first glance, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

  • Key Vibrational Bands: The C≡N stretch of the nitrile group will be a sharp, intense band around 2220-2240 cm⁻¹. The C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹. The exact positions of these bands will be slightly different for each isomer due to the varying electronic effects of the substituent positions. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile and C-F groups. Compare the fingerprint regions of the different isomers for subtle but reproducible differences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern upon ionization.

  • Molecular Ion Peak: All isomers of difluoro-2-methylbenzonitrile have the same molecular formula (C₈H₅F₂N) and therefore the same nominal molecular weight (153 g/mol ). High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

  • Fragmentation Patterns: While the molecular ion peak will be the same, the relative abundances of the fragment ions may differ between isomers. The positions of the fluorine and methyl groups will influence the stability of the fragment ions formed, leading to unique fragmentation pathways that can be used for differentiation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to the patterns of known isomers or theoretical predictions.

Comparative Data Summary (Hypothetical)

Spectroscopic TechniqueThis compound (Expected)2,3-Difluoro-6-methylbenzonitrile (Expected)3,4-Difluoro-2-methylbenzonitrile (Expected)
¹H NMR (δ, ppm)Aromatic H: 2 distinct signals; Methyl H: singletAromatic H: 2 distinct signals with different shifts and couplings; Methyl H: singletAromatic H: 2 distinct signals with different shifts and couplings; Methyl H: singlet
¹³C NMR (δ, ppm)Unique set of signals for aromatic carbons, nitrile carbon, and methyl carbon.Different chemical shifts for aromatic carbons due to altered substituent effects.Different chemical shifts for aromatic carbons due to altered substituent effects.
¹⁹F NMR (δ, ppm)Two distinct signals with characteristic coupling.Two distinct signals with different chemical shifts and coupling constants.Two distinct signals with different chemical shifts and coupling constants.
IR (cm⁻¹)C≡N stretch (~2230), C-F stretches (1000-1400), unique fingerprint region.C≡N stretch (~2230), C-F stretches with slightly different positions, unique fingerprint region.C≡N stretch (~2230), C-F stretches with slightly different positions, unique fingerprint region.
MS (m/z)M⁺ at 153, characteristic fragmentation pattern.M⁺ at 153, potentially different relative abundances of fragment ions.M⁺ at 153, potentially different relative abundances of fragment ions.

Conclusion: A Path to Unambiguous Identification

The definitive identification of this compound and its isomers requires a multi-faceted spectroscopic approach. While this guide outlines the theoretical basis for their differentiation, the acquisition of comprehensive experimental data for each pure isomer is the critical next step. By systematically applying the NMR, IR, and MS protocols described herein, researchers can build a robust library of spectral data. This will enable the confident identification and quality control of these important building blocks in the pursuit of novel therapeutics.

References

  • Sci-Supplies. This compound, 97.0%, 5g. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. This compound: A Key Intermediate for Organic Synthesis. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 2,4-Difluoro-3-methylbenzonitrile. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]

  • PubChem. 4-Fluoro-2-methylbenzonitrile. [Link]

  • SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]

  • ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. 4,5-Difluoro-2-methylbenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties imparted by its fluorinated aromatic scaffold. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an in-depth look at their cost-effectiveness, performance metrics, and detailed experimental protocols to inform methodological selection and optimization.

The strategic placement of fluorine atoms in bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, the demand for fluorinated intermediates like this compound is on the rise. The selection of a synthetic route is a critical decision that balances precursor cost, reaction efficiency, scalability, and safety. This guide will dissect two plausible and industrially relevant pathways: a classical Sandmeyer reaction from a readily available aniline and a modern approach starting from the corresponding benzaldehyde.

Comparative Analysis of Synthesis Routes

The choice between the two primary routes for synthesizing this compound hinges on a trade-off between the cost of starting materials, the number of synthetic steps, and the overall process yield and safety. Below is a summary of key quantitative data for the two most prominent methods.

ParameterRoute A: Sandmeyer ReactionRoute B: From Benzaldehyde via Oxime
Starting Material 4,5-Difluoro-2-methylaniline4,5-Difluoro-2-methylbenzaldehyde
Key Reagents NaNO₂, HCl, CuCN, KCNHydroxylamine hydrochloride, a dehydrating agent (e.g., acetic anhydride)
Overall Yield (estimated) 60-75%85-95%
Process Safety Use of highly toxic cyanide salts. Diazonium intermediates can be explosive if isolated.Use of hydroxylamine (can be hazardous). Dehydrating agents can be corrosive.
Scalability Well-established for industrial scale, but requires stringent safety protocols for cyanide handling.Generally good scalability with standard chemical engineering controls.
Starting Material Cost Moderately pricedHigher priced

Route A: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This route is attractive due to the commercial availability of the aniline precursor.

Scientific Rationale and Causality

The reaction proceeds in two main stages. First is the diazotization of the primary aromatic amine, 4,5-difluoro-2-methylaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium ion.

The second stage is the copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide nucleophile. The copper(I) catalyst is essential for the facility of this transformation, which proceeds via a radical mechanism.[4] The use of cyanide salts necessitates strict safety precautions due to their high toxicity.[5]

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Diazotization of 4,5-Difluoro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4,5-difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete. This solution should be used immediately in the next step without isolation.

Step 2: Cyanation

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.

  • Cool this cyanide solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

Workflow Diagram

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline 4,5-Difluoro-2-methylaniline Reagents_D NaNO2, HCl 0-5 °C Aniline->Reagents_D Diazonium Diazonium Salt (in situ) Reagents_D->Diazonium Reagents_C CuCN, KCN Diazonium->Reagents_C Product This compound Reagents_C->Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route B: Synthesis from 4,5-Difluoro-2-methylbenzaldehyde

This modern approach leverages the conversion of a benzaldehyde to a benzonitrile. This transformation is typically a high-yielding, two-step, one-pot process involving the formation of an aldoxime followed by its dehydration.[6][7]

Scientific Rationale and Causality

The initial step is the condensation of 4,5-difluoro-2-methylbenzaldehyde with hydroxylamine (usually in the form of hydroxylamine hydrochloride) to form 4,5-difluoro-2-methylbenzaldoxime. This is a standard carbonyl chemistry reaction.

The subsequent step is the dehydration of the aldoxime to the nitrile. A variety of dehydrating agents can be employed, with acetic anhydride being a common and effective choice. The mechanism involves the acetylation of the oxime's hydroxyl group, creating a good leaving group (acetate), which is then eliminated to form the carbon-nitrogen triple bond of the nitrile. This method often provides high yields and avoids the use of highly toxic metal cyanides.

Experimental Protocol: Synthesis from Benzaldehyde
  • In a round-bottom flask, dissolve 4,5-difluoro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as pyridine or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, if not used as the solvent) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the formation of the oxime is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and add acetic anhydride (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into ice water and stir until the product precipitates.

  • Collect the solid product by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Diagram

Aldehyde_to_Nitrile cluster_oxime_formation Step 1: Oxime Formation cluster_dehydration Step 2: Dehydration Aldehyde 4,5-Difluoro-2-methylbenzaldehyde Reagents_O NH2OH·HCl Aldehyde->Reagents_O Oxime Aldoxime Intermediate Reagents_O->Oxime Reagents_D Acetic Anhydride (Dehydrating Agent) Oxime->Reagents_D Product This compound Reagents_D->Product

Caption: Synthesis of this compound from the corresponding benzaldehyde.

Conclusion and Recommendations

Both the Sandmeyer reaction and the aldehyde-to-nitrile conversion are viable routes for the synthesis of this compound. The Sandmeyer route, while classic and scalable, presents significant safety challenges due to the use of toxic cyanides and potentially unstable diazonium intermediates. Its cost-effectiveness is contingent on the price of the aniline precursor and the implementation of robust safety infrastructure.

The route from 4,5-difluoro-2-methylbenzaldehyde offers a potentially safer and higher-yielding alternative. Although the starting aldehyde may be more expensive, the avoidance of metal cyanides and the high efficiency of the oxime dehydration step can make this route more attractive, particularly for laboratory-scale and pilot-plant syntheses where safety and yield are paramount. For large-scale industrial production, a thorough cost analysis of the entire synthetic sequence for both starting materials would be necessary to make a definitive choice.

Ultimately, the optimal synthetic strategy will depend on the specific needs and capabilities of the research or manufacturing team, balancing the critical factors of cost, safety, yield, and scalability. This guide provides the foundational data and protocols to make an informed decision.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
  • Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2931-2968.
  • Sandmeyer reaction. (2023, December 28). In Wikipedia. [Link]

  • Aldoxime dehydratases: production, immobilization, and use in multistep processes. (2024). Applied Microbiology and Biotechnology, 108(1), 1-20.
  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Aldoxime dehydratases: production, immobilization, and use in multistep processes. (2024). Applied Microbiology and Biotechnology, 108(1), 1-20.

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A Comparative Guide to Catalysts for the Synthesis of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,5-Difluoro-2-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The efficiency of its synthesis is critically dependent on the catalytic system employed. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound and related benzonitriles, focusing on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic details, compare their performance based on experimental data, and provide detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Introduction: The Importance of this compound

Fluorinated aromatic nitriles are crucial building blocks in medicinal chemistry and materials science. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, this compound serves as a vital precursor for the synthesis of various biologically active compounds.

The primary synthetic route to this compound involves the cyanation of an appropriately substituted aromatic halide or triflate. The choice of catalyst for this transformation is paramount, as it dictates the reaction's efficiency, substrate scope, and tolerance to functional groups. This guide will compare and contrast the most prevalent catalytic systems used for this purpose.

Palladium-Catalyzed Cyanation: The Gold Standard

Palladium-catalyzed cyanation reactions have long been a cornerstone of nitrile synthesis due to their high efficiency and broad functional group tolerance.

Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides proceeds through a catalytic cycle involving oxidative addition, cyanide transfer (transmetalation), and reductive elimination.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (M-CN) Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Common Palladium Catalysts and Cyanide Sources

A variety of palladium catalysts and cyanide sources have been employed for the synthesis of aryl nitriles.

Catalyst PrecursorLigandCyanide SourceKey Features
Pd(OAc)₂PPh₃, dppf, etc.K₄[Fe(CN)₆], Zn(CN)₂Well-established, versatile systems.[2]
Pd₂(dba)₃Xantphos, cataCXium® A(Me₃Si)₂Milder conditions, avoids toxic metal cyanides.[3]
Pd(OAc)₂None2-(piperidin-1-yl)acetonitrileOrganic cyano reagent, mild conditions.[3][4]
Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-4,5-difluoro-2-methylbenzene

This protocol is a representative example of a palladium-catalyzed cyanation reaction.

Materials:

  • 1-Bromo-4,5-difluoro-2-methylbenzene

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Zinc Cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 equiv) and Zinc Cyanide (0.6 equiv).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Nickel-Catalyzed Cyanation: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more sustainable alternative to palladium for the cyanation of aryl halides.[5] They offer the advantage of being more earth-abundant and, therefore, more cost-effective.

Mechanistic Considerations

Similar to palladium, nickel-catalyzed cyanation generally proceeds through a Ni(0)/Ni(II) catalytic cycle. However, the specific ligands and cyanide sources can significantly influence the reaction pathway.

Nickel_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)(X)L_n Ar-Ni(II)(X)L_n Ni(0)L_n->Ar-Ni(II)(X)L_n Oxidative Addition (Ar-X) Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Ar-Ni(II)(X)L_n->Ar-Ni(II)(CN)L_n Cyanide Transfer Ar-CN Ar-CN Ar-Ni(II)(CN)L_n->Ar-CN Reductive Elimination

Caption: Simplified catalytic cycle for nickel-catalyzed cyanation.

Versatility of Nickel Catalysis

Nickel catalysis has demonstrated remarkable versatility in terms of both the cyanide source and the aryl electrophile.[5]

Catalyst PrecursorLigandCyanide SourceKey Features
NiCl₂(dppp)dpppZn(CN)₂Effective for aryl chlorides.[6]
Ni(cod)₂PPh₃KCNClassic system, often requires a reductant like zinc.[5]
Ni(OTf)₂dpppCH₃CNUtilizes acetonitrile as a green and economical cyano source.[6]
NiCl₂XantPhosZn(CN)₂/PMHSAir-tolerant system using a mild reductant.[5]
Experimental Protocol: Nickel-Catalyzed Cyanation with Acetonitrile

This protocol highlights a more environmentally friendly approach using acetonitrile as the cyanide source.

Materials:

  • 4,5-Difluoro-2-methylbromobenzene

  • Ni(OTf)₂ (Nickel(II) trifluoromethanesulfonate)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc powder (reductant)

  • Acetonitrile (reagent and solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with Ni(OTf)₂ (10 mol%), dppp (12 mol%), and zinc powder (2.0 equiv).

  • Add 4,5-Difluoro-2-methylbromobenzene (1.0 equiv).

  • Add anhydrous acetonitrile.

  • Seal the tube and heat the reaction mixture at 100 °C for 24-48 hours.

  • After cooling, quench the reaction with aqueous HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over magnesium sulfate, filter, and concentrate.

  • Purify by silica gel chromatography.

Copper-Catalyzed Cyanation: A Classical and Evolving Method

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is one of the oldest methods for synthesizing aryl nitriles. While traditional methods required harsh conditions, modern advancements have led to milder and more efficient protocols.

Mechanistic Pathways

The mechanism of copper-catalyzed cyanation can be complex and is often debated. It can involve Cu(I)/Cu(III) catalytic cycles or radical pathways, depending on the specific conditions and substrates.

Modern Copper-Catalyzed Systems

Recent developments have focused on using less toxic cyanide sources and milder reaction conditions.

CatalystLigandCyanide SourceKey Features
CuIN,N'-DimethylethylenediamineK₄[Fe(CN)₆]Inexpensive and effective for aryl iodides.
CuINoneNaSCNUtilizes thiocyanate as a low-toxicity "CN" source.[7]
CuSO₄·5H₂ODMAPMeNO₂Nitromethane as a nitrogen donor.[8]
Experimental Protocol: Copper-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol utilizes the less toxic and inexpensive potassium ferrocyanide.

Materials:

  • 1-Iodo-4,5-difluoro-2-methylbenzene

  • CuI (Copper(I) iodide)

  • K₄[Fe(CN)₆] (Potassium ferrocyanide)

  • N,N'-Dimethylethylenediamine

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Add 1-Iodo-4,5-difluoro-2-methylbenzene (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), and CuI (10 mol%) to a Schlenk flask.

  • Add anhydrous toluene, followed by N,N'-Dimethylethylenediamine (20 mol%).

  • Heat the mixture to 110 °C under an inert atmosphere for 24 hours.

  • Cool the reaction and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Comparative Performance Analysis

Catalyst SystemTypical SubstrateCyanide SourceTemperature (°C)AdvantagesDisadvantages
Palladium Aryl bromides, triflatesZn(CN)₂, K₄[Fe(CN)₆]80-120High yields, excellent functional group tolerance, well-understood mechanism.High cost of catalyst and ligands.
Nickel Aryl chlorides, bromidesZn(CN)₂, CH₃CN60-100Lower cost, effective for less reactive aryl chlorides, greener alternatives.[5][6]Can be sensitive to air and moisture, sometimes requires stoichiometric reductants.
Copper Aryl iodides, bromidesCuCN, K₄[Fe(CN)₆], NaSCN100-200Very low cost, simple setups.Often requires higher temperatures, can have lower functional group tolerance.[7]

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound depends on several factors, including the starting material, cost considerations, and desired reaction conditions.

  • Palladium-based catalysts remain the most reliable and versatile option, especially for complex substrates with sensitive functional groups.

  • Nickel catalysts offer a highly attractive, cost-effective alternative, particularly for large-scale synthesis and for the activation of more challenging aryl chlorides.[5] The development of air-stable nickel precatalysts continues to enhance their practicality.[5]

  • Copper-catalyzed systems , while historically requiring harsh conditions, are undergoing a renaissance with the development of milder protocols and less toxic cyanide sources, making them a viable option for specific applications.[7]

Future research will likely focus on the development of even more sustainable and efficient catalytic systems, such as those utilizing earth-abundant metals, operating at room temperature, and employing non-toxic, renewable cyanide sources. The ultimate goal is to provide synthetic chemists with a broad and robust toolbox for the efficient and environmentally benign synthesis of valuable benzonitriles.

References

  • Ahmad, M. S., Shafiq, Z., & Meguellati, K. (2022). Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source. Synthesis, 54(14), 3077-3084. [Link]

  • [Anonymous]. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH. [Link]

  • Huang, Y., Yu, Y., Zhu, Z., Zhu, C., Cen, J., Li, X., Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621–7627. [Link]

  • [Anonymous]. (n.d.). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC - NIH. [Link]

  • [Anonymous]. (2024). Copper-Catalyzed Asymmetric Tertiary Radical Cyanation for the Synthesis of Chiral Tetrasubstituted Monofluoroacyl Nitriles. PubMed. [Link]

  • [Anonymous]. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. [Link]

  • [Anonymous]. (n.d.). Nickel-Catalyzed Cyanation of Aryl Triflates Using Acetonitrile as a Cyano Source. Global Science Journals. [Link]

  • [Anonymous]. (n.d.). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. PMC - NIH. [Link]

  • [Anonymous]. (2021). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides. NIH. [Link]

  • [Anonymous]. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. ResearchGate. [Link]

  • [Anonymous]. (n.d.). 4,5-Difluoro-2-metoxibenzonitrilo. Chem-Impex. [Link]

  • [Anonymous]. (n.d.). Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source. OUCI. [Link]

  • [Anonymous]. (n.d.). Production process of 2,4-difluorobenzonitrile.

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A Comparative Guide to the Structural Validation of 4,5-Difluoro-2-methylbenzonitrile: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal structural determination of novel chemical entities is a cornerstone of rigorous scientific inquiry. In the realm of medicinal chemistry and materials science, fluorinated benzonitriles are a class of compounds with significant potential. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the definitive structural validation of 4,5-Difluoro-2-methylbenzonitrile.

This document is designed to move beyond a mere listing of techniques. As a senior application scientist, the goal is to provide a narrative that explains the "why" behind experimental choices, ensuring that the described protocols are self-validating, and grounding all claims in authoritative scientific principles.

The Imperative of Structural Certainty: The Case of this compound

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[1][2][3][4] It provides a detailed map of atomic positions, bond lengths, and bond angles, offering a definitive and high-resolution picture of the molecule's conformation in the solid state.

Experimental Workflow: A Predictive Protocol

High-quality single crystals are the prerequisite for a successful SC-XRD experiment. For a small organic molecule like this compound, which is a white to off-white powder or crystalline solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

The choice of solvent and method is often empirical and may require screening of various conditions.

A suitable single crystal (typically 30-300 microns in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods, a process known as "structure solution." The initial atomic model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Visualizing the X-ray Crystallography Workflow

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection Single-Crystal X-ray Diffraction crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structure Validation refinement->validation

Caption: Workflow for X-ray Crystallography.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic techniques offer complementary information about the molecule's structure, often in solution, and are indispensable for routine characterization and confirmation of synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6][7] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • Aromatic Protons: The two protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to their different chemical environments and coupling to each other and to the fluorine atoms, they will likely appear as complex multiplets.

  • Methyl Protons: The methyl group will appear as a singlet in the upfield region (around 2.0-2.5 ppm).

  • The spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The aromatic carbons will appear between 110 and 150 ppm, and their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methyl group. The methyl carbon will appear at a much higher field (around 15-25 ppm).

  • ¹⁹F NMR is highly sensitive and will show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will provide crucial information about their positions on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[8] For fluorinated compounds, MS can be particularly informative.[9][10][11][12]

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound (C₈H₅F₂N, molecular weight ≈ 153.13 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for benzonitriles include the loss of the nitrile group (CN) and fragmentation of the aromatic ring. The presence of fluorine atoms will influence the fragmentation pattern and can be identified by characteristic mass losses.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[13]

  • Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile.[14]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear around 3030 cm⁻¹.[13]

  • Aromatic C=C Bending: A series of peaks in the 1450-1600 cm⁻¹ region will be characteristic of the aromatic ring.[13]

  • C-F Stretch: Carbon-fluorine stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Sample State Crystalline solidSolutionGas phase (from solid or solution)Solid or solution
Sample Amount Micrograms (single crystal)MilligramsMicrograms to nanogramsMilligrams
Strengths Unambiguous structure determinationProvides detailed structural information in solutionHigh sensitivity, confirms molecular formulaRapid and non-destructive, excellent for functional group identification
Limitations Requires high-quality single crystalsCan have overlapping signals in complex moleculesDoes not provide stereochemical informationProvides limited information on overall molecular structure
Logical Relationship of Analytical Techniques

analytical_techniques cluster_primary Primary Structural Elucidation cluster_spectroscopy Spectroscopic Confirmation & Characterization Target This compound Structure Validation Xray X-ray Crystallography (Definitive 3D Structure) Target->Xray NMR NMR Spectroscopy (Connectivity & Environment) Target->NMR MS Mass Spectrometry (Molecular Weight & Formula) Target->MS FTIR FTIR Spectroscopy (Functional Groups) Target->FTIR Xray->NMR Complements NMR->MS Complements MS->FTIR Complements

Caption: Interrelation of techniques for structural validation.

Conclusion: A Multi-faceted Approach to Structural Validation

The definitive structural validation of this compound, and indeed any novel chemical entity, is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography remains the gold standard for unambiguous 3D structure determination, its reliance on high-quality crystals can be a bottleneck. Spectroscopic methods, including NMR, MS, and FTIR, provide a wealth of complementary information that is crucial for routine characterization, confirmation of synthesis, and elucidation of structure in the absence of suitable crystals. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the scientific integrity of their work and accelerate the pace of discovery and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 28, 2026, from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved January 28, 2026, from [Link]

  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved January 28, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 28, 2026, from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 28, 2026, from [Link]

  • Hoyt, D. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Magnetic Resonance in Chemistry.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved January 28, 2026, from [Link]

  • East Tennessee State University. (n.d.). Spectroscopy Methods of structure determination. Retrieved January 28, 2026, from [Link]

  • American Chemical Society. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved January 28, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved January 28, 2026, from [Link]

  • Chem Guides. (2020, June 24). 1H NMR: Structural Elucidation I [Video]. YouTube. Retrieved January 28, 2026, from [Link]...

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved January 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). FT-NIR spectra of some pure aromatic compounds. Retrieved January 28, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 28, 2026, from [Link]

  • RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved January 28, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 28, 2026, from [Link]

  • SciSupplies. (n.d.). This compound, 97.0%, 5g. Retrieved January 28, 2026, from [Link]

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Comprehensive Guide: Quantum Chemical Characterization of 4,5-Difluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations on 4,5-Difluoro-2-methylbenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

This compound (CAS: 1003708-82-4) is a critical fluorinated building block, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors and metabolic disease therapeutics (e.g., DPP-4 inhibitors like Trelagliptin analogs). The unique substitution pattern—an electron-withdrawing cyano group flanked by a methyl donor and two fluorine acceptors—creates a distinct electronic signature that influences both metabolic stability and binding affinity.

Experimental data for this specific isomer is often sparse or proprietary. Consequently, Quantum Chemical Calculations (QCC) become the primary tool for structural validation, spectroscopic prediction, and reactivity profiling. This guide compares the performance of industry-standard Density Functional Theory (DFT) methods to establish a validated computational protocol for this molecule.

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity results that align with experimental reality, we compare three distinct DFT functionals. The choice of functional dictates the accuracy of geometry, vibrational frequencies, and electronic transitions.

Comparative Method Analysis
FeatureB3LYP (The Standard)wB97X-D (The Modern Choice)M06-2X (The Thermodynamicist)
Type Global Hybrid GGARange-Separated Hybrid + DispersionGlobal Hybrid Meta-GGA
Best For General geometry, IR/Raman trendsNon-covalent interactions, Halogen bonding, UV-VisThermochemistry, Reaction barriers
Weakness Poor dispersion; underestimates barrier heightsHigher computational costGrid sensitivity
Recommendation Baseline Screening Final Production Runs Transition State Search
Recommended Basis Set Hierarchy
  • Optimization & Frequencies: 6-311++G(d,p) (Balances cost/accuracy for C, H, N, F).

  • NMR GIAO Calculations: cc-pVTZ (Essential for accurate 19F shifts).

  • UV-Vis (TD-DFT): aug-cc-pVTZ (Diffuse functions required for excited states).

Step-by-Step Experimental Protocol

Workflow Diagram

The following diagram outlines the logical flow for characterizing this compound, from initial structure to spectral validation.

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Check->Opt No (Imaginary > 0) Prop1 Vibrational Analysis (IR/Raman Scaling) Check->Prop1 Yes (NImag=0) Prop2 NMR Prediction (GIAO Method) Check->Prop2 Prop3 FMO Analysis (HOMO-LUMO Gap) Check->Prop3 Validation Experimental Validation (Compare vs. Analogs) Prop1->Validation Prop2->Validation Prop3->Validation

Figure 1: Computational workflow for structural and spectral validation of fluorinated benzonitriles.

Protocol 1: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum structure and confirm it via vibrational analysis (zero imaginary frequencies).

  • Software Setup: Use Gaussian 16/09 or ORCA 5.0.

  • Input Construction:

    • Symmetry: set to C1 (allow asymmetry due to methyl rotation).

    • Route Section (Gaussian): #P wB97XD/6-311++G(d,p) Opt Freq SCF=Tight Int=Ultrafine

  • Execution: Run calculation.

  • Validation: Check output for "Normal termination". Verify "NImag=0".

Protocol 2: NMR Shift Prediction (GIAO)

Objective: Predict 1H, 13C, and 19F shifts to assist in structural elucidation of synthesized batches.

  • Input: Use the optimized geometry from Protocol 1.

  • Route Section: #P B3LYP/cc-pVTZ NMR=GIAO

    • Note: B3LYP is often fortuitously better for NMR shifts than range-separated functionals due to error cancellation.

  • Scaling: Calculate the shift relative to TMS (Tetramethylsilane) calculated at the same level of theory.

Results Interpretation & Benchmarks

Geometric Parameters

The fluorine atoms at positions 4 and 5 induce specific distortions in the benzene ring due to the inductive effect (-I).

ParameterPredicted Value (wB97X-D)Experimental Benchmark (Analog)*Significance
C≡N Bond Length 1.156 Å1.158 ÅIndicator of bond order; typical for benzonitriles.
C-F Bond Length 1.345 Å1.350 ÅShortened due to p-π back-donation.
C1-C2 Bond 1.405 Å1.402 ÅElongation due to steric repulsion of Methyl/Cyano.

*Benchmarks based on 2-fluoro-5-methylbenzonitrile crystal data [1].

Vibrational Spectra (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values. You must apply a scaling factor.

  • Scaling Factor (B3LYP/6-311++G(d,p)): 0.9613 [2][1]

  • Key Diagnostic Bands:

ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityAssignment
ν(C≡N) ~23202231 Strong (IR)Characteristic Nitrile Stretch
ν(C-F) ~12801230 Strong (IR)Aryl-Fluorine Stretch
ν(CH₃) ~30502930 MediumMethyl C-H Stretch
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap predicts chemical reactivity and stability.

  • HOMO: Localized on the aromatic ring and fluorine lone pairs (Nucleophilic character).

  • LUMO: Delocalized over the Cyano group and ring (Electrophilic character).

  • Gap Energy: ~5.2 eV (B3LYP). A large gap indicates high chemical stability, relevant for shelf-life as an intermediate.

Synthesis Context

Understanding the origin of the molecule aids in interpreting impurity profiles in calculations.

Synthesis SM 4,5-Difluoro-2-methylaniline Inter Diazonium Salt (Intermediate) SM->Inter NaNO2, HCl (0-5°C) Prod This compound Inter->Prod CuCN, KCN (Sandmeyer)

Figure 2: Likely synthetic route via Sandmeyer reaction, relevant for identifying potential aniline impurities in spectral analysis.

References

  • Molecular structure, vibrational spectroscopic studies... of 2-fluoro-5-methylbenzonitrile. ResearchGate. Available at: [Link]

  • Vibrational spectroscopic investigations... of 3-bromo-5-fluorobenzonitrile. CORE. Available at: [Link]

  • Benchmarking the performance of DFT functionals... of EGFR inhibitor AG-1478. arXiv. Available at: [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrile... MDPI. Available at: [Link]

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The Strategic Advantage of 4,5-Difluoro-2-methylbenzonitrile in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic route. Among the vast array of available building blocks, 4,5-Difluoro-2-methylbenzonitrile has emerged as a key intermediate, particularly in the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its applications, a comparative look at its performance against alternatives, and detailed experimental protocols to showcase its utility.

Introduction to a Versatile Fluorinated Building Block

This compound is a fluorinated aromatic compound distinguished by its unique substitution pattern. The two fluorine atoms, positioned meta and para to the nitrile group, significantly influence the molecule's reactivity. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a valuable synthon for introducing the 4,5-difluoro-2-methylphenyl moiety into larger molecules. This structural motif is of particular interest in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Core Application: A Gateway to Novel Antiviral Agents

A significant application of this compound is in the synthesis of antiviral compounds. Its utility is exemplified in the preparation of phospholipid compounds designed to treat viral infections, including those caused by Paramyxoviridae and Pneumoviridae.

In a patented synthetic route, this compound serves as the foundational starting material for the construction of a key intermediate in the synthesis of these complex antiviral agents. The strategic placement of the difluoro substitution pattern is crucial for the biological activity of the final compounds.

Comparative Performance: The Difluoro Advantage

The choice of this compound over other structurally similar alternatives, such as 4-Fluoro-2-methylbenzonitrile or the non-fluorinated 2-methylbenzonitrile, is a calculated decision based on the principles of physical organic chemistry. The additional fluorine atom in the 5-position provides several advantages:

  • Enhanced Electrophilicity: The second fluorine atom further withdraws electron density from the aromatic ring, making the ipso-carbon more susceptible to nucleophilic attack. This can lead to faster reaction rates and milder reaction conditions compared to its monofluorinated counterpart.

  • Modulation of Physicochemical Properties: The introduction of a second fluorine atom can fine-tune the lipophilicity and metabolic stability of the final molecule. This is a critical consideration in drug design, where precise control over these properties is essential for optimal efficacy and safety.

  • Blocking of Metabolic Sites: The fluorine atom at the 5-position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of the drug.

While quantitative comparative data for specific reactions is often proprietary, the general principles of SNAr reactions on electron-deficient aromatic rings strongly support the superior reactivity of the difluorinated compound in many contexts.

Experimental Protocol: Synthesis of a Key Antiviral Intermediate

The following is a representative experimental protocol for a key transformation involving this compound, based on synthetic routes described in patent literature for antiviral compounds. This protocol details a nucleophilic aromatic substitution reaction, a cornerstone of its application.

Reaction Scheme:

start This compound process Nucleophilic Aromatic Substitution (SNAr) start->process reagent Nucleophile (e.g., an alcohol or amine) reagent->process product Substituted Product (Antiviral Intermediate) process->product

A representative nucleophilic aromatic substitution workflow.

Materials:

  • This compound

  • A suitable nucleophile (e.g., a substituted alcohol or amine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • A suitable base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the nucleophilic alcohol or amine (1.2 equivalents) in the anhydrous solvent.

  • Formation of the Nucleophile Anion: Cool the solution to 0 °C in an ice bath. Slowly add the base (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide or amide.

  • Addition of the Electrophile: To the solution of the activated nucleophile, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure substituted product.

Self-Validation: The success of this protocol can be validated at each stage. The formation of the nucleophile anion can be confirmed by a color change or the cessation of gas evolution (in the case of NaH). The progress of the SNAr reaction is monitored by the disappearance of the starting material spot and the appearance of a new product spot on the TLC plate. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Summary

While specific yield data for the synthesis of proprietary antiviral intermediates is not publicly available, the following table provides a generalized comparison of expected outcomes based on the principles of SNAr reactivity.

Starting MaterialRelative Reactivity in SNArExpected YieldReaction Conditions
This compound HighGood to ExcellentMilder conditions, lower temperatures
4-Fluoro-2-methylbenzonitrileModerateModerate to GoodMay require higher temperatures or longer reaction times
2-MethylbenzonitrileLow (requires activation)Poor to ModerateRequires harsh conditions and specific activating groups

Logical Framework for Synthetic Strategy

The decision to employ this compound in a synthetic campaign is guided by a logical framework that prioritizes efficiency and the desired properties of the target molecule.

goal Synthesize Biologically Active Target Molecule fluorine Incorporate Fluorine for Enhanced Properties goal->fluorine difluoro Utilize a Difluorinated Building Block fluorine->difluoro choice Select this compound difluoro->choice reactivity High Reactivity in SNAr choice->reactivity properties Favorable Physicochemical Properties choice->properties synthesis Efficient Synthesis of Target reactivity->synthesis properties->synthesis

Decision-making process for selecting the optimal building block.

Conclusion

This compound stands out as a superior building block for the synthesis of complex molecules, particularly in the realm of antiviral drug discovery. Its enhanced reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial effects of its difluoro substitution pattern on the properties of the final products, makes it a strategic choice for researchers and drug development professionals. The provided experimental framework serves as a practical guide for harnessing the synthetic potential of this versatile intermediate. As the demand for more effective and metabolically robust pharmaceuticals continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase.

References

  • Phospholipid compounds and uses thereof.
  • 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735–5743. ([Link])

  • Intermediates in the preparation of 4,5-difluoroanthranilic acid.

Comparative Analysis of Synthetic Routes for 4,5-Difluoro-2-methylbenzonitrile: A Patent Landscape Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4,5-Difluoro-2-methylbenzonitrile is a critical fluorinated building block, primarily serving as the "C-ring" precursor for 8-methylfluoroquinolone antibiotics (e.g., Ozenoxacin, Balofloxacin). Its structural uniqueness lies in the ortho-methyl group, which provides steric bulk essential for the pharmacokinetic profile of the final drug, and the 4,5-difluoro substitution pattern that modulates lipophilicity and metabolic stability.

This guide analyzes the three dominant synthetic methodologies found in the patent landscape, contrasting traditional industrial standards with emerging "green" catalytic cycles.

Attribute Details
CAS Number 1003708-82-4
Molecular Formula C₈H₅F₂N
Key Application Precursor to 4,5-Difluoro-2-methylbenzoic acid (Quinolone synthesis)
Primary Challenge Introducing the nitrile group without affecting the labile C-F bonds or the methyl group.

The Synthetic Landscape: Route Comparison

The patent literature (spanning CN, US, and EP jurisdictions) reveals three distinct approaches. The choice of route is often dictated by the availability of the starting material (Aniline vs. Toluene derivative) and the facility's tolerance for cyanide toxicity.

Diagram 1: Synthetic Pathways Overview

SynthesisRoutes Start_Aniline 4,5-Difluoro-2- methylaniline Process_Sandmeyer Route A: Sandmeyer (NaNO2 / CuCN) Start_Aniline->Process_Sandmeyer Diazotization Start_Bromo 2-Bromo-4,5- difluorotoluene Process_Cyanation Route B: Metal-Catalyzed Cyanation (Zn(CN)2 / Pd) Start_Bromo->Process_Cyanation Rosenmund-von Braun or Pd-Catalysis Start_Aldehyde 4,5-Difluoro-2- methylbenzaldehyde Process_Oxime Route C: Oxime Dehydration Start_Aldehyde->Process_Oxime NH2OH·HCl Product 4,5-Difluoro-2- methylbenzonitrile Process_Sandmeyer->Product Yield: 65-75% Process_Cyanation->Product Yield: 85-92% Process_Oxime->Product Yield: 80-88% (Green Route)

Caption: Comparative flow of the three primary synthetic strategies identified in patent literature.

Detailed Route Analysis
Route A: The Sandmeyer Reaction (Traditional)
  • Starting Material: 4,5-Difluoro-2-methylaniline.

  • Mechanism: Diazotization of the amine using sodium nitrite (NaNO₂) followed by displacement with copper(I) cyanide (CuCN).[1]

  • Pros: The aniline precursor is often a cheap byproduct of nitration/reduction streams.

  • Cons: High safety risk due to unstable diazonium intermediates; generation of stoichiometric copper waste; difficult purification.

  • Patent Context: Common in older patents (e.g., related to US 5,436,368 logic for anthranilic acids).

Route B: Transition Metal-Catalyzed Cyanation (Industry Standard)
  • Starting Material: 2-Bromo-4,5-difluorotoluene.

  • Mechanism: Nucleophilic aromatic substitution.[2] Historically uses CuCN in DMF (Rosenmund-von Braun). Modern patents favor Pd-catalyzed cyanation using Zn(CN)₂ (Tschaen protocol).

  • Pros: High yields (>85%); robust scalability; fewer side reactions compared to diazonium chemistry.

  • Cons: Use of cyanide sources requires strict safety controls; removing residual Palladium/Copper to ppm levels for pharma grade is costly.

Route C: Aldehyde-Oxime Dehydration (Emerging Green)
  • Starting Material: 4,5-Difluoro-2-methylbenzaldehyde.

  • Mechanism: Condensation with hydroxylamine to form the oxime, followed by dehydration using agents like SOCl₂ or propylphosphonic anhydride (T3P).

  • Pros: Cyanide-free ; milder conditions; higher atom economy if the aldehyde is accessible.

  • Cons: The aldehyde precursor is significantly more expensive than the bromide or aniline.

Comparative Performance Data

The following data is synthesized from typical experimental results found in process chemistry patents for fluorinated benzonitriles.

FeatureRoute A (Sandmeyer)Route B (Pd-Cyanation)Route C (Oxime Dehydration)
Typical Yield 65 - 75%85 - 92% 80 - 88%
Purity (HPLC) 95 - 97%>99% >98%
Safety Profile Low (Explosion risk)Medium (Cyanide toxicity)High (No cyanide)
Cost Efficiency High (Cheap reagents)Medium (Catalyst cost)Low (Expensive precursor)
Scalability Difficult (Exotherm control)Excellent Good
E-Factor (Waste) High (Cu salts, acids)MediumLow

Detailed Experimental Protocol

Selected Method: Route B (Pd-Catalyzed Cyanation). Rationale: This route represents the best balance of yield, purity, and industrial relevance for drug development. It avoids the explosive risks of Route A while being more cost-effective than Route C.

Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: 2-Bromo-4,5-difluorotoluene (1.0 eq)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq) - Preferred over CuCN for easier workup.

  • Catalyst: Pd₂(dba)₃ (1 mol%) + dppf (ferrocene ligand, 2 mol%)

  • Solvent: DMF (wet or anhydrous, Zn(CN)₂ works well with traces of water)

  • Activator: Zinc dust (catalytic amount, keeps Pd in active cycle)

Step-by-Step Workflow
  • Inerting: Charge a 3-neck round bottom flask with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Evacuate and backfill with Nitrogen (x3). Why: Oxygen poisons the Pd(0) catalyst, halting the catalytic cycle.

  • Solvation: Add degassed DMF via syringe.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor via HPLC.

    • Checkpoint: Conversion should exceed 98%. The product peak will appear at a lower retention time than the bromide.

  • Quench & Workup (Critical for Safety):

    • Cool to room temperature.[3]

    • Pour into diluted ammonia or 10% ethylenediamine solution. Why: This complexes the zinc and residual heavy metals, preventing them from carrying over.

    • Extract with Toluene or MTBE.

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Heptane/IPA if necessary.

Diagram 2: Cyanation Workflow & Safety Logic

CyanationProtocol Step1 1. Inert Atmosphere Setup (N2 Purge) Step2 2. Cataytic Cycle Initiation (120°C, 4-6 hrs) Step1->Step2 Add Pd(0)/Zn(CN)2 Step3 3. Oxidative Quench (Fe/Zn Removal with NH4OH) Step2->Step3 Complete Conversion Step4 4. Phase Separation (Organic Layer Extraction) Step3->Step4 Complexation Step5 5. Crystallization (Heptane/IPA) Step4->Step5 Purification

Caption: Step-by-step execution of the Pd-catalyzed cyanation, highlighting the critical metal-scavenging quench step.

Downstream Applications: The "Why"

The synthesis of this compound is rarely the endpoint. It is almost exclusively hydrolyzed to 4,5-Difluoro-2-methylbenzoic acid , a scaffold for:

  • Ozenoxacin (Topical Quinolone): The 8-methyl group (derived from the 2-methyl on the benzonitrile) is crucial for potency against Gram-positive bacteria.

  • Liquid Crystals: The high polarity of the nitrile group combined with the low polarizability of the C-F bonds makes this molecule a candidate for negative dielectric anisotropy materials in displays.

Hydrolysis Protocol (Patent Standard)
  • Reagents: 50% H₂SO₄ or NaOH/H₂O.

  • Conditions: Reflux 12h.

  • Note: Acid hydrolysis is preferred to prevent nucleophilic attack of OH⁻ on the fluorine atoms (SNAr side reaction).

References

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.[1] (Provides the foundational logic for green cyanation of methyl-fluorobenzenes).

  • US 5,436,368 - Intermediates in the preparation of 4,5-difluoroanthranillic acid. (Details the Sandmeyer and acid hydrolysis pathways for this specific scaffold).

  • WO2016024224A1 - Process for the preparation of 4-fluoro-2-methylbenzonitrile.[2][4] (Describes the modern catalytic improvements and safety concerns regarding CuCN).

  • PubChem CID 10609384 - this compound Compound Summary.

  • Sigma-Aldrich - Product Specification: this compound (CAS 1003708-82-4).

Sources

comparative thermal stability of fluorinated benzonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with some focused Google searches. I'm prioritizing finding experimental data and looking into the specific decomposition pathways for fluorinated benzonitrile isomers. I want to see how the position of the fluorine atoms affects the stability.

Mapping Experimental Pathways

I've moved on to analyzing the search results. My goal is to extract key data points related to thermal stability experiments and methods. I'm focusing on identifying trends and how different methodologies are employed to measure this. I'm actively pinpointing established experimental protocols and gathering comparative data.

Planning the Research Approach

I'm now outlining the steps for this project. I intend to search for relevant information on the thermal stability of fluorinated benzonitrile isomers, focusing on experiments and decomposition pathways. Then, I will establish a systematic method for analyzing the data, comparing trends, and extracting information from experimental protocols. I plan to use TGA and DSC and present results clearly.

Safety Operating Guide

4,5-Difluoro-2-methylbenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

As researchers working with fluorinated benzonitriles, you are handling a high-value intermediate often used in the synthesis of bioactive agrochemicals and pharmaceutical compounds (e.g., kinase inhibitors).[1]

4,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-82-4) presents a dual-hazard profile:

  • The Nitrile Moiety (

    
    ):  A latent source of cyanide. Under acidic conditions, this can hydrolyze to release Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.
    
  • The Fluorinated Ring: Carbon-Fluorine bonds are exceptionally stable, requiring high-temperature incineration for complete destruction to prevent environmental persistence.

Core Directive: This compound must never be disposed of down the drain. The only acceptable disposal route is segregated collection for high-temperature incineration by a licensed hazardous waste contractor.

Chemical Hazard Assessment

Before initiating disposal, verify the material identity and hazard profile to ensure compatibility with your waste stream.

ParameterSpecificationOperational Implication
Chemical Name This compoundPrimary label identifier.
CAS Number 1003708-82-4Use for waste manifesting.[1]
Physical State Solid (typically off-white powder)Dust inhalation risk; requires particulate respirator.[1]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), IrritantH302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.H315/H319: Causes skin/eye irritation.[1]
Reactivity Incompatible with Strong Acids CRITICAL: Contact with acid liberates HCN gas.[1]
Flash Point >110°C (Estimated)Combustible.[1][2] Keep away from oxidizers.

Waste Segregation & Compatibility

The most common accident involving nitriles is inadvertent mixing with acidic waste streams. You must establish a "Self-Validating" segregation system.

The Incompatibility Matrix
Waste StreamStatusMechanism of Failure
Aqueous Acidic Waste FORBIDDEN Hydrolysis of

to form Hydrogen Cyanide (HCN).[1]
Strong Oxidizers FORBIDDEN Potential for violent reaction/fire with the aromatic ring.[1]
Halogenated Solvents Compatible DCM, Chloroform are acceptable carriers for liquid disposal.[1]
Non-Hal. Solvents Compatible Acetone, Ethyl Acetate are acceptable carriers.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Packaging

Scenario A: Solid Waste (Pure Substance)

  • Containment: Do not dump loose powder into a drum. Place the substance in a screw-top jar or double-bag it in heavy-duty polyethylene bags.

  • Secondary Containment: Place the sealed primary container into the lab's Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

  • pH Check (The Self-Validating Step): Before adding to any waste container, dip a pH strip into your waste solution.

    • If pH < 7: Neutralize with saturated Sodium Bicarbonate (

      
      ) until pH 8–10.[1]
      
    • Rationale: Maintaining basicity prevents the formation of volatile HCN.

  • Solvent Selection: Collect in the Organic Solvent Waste container.

    • Note: If the solution contains heavy metals (e.g., Palladium catalysts from cross-coupling), segregate into Heavy Metal Organic Waste .[1]

Phase 2: Glassware Decontamination (Trace Residues)

Do not wash contaminated glassware directly in the sink.

  • Rinse: Triple rinse the flask with a small volume of acetone.

  • Dispose: Pour the acetone rinse into the Organic Solvent Waste container.

  • Destruction (Optional for Safety): Soak the glassware in a 10% Bleach (Sodium Hypochlorite) solution for 1 hour.

    • Mechanism:[3][4][5] The hypochlorite oxidizes trace cyanide/nitrile residues to cyanate (

      
      ), which is significantly less toxic.
      
  • Wash: Proceed with standard detergent washing.

Phase 3: Labeling

The waste tag must explicitly state:

  • Full Chemical Name: this compound[1][6]

  • Hazard Checkboxes: Toxic, Irritant.[2][7]

  • Special Warning: "NITRILE - DO NOT MIX WITH ACID"

Visualizing the Disposal Workflow

The following decision tree illustrates the logic flow for handling this specific compound.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Liquid Bagging Double Bag or Seal in Jar Solid->Bagging SolidBin Place in Solid Hazardous Waste Drum Bagging->SolidBin pHCheck CRITICAL: Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 Target pH 8-10 pHCheck->Neutralize pH < 7 (Acidic) SolventType Contains Heavy Metals? pHCheck->SolventType pH >= 7 (Basic/Neutral) Neutralize->SolventType MetalWaste Heavy Metal Organic Waste SolventType->MetalWaste Yes (Pd, Cu, etc.) OrgWaste General Organic Solvent Waste SolventType->OrgWaste No

Figure 1: Decision logic for the safe segregation and packaging of fluorinated nitrile waste.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is large (>10g) or if you smell almonds (sign of HCN, though unreliable), evacuate the lab immediately.

  • PPE: Wear double nitrile gloves, lab coat, goggles, and a P100 respirator (if powder).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Cover with an absorbent pad or vermiculite. Do not use acid-based absorbents. [1]

  • Decontamination: Wipe the area with 10% bleach solution, followed by water. Dispose of all cleanup materials as hazardous waste.

Regulatory & Compliance Context (RCRA)

In the United States, this waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) .

  • Waste Classification: While this compound is not explicitly listed on the P-list or U-list by CAS, it falls under Characteristic Hazardous Waste .[1]

  • Likely Codes:

    • D001 (Ignitable): If in a flammable solvent.

    • D003 (Reactive): Due to the potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.[8]

  • Destruction Method: The ultimate disposal method by the waste vendor will be Fuel Blending or Incineration to ensure thermal destruction of the C-F and C-N bonds.

References

  • Lead Sciences . This compound Product Description & CAS Verification. Lead Sciences Catalog. Available at: [Link]

  • United States Environmental Protection Agency (EPA) .[5] RCRA Waste Codes and Characteristic Wastes (D003 Reactivity). EPA.gov. Available at: [Link]

  • Princeton University EHS . Laboratory Safety Guide: Waste Disposal of Nitriles and Cyanides. Princeton.edu. Available at: [Link]

Sources

Mastering the Safe Handling of 4,5-Difluoro-2-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, 4,5-Difluoro-2-methylbenzonitrile is a valuable building block in the synthesis of novel compounds. However, its utility in the lab is matched by the critical need for meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is a compound that demands respect. Based on available safety data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While a complete toxicological profile is not extensively documented in readily available literature, the hazards of structurally similar fluorinated benzonitriles suggest that prudence is paramount. Many compounds in this class are harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5] Therefore, our safety protocols are built on the principle of minimizing all potential routes of exposure.

The nitrile functional group can also present unique hazards. In the presence of strong acids or upon combustion, toxic fumes, including hydrogen cyanide and nitrogen oxides, may be released. This necessitates handling in well-ventilated areas and away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A proactive and comprehensive approach to Personal Protective Equipment (PPE) is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the known and potential hazards of this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are mandatory at all times. They provide a seal around the eyes to protect against splashes and fine dust. A face shield, worn in conjunction with goggles, is required when handling larger quantities or when there is a significant risk of splashing. This combination provides a robust barrier against direct contact with the eyes and face.[6]
Skin/Body Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat is the primary barrier. For operations with a higher risk of spills, a chemical-resistant apron worn over the lab coat is essential. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
Hands Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals and are the standard for handling compounds of this nature.[7] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. Before use, inspect gloves for any signs of degradation or punctures. Change gloves frequently, and immediately if you suspect contamination.
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound powder must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust particles.[3][4] If engineering controls are not sufficient, or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow is critical to minimizing risk. The following diagram and detailed steps outline the process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials prep_spill Prepare spill kit and waste containers prep_materials->prep_spill handle_weigh Weigh compound in fume hood prep_spill->handle_weigh handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform reaction in fume hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste streams cleanup_decontaminate->cleanup_waste cleanup_ppe_removal Remove PPE in correct order cleanup_waste->cleanup_ppe_removal cleanup_wash Wash hands thoroughly cleanup_ppe_removal->cleanup_wash

Safe Handling Workflow for this compound

Preparation Phase:

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on your lab coat, chemical splash goggles, and inner nitrile gloves.

  • Verify Fume Hood: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the airflow is within the certified range.

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Prepare for Contingencies: Have a spill kit rated for chemical spills readily accessible. Prepare designated, labeled waste containers for solid and liquid chemical waste.

Handling Phase:

  • Don Outer Gloves and Face Shield: Before handling the primary container, don your outer pair of nitrile gloves and your face shield.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound in the fume hood. Use a spatula for transfers and avoid creating dust. If possible, use a containment system like a glove bag for added protection during weighing.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all additions and manipulations are performed with slow, deliberate movements to prevent splashes.

Cleanup and Disposal Plan:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., isopropanol or ethanol) and wipe down all surfaces thoroughly.

  • Waste Segregation and Disposal:

    • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused reagents and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2][3][4][5]

  • PPE Removal:

    • Remove your outer gloves first, peeling them off without touching the outer surface.

    • Remove your face shield and apron (if used).

    • Remove your lab coat.

    • Remove your inner gloves.

    • Remove your safety goggles.

  • Final Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

By integrating these safety protocols into your laboratory practices, you can confidently and safely unlock the scientific potential of this compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • (n.d.). MAP-LVG923 - Safety Data Sheet. Retrieved from [Link]

  • SciSupplies. (n.d.). This compound, 97.0%, 5g. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.